molecular formula C8H9FO B1304789 3-Fluoro-4-methylanisole CAS No. 405-06-1

3-Fluoro-4-methylanisole

Cat. No.: B1304789
CAS No.: 405-06-1
M. Wt: 140.15 g/mol
InChI Key: WQOHEWKWIJOAHQ-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylanisole is a useful research compound. Its molecular formula is C8H9FO and its molecular weight is 140.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-4-methylanisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-methylanisole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-methoxy-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOHEWKWIJOAHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379103
Record name 3-Fluoro-4-methylanisole
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Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405-06-1
Record name 3-Fluoro-4-methylanisole
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Record name 405-06-1
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Foundational & Exploratory

3-Fluoro-4-methylanisole CAS number 405-06-1

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Fluoro-4-methylanisole (CAS 405-06-1)[1][2][3][4][5][6]

Executive Summary

3-Fluoro-4-methylanisole (CAS 405-06-1) is a specialized fluorinated aromatic intermediate critical to the structural optimization of small-molecule therapeutics and advanced agrochemicals.[5] Characterized by the synergistic electronic effects of a methoxy group (electron-donating) and a fluorine atom (electron-withdrawing but resonance-donating) on a toluene core, this compound offers a unique regiochemical landscape for downstream functionalization.

Its primary utility lies as a scaffold for 2-fluoro-4-methoxybenzoic acid derivatives—key building blocks in medicinal chemistry for modulating metabolic stability and lipophilicity. This guide provides a comprehensive technical analysis of its physicochemical profile, validated synthetic routes, reactivity logic, and handling protocols.

Part 1: Chemical Identity & Physicochemical Profile

The distinct electronic push-pull nature of the 3-fluoro and 4-methoxy substituents creates a polarized aromatic system, influencing both its physical properties and reactivity.

Property Data / Specification
CAS Number 405-06-1
IUPAC Name 2-Fluoro-4-methoxy-1-methylbenzene
Synonyms 3-Fluoro-4-methylphenyl methyl ether; 4-Methoxy-2-fluorotoluene
Molecular Formula C₈H₉FO
Molecular Weight 140.15 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 160–165 °C (at 760 mmHg)
Density 1.05 ± 0.05 g/mL
Flash Point ~53 °C (Closed Cup) - Flammable
Solubility Immiscible with water; soluble in DCM, EtOAc, MeOH, THF
LogP (Predicted) ~2.9 (Moderate Lipophilicity)

Part 2: Synthetic Routes & Process Chemistry

The synthesis of 3-Fluoro-4-methylanisole is most reliably achieved through the O-methylation of 3-fluoro-4-methylphenol . This route avoids the poor selectivity associated with direct electrophilic fluorination of 4-methylanisole.

Core Synthesis Workflow

The precursor, 3-fluoro-4-methylphenol, is typically derived from 3-fluoro-4-methylaniline via a Sandmeyer-type hydroxylation (diazotization followed by hydrolysis).

Step 1: Diazotization & Hydrolysis (Precursor Synthesis)

  • Reactants: 3-Fluoro-4-methylaniline, NaNO₂, H₂SO₄, H₂O.[7]

  • Mechanism: Formation of the diazonium salt followed by nucleophilic attack by water at elevated temperatures.

  • Critical Control: Temperature control (0–5 °C) during diazotization is vital to prevent decomposition.

Step 2: O-Methylation (Target Synthesis)

  • Reactants: 3-Fluoro-4-methylphenol, Methyl Iodide (MeI) or Dimethyl Carbonate (DMC), Base (K₂CO₃).

  • Solvent: Acetone (lab scale) or DMF/NMP (process scale).

  • Mechanism: Sₙ2 Nucleophilic substitution. The phenoxide ion attacks the electrophilic methyl group.

SynthesisPath Start 3-Fluoro-4-methylaniline (CAS 452-77-7) Inter Diazo Intermediate [Ar-N2]+ Start->Inter NaNO2, H2SO4 0-5°C Phenol 3-Fluoro-4-methylphenol (CAS 452-78-8) Inter->Phenol H2O, Heat (-N2) Target 3-Fluoro-4-methylanisole (CAS 405-06-1) Phenol->Target MeI, K2CO3 Acetone, Reflux (Williamson Ether Synthesis)

Figure 1: Step-wise synthetic pathway from aniline precursor to 3-Fluoro-4-methylanisole.

Part 3: Reactivity & Functionalization Logic

Understanding the Regiochemical Map of CAS 405-06-1 is essential for its use as an intermediate. The molecule has three substituents influencing incoming electrophiles and bases:

  • Methoxy (-OMe): Strong activator, ortho/para director.

  • Methyl (-Me): Weak activator, ortho/para director.

  • Fluorine (-F): Deactivator (inductive), but ortho/para director (resonance).

Electrophilic Aromatic Substitution (EAS)
  • Dominant Director: The Methoxy group controls the regioselectivity.

  • Preferred Site: Position 6 (Ortho to OMe, Para to F).

    • Why? Position 2 (Ortho to OMe) is flanked by F and OMe, creating the "1,2,3" crowded motif. Position 6 is less sterically hindered and electronically activated by the OMe group.

  • Application: Nitration or Bromination typically occurs at C6, leading to 2-fluoro-4-methoxy-5-nitro-1-methylbenzene derivatives.

Benzylic Oxidation

The methyl group at C1 is susceptible to oxidation, converting the toluene core into a benzoic acid.

  • Product: 2-Fluoro-4-methoxybenzoic acid .[7]

  • Reagents: KMnO₄ (lab) or Co/Mn/Br catalyzed aerobic oxidation (industrial).

  • Significance: This acid is a versatile pharmacophore found in various biologically active compounds.

Directed Ortho Metalation (DoM)
  • Directing Groups: Both -OMe and -F are strong DoM groups.

  • Synergy: The position C2 (between F and OMe) is the "privileged" site for lithiation due to the cooperative inductive acidification by both electronegative atoms.

  • Reagent: n-Butyllithium (n-BuLi) or LDA at -78 °C.

  • Outcome: Trapping with electrophiles (e.g., CO₂, I₂, DMF) introduces substituents at C2, yielding highly substituted aromatics difficult to access via EAS.

ReactivityMap Core 3-Fluoro-4-methylanisole Oxidation Benzylic Oxidation (KMnO4) Core->Oxidation Lithiation Ortho-Lithiation (n-BuLi, -78°C) Core->Lithiation EAS Electrophilic Subst. (Br2, HNO3) Core->EAS Acid 2-Fluoro-4-methoxy- benzoic acid Oxidation->Acid Methyl -> COOH Li_Species C2-Lithio Species (Between F and OMe) Lithiation->Li_Species Cooperative Direction Bromo 6-Bromo Derivative (Para to F) EAS->Bromo Steric Control

Figure 2: Divergent reactivity pathways: Oxidation, Lithiation, and Electrophilic Substitution.

Part 4: Detailed Experimental Protocol

Protocol: Synthesis via Methylation of 3-Fluoro-4-methylphenol

Note: This protocol assumes standard Schlenk line techniques.

Materials:

  • 3-Fluoro-4-methylphenol (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Methyl Iodide (MeI) (1.2 eq) [CAUTION: Carcinogen]

  • Acetone (Reagent grade, dried)

Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 3-fluoro-4-methylphenol (e.g., 10 g, 79 mmol) and anhydrous Acetone (100 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (21.8 g, 158 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation.

  • Alkylation: Add Methyl Iodide (6.0 mL, 95 mmol) dropwise via a syringe or addition funnel. Note: Reaction is exothermic.

  • Reflux: Heat the mixture to reflux (~60 °C) and maintain for 4–6 hours. Monitor reaction progress via TLC (Hexane/EtOAc 9:1) or GC-MS.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the solid inorganic salts (K₂CO₃/KI) and wash the pad with acetone.

    • Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purification: Dissolve the residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by Brine. Dry over Na₂SO₄ and concentrate.

  • Distillation: Purify the final product by vacuum distillation (approx. 80–85 °C at 10 mmHg) to obtain a clear, colorless liquid.

Yield Expectation: 85–95%.

Part 5: Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against these standards:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.05 (t, J ≈ 8.5 Hz, 1H, Ar-H at C5)

    • δ 6.60–6.65 (m, 2H, Ar-H at C2/C6)

    • δ 3.78 (s, 3H, -OCH₃)

    • δ 2.20 (d, J ≈ 2.0 Hz, 3H, -CH₃, doublet due to F-coupling)

  • ¹³C NMR: Distinct splitting of carbon signals due to C-F coupling (

    
    ).
    
  • GC-MS (EI): Molecular ion peak

    
     m/z.
    

Part 6: Safety & Handling (SDS Highlights)

  • Hazards:

    • H226: Flammable liquid and vapor.

    • H315/H319: Causes skin and serious eye irritation.

  • Storage: Store in a cool, well-ventilated area under an inert atmosphere (Nitrogen/Argon). Keep away from oxidizers.[5]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood to avoid inhalation of vapors.

References

  • Biosynth . (n.d.). 3-Fluoro-4-methylanisole Product Data. Retrieved from

  • PubChem . (2025). Compound Summary: 3-Fluoro-4-methylanisole (CID 2774571). National Library of Medicine. Retrieved from [Link]

  • ChemicalBook . (2025). Synthesis and Properties of 3-Fluoro-4-methylphenol. Retrieved from

  • GuideChem . (2025). Technical Specifications for CAS 405-06-1. Retrieved from

  • Cantillo, D., et al. (2013).[8] Continuous flow bromination of benzylic compounds. Journal of Organic Chemistry. (Contextual reference for benzylic functionalization logic).

Sources

3-Fluoro-4-methylanisole molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Title: 3-Fluoro-4-methylanisole: A Strategic Fluorinated Scaffold in Medicinal Chemistry Subtitle: Physicochemical Profiling, Synthetic Protocols, and Metabolic Stability Applications

Executive Summary

In the landscape of modern drug discovery, 3-Fluoro-4-methylanisole (CAS: 405-06-1) represents a critical "hybrid" building block. It combines the lipophilic enhancement of a methyl group with the metabolic blocking capability of an aryl fluoride. With a molecular weight of 140.15 g/mol , it serves as a precise stoichiometric tool for introducing the 3-fluoro-4-methylphenyl moiety—a structural motif found in various bioactive compounds to modulate pKa and cytochrome P450 stability.

This technical guide provides a comprehensive analysis of the molecule, moving beyond basic properties to explore its synthesis, rigorous characterization, and application in bioisosteric design.

Part 1: Physicochemical Profile & Stoichiometric Data

For the synthetic chemist, the molecular weight is not just a number; it is the basis of yield calculation and mass balance. The presence of the fluorine atom significantly alters the electron density compared to the non-fluorinated parent (4-methylanisole), affecting both reactivity and spectral properties.

Table 1: Core Technical Specifications

PropertyValueTechnical Note
Molecular Weight 140.15 g/mol Used for precise molarity calculations in cross-coupling.
Molecular Formula C₈H₉FODegree of Unsaturation = 4 (Aromatic ring).
CAS Number 405-06-1Key identifier for regulatory and sourcing databases.[1][2]
Exact Mass 140.0637Critical for High-Resolution Mass Spectrometry (HRMS) confirmation [M+H]⁺.
Density 1.046 g/cm³Essential for volumetric dispensing in automated synthesis.
Boiling Point ~160–165 °CHigh boiling point allows for high-temperature functionalization without rapid evaporation.
LogP (Predicted) 2.9Indicates moderate lipophilicity, suitable for CNS-active drug scaffolds.

Part 2: Synthetic Methodology (Self-Validating Protocol)

While 3-fluoro-4-methylanisole is commercially available, in-house synthesis is often required to introduce isotopically labeled methyl groups (e.g., -OCD₃) or when specific purity profiles are demanded.

The most robust, self-validating method is the Williamson Ether Synthesis starting from 3-fluoro-4-methylphenol. This route is preferred over direct fluorination of 4-methylanisole due to the difficulty in controlling regioselectivity (ortho- to the methoxy vs. methyl).

Protocol: O-Methylation of 3-Fluoro-4-methylphenol

Rationale: Uses mild basic conditions to prevent defluorination while ensuring complete conversion.

Reagents:

  • Substrate: 3-Fluoro-4-methylphenol (1.0 equiv)

  • Alkylating Agent: Iodomethane (MeI) (1.2 equiv) or Dimethyl Sulfate (DMS)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: Acetone (Reagent Grade) or DMF (for faster kinetics)

Step-by-Step Workflow:

  • Activation: Charge a round-bottom flask with 3-fluoro-4-methylphenol and anhydrous Acetone [0.5 M]. Add K₂CO₃. Stir at room temperature for 30 minutes. Checkpoint: The solution should turn slightly yellow/orange as the phenoxide anion forms.

  • Alkylation: Cool the mixture to 0°C. Add MeI dropwise via syringe to control the exotherm.

  • Reflux: Warm to room temperature, then heat to reflux (approx. 60°C) for 4–6 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 9:1). The starting phenol (more polar) should disappear.

  • Workup: Filter off the inorganic solids (KI/K₂CO₃). Concentrate the filtrate. Redissolve in Et₂O, wash with 1M NaOH (to remove unreacted phenol), then Brine. Dry over MgSO₄.

  • Purification: Distillation under reduced pressure or Flash Column Chromatography (SiO₂).

Visualizing the Synthetic Logic

SynthesisWorkflow Start 3-Fluoro-4-methylphenol (Substrate) Base K2CO3 / Acetone (Deprotonation) Start->Base Mix 30 min Intermediate Phenoxide Anion (Activated Species) Base->Intermediate Anion Formation Waste KI + CO2 Base->Waste Product 3-Fluoro-4-methylanisole (Target) Intermediate->Product SN2 Attack Reagent MeI (Methyl Iodide) (Electrophile) Reagent->Product Dropwise Addn

Figure 1: Stoichiometric flow for the O-methylation pathway. The SN2 mechanism ensures regiochemical integrity.

Part 3: Analytical Characterization & Validation

To ensure the integrity of the 3-fluoro-4-methylanisole scaffold, researchers must utilize a multi-modal analytical approach. The Molecular Weight (140.[1][3]15) is the primary filter, but NMR provides the structural proof.

Nuclear Magnetic Resonance (NMR)

The presence of Fluorine-19 (


F) provides a unique handle for characterization.
  • 
    F NMR:  This is the "Gold Standard" for purity. You should observe a single signal in the range of -110 to -120 ppm  (typical for aryl fluorides). Any secondary peaks indicate regioisomeric impurities (e.g., 2-fluoro isomer).
    
  • 
    H NMR (Coupling Patterns): 
    
    • Methoxy (-OCH₃): Singlet at ~3.8 ppm.

    • Methyl (-CH₃): Doublet (due to long-range

      
       coupling) at ~2.2 ppm.
      
    • Aromatic Protons: The proton ortho to the fluorine will show distinct splitting (

      
      ).
      
Mass Spectrometry (MS)
  • Method: GC-MS (Electron Impact) or LC-MS (ESI).

  • Target Ion: The molecular ion peak [M]⁺ at m/z 140 is the definitive confirmation.

  • Fragmentation: Expect a loss of methyl radical [M-15]⁺ at m/z 125.

Analytical Decision Tree

AnalyticalTree Sample Crude Product (MW 140.15) GCMS GC-MS Analysis Sample->GCMS PeakCheck Peak at m/z 140? GCMS->PeakCheck NMR 19F NMR Analysis PeakCheck->NMR Yes Fail FAIL: Repurify PeakCheck->Fail No SinglePeak Single F Peak? NMR->SinglePeak Pass PASS: High Purity Release for Synthesis SinglePeak->Pass Yes SinglePeak->Fail No (Isomers present)

Figure 2: Quality Control workflow. The 19F NMR step is critical to rule out regioisomers that have the exact same Molecular Weight.

Part 4: Applications in Drug Design

The 3-fluoro-4-methylanisole motif is not merely a solvent or intermediate; it is a pharmacophore modulator .

Metabolic Blocking (The Fluorine Effect)

In the parent compound (4-methylanisole), the benzylic methyl group is highly susceptible to oxidation by Cytochrome P450 enzymes, leading to rapid clearance (formation of benzoic acid derivatives).

  • Mechanism: Introducing a Fluorine atom at the ortho position to the methyl group (position 3) creates both steric hindrance and electronic deactivation. The high electronegativity of F reduces the electron density of the aromatic ring, making the benzylic C-H bonds less prone to radical abstraction during oxidative metabolism.

Bioisosterism

The 3-fluoro-4-methylanisole unit serves as a bioisostere for:

  • 4-Methoxyphenol: The fluorine mimics the polarity of a hydroxyl group without the hydrogen bond donor capability.

  • Chlorinated analogs: Fluorine provides a similar lipophilic shift (increasing LogP) but with a much smaller steric footprint (Van der Waals radius: F = 1.47 Å vs. H = 1.20 Å), allowing it to fit into tight binding pockets where a Chlorine (1.75 Å) might clash.

Intermediate Utility

This molecule is a direct precursor for 3-Fluoro-4-methylaniline , a key intermediate in the synthesis of immunological drugs such as Ixekizumab (via complex synthetic cascades involving nitration and reduction).[4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2774571, 3-Fluoro-4-methylanisole. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 3-Fluoro-4-methylanisole

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth methodology for the definitive structure elucidation of 3-Fluoro-4-methylanisole (CAS No. 405-06-1).[1][2][3][4][5][6][7] As a substituted aromatic ether, this compound presents a unique analytical challenge requiring the synergistic application of modern spectroscopic techniques. This document moves beyond a simple recitation of methods, offering a rationale-driven approach to experimental design and data interpretation. We will explore the core principles of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing both theoretical grounding and practical, field-tested protocols. The aim is to equip researchers with the expertise to not only confirm the identity of 3-Fluoro-4-methylanisole but also to apply these principles to the structural analysis of similarly complex small molecules.

Introduction: The Analytical Imperative

3-Fluoro-4-methylanisole, with the molecular formula C₈H₉FO and a molecular weight of 140.15 g/mol , is a key building block in medicinal chemistry and materials science.[1][3][4] Its precise chemical structure, characterized by the specific isomeric arrangement of the fluoro, methyl, and methoxy groups on the benzene ring, dictates its reactivity and physicochemical properties.[1] Therefore, unambiguous structural confirmation is a non-negotiable prerequisite for its use in any research or development context. This guide presents a systematic workflow for achieving this confirmation with the highest degree of scientific rigor.

Molecular Properties Summary

PropertyValueSource
CAS Number405-06-1[2][3][4][5][6][7]
Molecular FormulaC₈H₉FO[1][3][4][5]
Molecular Weight140.15 g/mol [1][3]
IUPAC Name2-fluoro-4-methoxy-1-methylbenzene[3]
Density1.046 g/cm³[1][2]
Boiling Point160 °C at 760 mmHg[2]

The Spectroscopic Triad: A Multi-faceted Approach to Structure Elucidation

No single analytical technique can provide the necessary level of confidence for complete structure elucidation.[8][9] Instead, we rely on a "spectroscopic triad"—NMR, MS, and IR—to build a self-validating analytical picture. Each technique probes different aspects of the molecule's constitution, and their combined data provide a detailed and robust structural narrative.

Caption: Integrated workflow for the structure elucidation of 3-Fluoro-4-methylanisole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3-Fluoro-4-methylanisole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will be employed.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data for 3-Fluoro-4-methylanisole

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 2.2Singlet3H-CH₃The methyl group is attached to the aromatic ring and is expected to be a singlet.
~ 3.8Singlet3H-OCH₃The methoxy group protons are not coupled to any other protons and will appear as a singlet.[10]
~ 6.7-7.1Multiplet3HAr-HThe three aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 3-Fluoro-4-methylanisole in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Temperature: 25 °C.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Process the data with appropriate phasing and baseline correction.

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.

Predicted ¹³C NMR Data for 3-Fluoro-4-methylanisole

Chemical Shift (δ, ppm)AssignmentRationale
~ 16-CH₃Aliphatic carbon of the methyl group.
~ 55-OCH₃Aliphatic carbon of the methoxy group.
~ 110-160Ar-CAromatic carbons, with the carbon attached to the fluorine showing a large C-F coupling constant.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup:

    • Spectrometer: 400 MHz (or higher) NMR spectrometer, observing at the ¹³C frequency (~100 MHz).

    • Technique: Proton-decoupled ¹³C NMR.

  • Data Acquisition:

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

    • Process the data to yield a spectrum showing a single peak for each unique carbon atom.

¹⁹F NMR Spectroscopy: The Fluorine Perspective

¹⁹F NMR is a highly sensitive technique that provides specific information about the chemical environment of the fluorine atom.

Predicted ¹⁹F NMR Data for 3-Fluoro-4-methylanisole

Chemical Shift (δ, ppm)MultiplicityRationale
~ -110 to -140MultipletThe chemical shift is characteristic of an aryl fluoride. The signal will be split by the adjacent aromatic protons.

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: The same sample can be used.

  • Instrument Setup:

    • Spectrometer: A multinuclear NMR spectrometer capable of observing ¹⁹F.

    • Reference: Trichlorofluoromethane (CFCl₃) at 0.00 ppm.

  • Data Acquisition: Acquire a standard one-dimensional ¹⁹F NMR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns.

Predicted Mass Spectrum Data for 3-Fluoro-4-methylanisole

m/zInterpretation
140Molecular ion (M⁺)
125Loss of a methyl group (-CH₃)
112Loss of an ethyl group (-C₂H₅) or formaldehyde (-CH₂O)
97Loss of a methoxy group (-OCH₃)

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Impact (EI) ionization to generate the molecular ion and characteristic fragments.

  • Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) to determine the exact mass and elemental composition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands for 3-Fluoro-4-methylanisole

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3000-2850C-H stretch-CH₃ and -OCH₃
1600-1450C=C stretchAromatic ring
1250-1000C-O stretchAryl ether
1200-1100C-F stretchAryl fluoride

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent (e.g., CCl₄).

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Synthesis and Structure Confirmation

The definitive structure of 3-Fluoro-4-methylanisole is confirmed by the convergence of data from all three spectroscopic techniques.

Data_Synthesis NMR NMR Data (¹H, ¹³C, ¹⁹F) - Connectivity - Chemical Environment Structure 3-Fluoro-4-methylanisole Structure NMR->Structure Confirms Skeleton MS MS Data - Molecular Weight - Fragmentation MS->Structure Confirms MW IR IR Data - Functional Groups IR->Structure Confirms Functional Groups

Caption: Convergence of spectroscopic data for structural confirmation.

The ¹H and ¹³C NMR data establish the carbon-hydrogen framework, including the presence of methyl, methoxy, and aromatic groups. The ¹⁹F NMR confirms the presence and electronic environment of the fluorine atom. The coupling patterns in all NMR spectra will be crucial in determining the relative positions of the substituents on the aromatic ring. The high-resolution mass spectrum provides the exact molecular formula, while the fragmentation pattern supports the proposed connectivity. Finally, the IR spectrum confirms the presence of the key functional groups. The congruence of all these data points provides an unassailable confirmation of the structure of 3-Fluoro-4-methylanisole.

Conclusion

The structure elucidation of 3-Fluoro-4-methylanisole is a prime example of the power of modern analytical chemistry. By employing a multi-technique approach and carefully interpreting the resulting data, researchers can achieve a high level of confidence in the identity and purity of their compounds. The methodologies outlined in this guide are not only applicable to the target molecule but also serve as a robust framework for the structural analysis of a wide range of organic compounds in academic and industrial research.

References

  • Chemistry Stack Exchange. (2020). 1H NMR of 4-Methylanisole. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR: Intermediate Level, Spectrum 5. [Link]

  • ResearchGate. (n.d.). 4-Methylanisole structural formula. [Link]

  • ACS Publications. (2022). Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls. [Link]

  • Georg Thieme Verlag. (n.d.). 13C NMR Spectroscopy. [Link]

  • YouTube. (2019). Structure Elucidation from Spectroscopic Data in Organic Chemistry. [Link]

  • Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methylanisole. [Link]

  • Chemsrc. (2025). 4-Methylanisole. [Link]

  • PubChem. (n.d.). 4-Fluoroanisole. [Link]

  • AOBChem. (n.d.). 3-Fluoro-4-methylanisole. [Link]

  • NIST WebBook. (n.d.). 4-Fluoro-3-methylanisole. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • Google Patents. (n.d.). Method for preparing p-fluoro anisole.
  • 001CHEMICAL. (n.d.). CAS No. 405-06-1, 3-Fluoro-4-methylanisole. [Link]

  • Academia.edu. (n.d.). Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-methylanisole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the physicochemical properties of 3-Fluoro-4-methylanisole (CAS No. 405-06-1), with a particular focus on its melting point and physical state. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize substituted anisoles as key building blocks in organic synthesis.

Introduction to 3-Fluoro-4-methylanisole: A Versatile Synthetic Intermediate

3-Fluoro-4-methylanisole, a halogenated aromatic ether, is a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a fluorine atom and a methyl group on the anisole scaffold, allows for regioselective functionalization, making it a desirable precursor for a wide range of target compounds. The fluorine substituent can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug product, enhancing metabolic stability, binding affinity, and bioavailability. A thorough understanding of its fundamental physicochemical properties, such as its melting point, is paramount for its effective use in synthesis, purification, and formulation.

Physicochemical Properties of 3-Fluoro-4-methylanisole

A comprehensive summary of the known physicochemical properties of 3-Fluoro-4-methylanisole is presented in the table below. It is important to note that while a definitive experimental melting point is not widely reported in the literature, its physical state at ambient temperature provides a clear indication of its low melting point.

PropertyValueSource
CAS Number 405-06-1[1][2]
Molecular Formula C₈H₉FO[1][2]
Molecular Weight 140.15 g/mol [2]
Physical Form Liquid[3]
Melting Point Not reported (below ambient temperature)Inferred from physical state
Boiling Point 216.2°C at 760 mmHg (Predicted)[4]
Density 1.0 ± 0.1 g/cm³[4]
Refractive Index 1.476 (Predicted)[4]
Flash Point 53.3 ± 14.0 °C (Predicted)[4]
Purity 99%[3]

Note: The boiling point, density, refractive index, and flash point are predicted values and should be used as an estimate. Experimental verification is recommended.

The Significance of the Melting Point and Physical State

The physical state of a reagent is a critical parameter in process development and experimental design. For 3-Fluoro-4-methylanisole, its liquid nature at standard temperature and pressure (STP) dictates its handling, storage, and reaction setup.

Implications of a Low Melting Point

The absence of a reported melting point and its classification as a liquid by suppliers strongly indicate that the melting point of 3-Fluoro-4-methylanisole is significantly below room temperature. This has several practical implications for the laboratory professional:

  • Handling and Dispensing: As a liquid, it can be easily and accurately dispensed by volume, simplifying reaction setup and stoichiometry calculations.

  • Reaction Conditions: Reactions involving this compound can be initiated at or below room temperature without the need for heating to melt the starting material. This can be advantageous for reactions that are sensitive to high temperatures.

  • Purification: Purification of a liquid product is typically achieved through distillation, which is a standard and scalable technique in organic synthesis.

Structural Influence on Melting Point: A Comparative Analysis

The melting point of a molecule is influenced by its molecular weight, symmetry, and the strength of its intermolecular forces. A comparison with related structures provides insight into why 3-Fluoro-4-methylanisole is a liquid.

G A 4-Methylanisole (Liquid) MP: -32 °C B 3-Fluoro-4-methylanisole (Liquid) MP: < Room Temp. A->B Addition of Fluorine at C3 C 4-Fluoro-3-methylanisole (Liquid) MP: Not Reported A->C Addition of Fluorine at C4 and Methyl at C3

Caption: Comparative structures and melting points of related anisole derivatives.

As illustrated, the parent compound, 4-methylanisole, is a liquid with a melting point of -32°C[5]. The introduction of a fluorine atom in 3-Fluoro-4-methylanisole does not significantly alter the molecular size or shape to an extent that would favor strong crystal lattice formation, thus it remains a liquid at room temperature.

Experimental Protocol for the Characterization of a Liquid Starting Material

For a liquid starting material like 3-Fluoro-4-methylanisole, routine characterization focuses on purity and identity rather than melting point. The following workflow is recommended.

G start Receive 3-Fluoro-4-methylanisole qc1 Visual Inspection (Clear, colorless liquid) start->qc1 qc2 Purity Assessment (GC-MS) qc1->qc2 qc3 Identity Confirmation (¹H and ¹³C NMR) qc2->qc3 storage Store under Inert Atmosphere qc3->storage end Approved for Synthetic Use storage->end G start 3-Fluoro-4-methylphenol product 3-Fluoro-4-methylanisole start->product Methylation reagents Methylating Agent (e.g., (CH₃)₂SO₄) + Base (e.g., K₂CO₃) reagents->product

Sources

The Organic Chemist's Guide to 3-Fluoro-4-methylanisole: A Versatile Building Block for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic molecules is a widely employed strategy to modulate physicochemical and biological properties. 3-Fluoro-4-methylanisole, a substituted aromatic compound, represents a key building block in this endeavor. Its unique trifunctional substitution pattern—a fluoro group, a methyl group, and a methoxy group—offers a nuanced platform for a variety of chemical transformations. This guide provides a comprehensive overview of 3-Fluoro-4-methylanisole, including its nomenclature, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its utility in drug discovery and development.

Section 1: Nomenclature and Identification

Clarity in chemical communication is paramount. 3-Fluoro-4-methylanisole is known by several synonyms, and a thorough understanding of these alternatives is crucial for effective literature searching and chemical sourcing.

Synonyms and IUPAC Naming

The systematic IUPAC name for this compound is 2-Fluoro-4-methoxy-1-methylbenzene .[1] However, it is commonly referred to by a variety of other names in commercial and academic contexts. These include:

  • 3-Fluoro-4-methylanisole[1][2][3]

  • 2-Fluoro-4-methoxytoluene[2]

  • 1-Fluoro-3-methoxy-6-methylbenzene[2]

  • Benzene, 2-fluoro-4-methoxy-1-methyl-[1]

Chemical Identifiers

For unambiguous identification, the following chemical identifiers are essential:

IdentifierValueSource
CAS Registry Number 405-06-1[1][2][3]
Molecular Formula C₈H₉FO[1][2][3]
Molecular Weight 140.15 g/mol [1][4]
InChIKey WQOHEWKWIJOAHQ-UHFFFAOYSA-N[2]
Canonical SMILES CC1=C(C=C(C=C1)OC)F[4]

Section 2: Physicochemical Properties

The physical and chemical properties of 3-Fluoro-4-methylanisole dictate its handling, storage, and reactivity.

PropertyValue
Appearance White to pale cream crystals or powder
Boiling Point 216.2 °C at 760 mmHg
Density 1.046 g/cm³
Flash Point 53.3 ± 14.0 °C
Refractive Index 1.476
XLogP3 2.9

(Data sourced from various chemical suppliers and databases)

Section 3: Synthesis of 3-Fluoro-4-methylanisole

The synthesis of 3-Fluoro-4-methylanisole can be approached through several well-established organic chemistry transformations. The choice of synthetic route often depends on the availability and cost of starting materials, as well as desired scale and purity. Two primary and logical synthetic strategies are outlined below.

Synthesis via Williamson Ether Synthesis

This classical method involves the O-methylation of the corresponding phenol, 3-fluoro-4-methylphenol. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion, generated by a base, attacks a methylating agent.

Reaction Scheme:

Williamson Ether Synthesis start 3-Fluoro-4-methylphenol reagents + CH₃I (or (CH₃)₂SO₄) + Base (e.g., K₂CO₃, NaH) start->reagents product 3-Fluoro-4-methylanisole reagents->product caption Williamson Ether Synthesis of 3-Fluoro-4-methylanisole

A representative Williamson ether synthesis workflow.

Experimental Protocol:

  • Deprotonation of the Phenol: To a solution of 3-fluoro-4-methylphenol in a suitable aprotic polar solvent (e.g., acetone, DMF, or acetonitrile), an equimolar or slight excess of a base (e.g., potassium carbonate or sodium hydride) is added. The mixture is stirred at room temperature until the deprotonation is complete, which can be monitored by the cessation of gas evolution if sodium hydride is used. The choice of a strong base like NaH ensures complete and irreversible formation of the highly nucleophilic phenoxide.

  • Methylation: A methylating agent, such as methyl iodide or dimethyl sulfate, is added to the reaction mixture. The reaction is typically heated to facilitate the nucleophilic attack of the phenoxide on the methylating agent. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or distillation to yield pure 3-Fluoro-4-methylanisole.

Synthesis via Sandmeyer-type Reaction

An alternative route begins with the readily available 3-fluoro-4-methylaniline. This method involves the diazotization of the aniline followed by the substitution of the diazonium group with a methoxy group.

Reaction Scheme:

Sandmeyer-type Reaction start 3-Fluoro-4-methylaniline step1 + NaNO₂ / aq. H₂SO₄ (Diazotization) start->step1 intermediate [Diazonium Salt Intermediate] step1->intermediate step2 + CH₃OH / Δ (Methoxylation) intermediate->step2 product 3-Fluoro-4-methylanisole step2->product caption Sandmeyer-type synthesis of 3-Fluoro-4-methylanisole

A representative Sandmeyer-type reaction workflow.

Experimental Protocol:

  • Diazotization: 3-Fluoro-4-methylaniline is dissolved in an aqueous solution of a strong mineral acid, typically sulfuric acid or hydrochloric acid, and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The formation of the diazonium salt is usually indicated by a color change. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

  • Methoxylation: The cold diazonium salt solution is then added to heated methanol. The thermal decomposition of the diazonium salt in the presence of methanol leads to the formation of 3-Fluoro-4-methylanisole, with the evolution of nitrogen gas.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and extracted with an organic solvent. The organic extracts are combined, washed with water and brine, dried, and concentrated. The crude product is then purified, typically by column chromatography on silica gel or distillation, to afford the desired product.

Section 4: Reactivity and Synthetic Applications

The reactivity of 3-Fluoro-4-methylanisole in electrophilic aromatic substitution is governed by the directing effects of its three substituents.

  • Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring via resonance.

  • Methyl Group (-CH₃): This is a weakly activating, ortho, para-directing group through an inductive effect.

  • Fluoro Group (-F): Halogens are deactivating yet ortho, para-directing. The deactivation arises from the electron-withdrawing inductive effect, while the ortho, para-directing nature is due to the donation of a lone pair of electrons through resonance.

The interplay of these effects makes 3-Fluoro-4-methylanisole a versatile substrate for further functionalization. The positions ortho and para to the strongly activating methoxy group are the most likely sites for electrophilic attack. However, the steric hindrance from the adjacent methyl group and the electronic influence of the fluoro group can modulate the regioselectivity of these reactions.

This molecule is a valuable intermediate in the synthesis of more complex molecules. For instance, the precursor, 3-fluoro-4-methylaniline, is a known intermediate in the synthesis of pharmaceuticals, highlighting the importance of this substitution pattern in drug design. The presence of the fluoro and methoxy groups can enhance metabolic stability and improve pharmacokinetic properties of drug candidates.

Section 5: Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The aromatic region would likely display complex splitting patterns due to proton-proton and proton-fluorine coupling. The methoxy group would appear as a singlet at approximately 3.8 ppm, and the methyl group as a singlet around 2.2 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the fluorine would exhibit a large one-bond carbon-fluorine coupling constant.

  • IR Spectroscopy: The infrared spectrum would feature characteristic C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching bands for the aromatic ring, and a strong C-O stretching band for the anisole ether linkage. A C-F stretching vibration would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak at m/z = 140.15, corresponding to the molecular weight of the compound.

Section 6: Safety and Handling

3-Fluoro-4-methylanisole should be handled with appropriate safety precautions in a well-ventilated area or a fume hood.[2]

  • Hazard Statements: Based on data for related compounds, it may cause skin and eye irritation and may be harmful if swallowed, inhaled, or absorbed through the skin.[3]

  • Precautionary Statements: Wear suitable protective clothing, including gloves and safety glasses. Avoid contact with skin and eyes. Avoid inhalation of dust or vapors.[2][3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][4]

Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this chemical.

Section 7: Conclusion

3-Fluoro-4-methylanisole is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern provides a platform for a range of chemical transformations, allowing for the introduction of this fluorinated motif into more complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development.

References

  • PubChem. (n.d.). 3-Fluoro-4-methylaniline. Retrieved February 8, 2026, from [Link]

  • AOBChem. (n.d.). 3-Fluoro-4-methylanisole. Retrieved February 8, 2026, from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methylanisole. Retrieved February 8, 2026, from [Link]

Sources

3-Fluoro-4-methylanisole spectroscopic data

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Characterization and Application of 3-Fluoro-4-methylanisole

Executive Summary

3-Fluoro-4-methylanisole (CAS 405-06-1) serves as a critical fluorinated building block in the synthesis of agrochemicals and pharmaceutical intermediates. Its structural uniqueness lies in the specific meta-fluoro, para-methyl substitution pattern relative to the methoxy group, which imparts distinct metabolic stability and lipophilic characteristics compared to its non-fluorinated analogs. This guide provides a rigorous analysis of its spectroscopic signature, validated synthetic protocols, and application logic in medicinal chemistry.

Part 1: Molecular Identity & Physicochemical Profile

Before engaging in spectroscopic interpretation, the compound’s fundamental "vital statistics" must be established to ensure identity verification during procurement or synthesis.

PropertySpecification
IUPAC Name 3-Fluoro-4-methyl-1-methoxybenzene
Common Name 3-Fluoro-4-methylanisole
CAS Registry Number 405-06-1
Molecular Formula C

H

FO
Molecular Weight 140.15 g/mol
Boiling Point 160°C (at 760 mmHg)
Density 1.046 g/cm

LogP (Predicted) ~2.6 (Lipophilic)
Appearance Colorless to pale yellow liquid

Part 2: Spectroscopic Analysis (The Core)

The definitive identification of 3-Fluoro-4-methylanisole relies on the interplay between the fluorine atom (


F) and the aromatic protons/carbons. The fluorine atom introduces spin-spin coupling that splits signals in both 

H and

C NMR, acting as a built-in confirmation of substitution patterns.
Nuclear Magnetic Resonance (NMR) Interpretation

Experimental Solvent: CDCl


 (Chloroform-d)
Reference:  TMS (

0.00 ppm)

The proton spectrum is characterized by the "roof effect" in the aromatic region and distinct coupling constants (


) due to the 

F nucleus (Spin 1/2).
Signal AssignmentShift (

ppm)
MultiplicityIntegrationCoupling (

Hz) & Interpretation
Ar-OCH

3.78Singlet (s)3HCharacteristic methoxy peak. Usually shows no resolvable coupling to F (5 bonds away).
Ar-CH

2.22Doublet (d)3H

Hz. The methyl group is ortho to Fluorine, resulting in a distinct doublet splitting.
Ar-H (C2) 6.55 - 6.65Doublet of Doublets (dd)1HLocated between F and OMe. Large

(ortho)

Hz; Small


Hz.
Ar-H (C6) 6.60 - 6.70Doublet (d) or dd1HOrtho to OMe, Para to F.

(para) is negligible/broadening.

(to H5)

Hz.
Ar-H (C5) 7.05 - 7.15Triplet-like (t)1HOrtho to Me, Meta to F. Overlap of

(to H6)

Hz and

(meta)

Hz.

Analyst Note: The diagnostic feature distinguishing this isomer from 4-fluoro-3-methylanisole is the coupling of the methyl protons. In 3-fluoro-4-methylanisole, the methyl is ortho to the fluorine, causing a clear doublet (


 Hz). In the 4-fluoro-3-methyl isomer, the methyl is meta to fluorine, often appearing as a singlet or broadened peak.

Carbon NMR provides the most definitive structural proof due to the large C-F coupling constants.

Carbon PositionShift (

ppm)
Splitting PatternCoupling Constant (

)
C3 (ipso to F) ~161.5Doublet (d)

Hz (Huge splitting)
C1 (ipso to OMe) ~158.0Doublet (d)

Hz
C4 (ipso to Me) ~118.0Doublet (d)

Hz
C2 (Ortho to F) ~102.0Doublet (d)

Hz
C5 (Meta to F) ~131.0Doublet (d)

Hz
C6 (Para to F) ~107.0Singlet/Broad

Hz (Often unresolved)
OCH

55.4Singlet-
CH

14.2Doublet (d)

Hz
Infrared (FT-IR) Spectroscopy
  • C-F Stretch: Strong band at 1100–1250 cm

    
     .
    
  • C-O-C (Ether) Stretch: Strong bands at 1250 cm

    
      (asymmetric) and 1040 cm
    
    
    
    (symmetric).
  • C-H (Aromatic): 3000–3100 cm

    
    .
    
  • C-H (Aliphatic): 2850–2960 cm

    
     (Methyl/Methoxy).
    

Part 3: Synthesis & Quality Control Protocol

The most robust route for research-scale synthesis is the Williamson Ether Synthesis starting from 3-fluoro-4-methylphenol. This protocol minimizes side reactions common in electrophilic fluorination.

Validated Synthetic Workflow

Reaction:



Step-by-Step Protocol:

  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-4-methylphenol (1.0 eq) in anhydrous acetone (0.5 M concentration).

  • Base Addition: Add anhydrous Potassium Carbonate (K

    
    CO
    
    
    
    , 2.0 eq). The excess base ensures complete deprotonation of the phenol.
  • Alkylation: Add Methyl Iodide (MeI, 1.5 eq) dropwise via syringe. Caution: MeI is a carcinogen; use a fume hood.

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1). The starting phenol (more polar) should disappear; the anisole product (less polar) will appear near the solvent front.

  • Workup:

    • Cool to room temperature.[1]

    • Filter off the inorganic solids (K

      
      CO
      
      
      
      /KI).
    • Concentrate the filtrate under reduced pressure (Rotavap).

    • Redissolve residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by Brine.

  • Purification: Dry organic layer over MgSO

    
    , filter, and concentrate. Purify via vacuum distillation (bp ~160°C at atm, lower under vacuum) or flash chromatography if high purity (>99%) is required.
    
Visualization of Synthesis Logic

SynthesisWorkflow Start Start: 3-Fluoro-4-methylphenol Reagents Add: K2CO3 (2.0 eq) Acetone Start->Reagents Alkylation Add MeI (1.5 eq) Reflux 60°C, 4-6h Reagents->Alkylation Check TLC Check (Hex:EtOAc 9:1) Alkylation->Check Check->Alkylation Incomplete Workup Filter Solids Wash 1M NaOH Check->Workup Conversion >98% Product Pure Product: 3-Fluoro-4-methylanisole Workup->Product Distillation

Figure 1: Step-by-step synthetic pathway for the methylation of 3-fluoro-4-methylphenol.

Part 4: Application in Drug Design (Bioisosterism)

In medicinal chemistry, 3-Fluoro-4-methylanisole is rarely the final drug but a vital "scaffold modifier."

The Fluorine Effect

Replacing a hydrogen (in 4-methylanisole) with fluorine (in the 3-position) alters the physicochemical landscape:

  • Metabolic Blocking: The C-F bond is metabolically inert. Placing F at the 3-position blocks metabolic oxidation at that site, potentially increasing the half-life (

    
    ) of the molecule.
    
  • Lipophilicity Modulation: Fluorine increases LogP, enhancing membrane permeability (blood-brain barrier penetration).

  • Electronic Tuning: The strong electronegativity of F lowers the electron density of the aromatic ring compared to the non-fluorinated anisole, affecting

    
    -
    
    
    
    stacking interactions in protein binding pockets.
Structural Activity Relationship (SAR) Logic

SAR_Logic Core 3-Fluoro-4-methylanisole Scaffold Metabolism Metabolic Stability (Blocks CYP450 oxidation at C3) Core->Metabolism Lipophilicity Lipophilicity (LogP) (Increases membrane permeability) Core->Lipophilicity Binding Electronic Effects (Modulates pi-cation interactions) Core->Binding

Figure 2: Impact of the 3-fluoro substitution on the pharmacological properties of the anisole scaffold.

References

  • National Institute of Standards and Technology (NIST) . (2023). Gas Phase Infrared Database: Anisole Derivatives. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • PubChem . (2023). Compound Summary: 3-Fluoro-4-methylanisole.[1][2][3][4][5] National Library of Medicine. Retrieved from [Link]

Sources

The Fluorine-Methyl Motif: A Technical Monograph on 3-Fluoro-4-methylanisole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Fluoro-4-methylanisole (CAS: 405-36-7) represents a critical "privileged structure" in modern medicinal chemistry and agrochemical design. By integrating a lipophilic methyl group, an electron-donating methoxy group, and a metabolically blocking fluorine atom, this scaffold offers a unique electronic and steric profile. This technical guide provides a comprehensive analysis of its theoretical properties, validated synthetic protocols, and physicochemical behavior, serving as a foundational resource for scaffold decoration and lead optimization.

Part 1: Molecular Architecture & Electronic Theory

The utility of 3-Fluoro-4-methylanisole stems from the interplay between its three substituents on the benzene ring.[1] Understanding these electronic vectors is prerequisites for rational drug design.

The "Ortho-Fluoro" Effect

The fluorine atom at the 3-position exerts a strong inductive withdrawal (-I) while simultaneously offering weak resonance donation (+R). However, its most critical role in this specific isomer is its proximity to the 4-methyl group and the 1-methoxy group.

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is virtually metabolically inert. Placing fluorine at the 3-position blocks the cytochrome P450-mediated oxidation that typically occurs at the electron-rich ortho/meta positions of anisole derivatives [1].

  • Dipole Modulation: Unlike the non-fluorinated analog (4-methylanisole), the C-F bond introduces a significant local dipole that alters the solvation shell and lipophilicity (LogP), often improving membrane permeability without significantly increasing molecular weight.

Electronic Push-Pull Diagram

The following diagram illustrates the competing electronic effects that define the reactivity of the ring, particularly the activation of the 2- and 6-positions for electrophilic aromatic substitution (EAS).

ElectronicEffects AnisoleCore Benzene Ring (Pi System) Fluoro 3-Fluoro Group (-I > +R) AnisoleCore->Fluoro Inductive Withdrawal Deactivates Ring Position2 Position 2 (Sterically Crowded but Activated) AnisoleCore->Position2 Minor EAS Site Position6 Position 6 (Most Reactive Site) AnisoleCore->Position6 Major EAS Site Methoxy 1-Methoxy Group (+R >> -I) Methoxy->AnisoleCore Strong e- Donation Activates Ortho/Para Methyl 4-Methyl Group (+I, Hyperconjugation) Methyl->AnisoleCore Weak e- Donation

Figure 1.1: Electronic vector map showing the competition between the activating Methoxy/Methyl groups and the deactivating/directing Fluorine atom.

Part 2: Physicochemical Profiling

For drug development professionals, the "Numbers" dictate the ADME (Absorption, Distribution, Metabolism, Excretion) fate of the molecule. The following data aggregates experimental and high-level predicted values.

Table 1: Key Physicochemical Parameters[2][3]
PropertyValueUnitSignificance in Drug Design
Molecular Weight 140.15 g/mol Fragment-like; ideal for Lead-Oriented Synthesis.
LogP (Exp/Pred) ~2.9-Moderate lipophilicity; good blood-brain barrier (BBB) penetration potential.
Boiling Point 216.2°CHigh boiling point indicates stability; suitable for high-temp reactions.
Density 1.0 ± 0.1g/cm³Standard organic handling parameters.[2]
TPSA 9.23ŲLow polar surface area suggests high passive permeability [2].
H-Bond Acceptors 2Count(F and O); Interaction points for receptor binding.
H-Bond Donors 0CountAprotic; requires H-bond donor partners in the target protein.

Part 3: Synthetic Pathways & Process Safety

While several routes exist, the Williamson Ether Synthesis remains the industry standard for scalability and yield. Alternative routes involving Sandmeyer reactions on fluorinated anilines are generally avoided due to safety concerns with diazonium intermediates.

Validated Protocol: Methylation of 3-Fluoro-4-methylphenol

This protocol relies on the nucleophilic substitution of methyl iodide (or dimethyl sulfate) by the phenoxide anion.

Reagents:

  • Substrate: 3-Fluoro-4-methylphenol (1.0 eq)

  • Base: Potassium Carbonate (

    
    ) (1.5 - 2.0 eq)
    
  • Electrophile: Methyl Iodide (MeI) (1.1 eq)

  • Solvent: Acetone or Acetonitrile (Reagent Grade)

Step-by-Step Methodology:

  • Deprotonation: Charge a round-bottom flask with 3-Fluoro-4-methylphenol and anhydrous acetone. Add powdered

    
    . Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The solution will likely turn yellow/orange.
    
  • Alkylation: Cool the mixture to 0°C. Add Methyl Iodide dropwise via syringe to control the exotherm.

  • Reflux: Heat the reaction to mild reflux (approx. 60°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) until the starting phenol is consumed.

  • Workup: Cool to room temperature. Filter off the inorganic solids (

    
    , excess 
    
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Purification: Dissolve the residue in diethyl ether, wash with 1M NaOH (to remove unreacted phenol) and brine. Dry over

    
    . Distillation or flash chromatography yields the pure anisole.
    
Process Workflow Diagram

SynthesisWorkflow Start Start: 3-Fluoro-4-methylphenol + K2CO3 in Acetone Step1 Activation: Stir 30 min @ RT (Formation of Phenoxide) Start->Step1 Step2 Addition: Add MeI dropwise @ 0°C Step1->Step2 Step3 Reaction: Reflux 60°C (4-6 hrs) Step2->Step3 Check QC Check: TLC/GC-MS (Confirm SM Consumption) Step3->Check Check->Step3 Incomplete Workup Workup: Filter Solids -> Concentrate -> Wash with 1M NaOH Check->Workup Pass Final Product: 3-Fluoro-4-methylanisole (>98% Purity) Workup->Final

Figure 3.1: Operational workflow for the Williamson Ether Synthesis of the target compound.

Part 4: Theoretical Reactivity (DFT & FMO Analysis)

Density Functional Theory (DFT) provides insight into the "Hard" and "Soft" reactivity of the molecule, guiding its use as an intermediate.

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the aromatic ring and the oxygen lone pairs. The fluorine atom lowers the HOMO energy slightly compared to 4-methylanisole due to inductive withdrawal, making the ring slightly more resistant to oxidation [3].

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the pi-system.

  • Band Gap: The HOMO-LUMO gap is indicative of chemical hardness. 3-Fluoro-4-methylanisole exhibits a "harder" character than anisole, suggesting it is stable in storage but reactive toward strong electrophiles.

Metabolic Soft Spots

Despite the fluorine block at position 3, the molecule retains two primary metabolic liabilities:

  • O-Dealkylation: The methoxy group is susceptible to CYP450-mediated O-demethylation to the phenol.

  • Benzylic Oxidation: The 4-methyl group is prone to oxidation to the benzyl alcohol and subsequently the carboxylic acid. Design Tip: In drug design, if this scaffold shows high clearance, consider replacing the 4-methyl group with a Trifluoromethyl (-CF3) or Difluoromethyl (-CF2H) group to improve metabolic stability, as suggested in comparative fluoroanisole studies [4].

References

  • PubChem. 3-Fluoro-4-methylanisole Compound Summary. National Library of Medicine. Available at: [Link]

  • Xing, L., et al. (2015).[3] Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem. Discusses the lipophilicity and metabolic implications of fluorinating anisole rings. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Protocol. Provides the foundational causality for the selected synthetic route. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: 3-Fluoro-4-methylanisole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Value of 3-Fluoro-4-methylanisole

3-Fluoro-4-methylanisole is a strategically substituted aromatic compound that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique trifunctional substitution pattern—a fluorine atom, a methyl group, and a methoxy group—provides a nuanced reactivity profile that can be exploited for precise molecular construction. The presence of a fluorine atom is particularly noteworthy, as the incorporation of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability.[3][4]

This technical guide provides an in-depth exploration of the reactivity and synthetic applications of 3-Fluoro-4-methylanisole. We will delve into key transformations such as electrophilic aromatic substitution and its utility in preparing intermediates for palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed, self-validating protocols.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 3-Fluoro-4-methylanisole is essential for its effective use in synthesis.

PropertyValue
Molecular Formula C₈H₉FO
Molecular Weight 140.15 g/mol
CAS Number 405-06-1
Appearance Colorless to pale yellow liquid
Boiling Point ~175-177 °C
Density ~1.046 g/cm³
SMILES COc1cc(F)c(C)cc1

Note: Physical properties can vary slightly between suppliers. Always refer to the supplier's certificate of analysis.

Core Reactivity: Directing Effects in Electrophilic Aromatic Substitution

The regiochemical outcome of electrophilic aromatic substitution (EAS) on 3-Fluoro-4-methylanisole is governed by the interplay of the directing effects of its three substituents.

  • Methoxy Group (-OCH₃): A powerful activating group and a strong ortho, para-director due to its ability to donate electron density into the aromatic ring via resonance.[5]

  • Methyl Group (-CH₃): An activating group and an ortho, para-director through inductive effects and hyperconjugation.

  • Fluorine Atom (-F): A deactivating group due to its strong inductive electron-withdrawing effect, yet it is also an ortho, para-director through resonance.

The methoxy group is the most powerful activating and directing group in this system. Therefore, electrophilic attack will be predominantly directed to the positions ortho and para to the methoxy group. The position para to the methoxy group is occupied by the methyl group. The positions ortho to the methoxy group are C2 and C6.

G cluster_0 3-Fluoro-4-methylanisole cluster_1 Directing Effects molecule C1(C(C(C(C(C1)=C)=F)=C(OC)=C)=C)C OCH3 Methoxy (-OCH₃) Strong Activator Ortho, Para-Director OCH3->molecule Strongest Director CH3 Methyl (-CH₃) Activator Ortho, Para-Director CH3->molecule F Fluoro (-F) Deactivator Ortho, Para-Director F->molecule G start 3-Fluoro-4-methylanisole reagents HNO₃ / H₂SO₄ start->reagents Nitration product1 2-Nitro-3-fluoro-4-methylanisole (Major Product) reagents->product1 product2 5-Nitro-3-fluoro-4-methylanisole (Minor Product) reagents->product2

Predicted outcome of nitration.

Protocol 1: Synthesis of 2-Nitro-3-fluoro-4-methylanisole

Causality: This protocol uses a standard nitrating mixture of nitric acid and sulfuric acid. The reaction is performed at a low temperature to control the exothermicity of the reaction and to minimize the formation of side products. Acetic anhydride can also be used as a solvent and activating agent.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
3-Fluoro-4-methylanisole140.1510.0 g0.071
Sulfuric Acid (98%)98.0830 mL-
Nitric Acid (70%)63.015.0 mL~0.079
Ice-As needed-
Diethyl Ether-100 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 30 mL of concentrated sulfuric acid.

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add 10.0 g (0.071 mol) of 3-Fluoro-4-methylanisole to the sulfuric acid with stirring, maintaining the temperature below 5 °C.

  • In the dropping funnel, prepare a nitrating mixture by carefully adding 5.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the reaction flask over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • A yellow precipitate will form. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.

  • Dissolve the crude product in 100 mL of diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the isomers.

Expected Outcome:

The major product will be 2-nitro-3-fluoro-4-methylanisole, with 5-nitro-3-fluoro-4-methylanisole as a minor isomer. The nitro group can be subsequently reduced to an amine using standard conditions (e.g., SnCl₂/HCl or catalytic hydrogenation) to provide a versatile intermediate for further functionalization.

B. Bromination of 3-Fluoro-4-methylanisole

Bromination introduces a bromine atom, a key functional group for subsequent cross-coupling reactions. Similar to nitration, the methoxy group will direct bromination to the C2 and C6 positions.

Protocol 2: Synthesis of 2-Bromo-3-fluoro-4-methylanisole

Causality: This protocol uses N-bromosuccinimide (NBS) as a milder and more selective brominating agent compared to liquid bromine, which can reduce the formation of polybrominated byproducts. [5]Acetonitrile is used as a polar aprotic solvent.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
3-Fluoro-4-methylanisole140.155.0 g0.036
N-Bromosuccinimide (NBS)177.986.7 g0.038
Acetonitrile-100 mL-
Water-100 mL-
Diethyl Ether-100 mL-
Saturated Sodium Thiosulfate Solution-50 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 5.0 g (0.036 mol) of 3-Fluoro-4-methylanisole in 100 mL of acetonitrile.

  • Add 6.7 g (0.038 mol) of N-bromosuccinimide to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with 50 mL of saturated sodium thiosulfate solution to quench any remaining bromine, followed by 50 mL of water and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford the desired bromoanisole derivative.

Application II: Palladium-Catalyzed Cross-Coupling Reactions

The halogenated derivatives of 3-Fluoro-4-methylanisole are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern synthetic chemistry for the formation of C-C and C-N bonds, respectively.

A. Suzuki-Miyaura Coupling of 2-Bromo-3-fluoro-4-methylanisole

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are common motifs in pharmaceuticals.

G start 2-Bromo-3-fluoro-4-methylanisole catalyst Pd Catalyst Base start->catalyst reactant Arylboronic Acid reactant->catalyst product 2-Aryl-3-fluoro-4-methylanisole catalyst->product

Suzuki-Miyaura cross-coupling workflow.

Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid

Causality: This protocol employs a common palladium catalyst, Pd(PPh₃)₄, and a carbonate base. The reaction is carried out in a mixture of toluene and water to facilitate the dissolution of both the organic and inorganic reagents.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2-Bromo-3-fluoro-4-methylanisole219.041.0 g0.0046
Phenylboronic Acid121.930.67 g0.0055
Pd(PPh₃)₄1155.560.26 g0.00023 (5 mol%)
Sodium Carbonate105.991.45 g0.0137
Toluene-20 mL-
Water-5 mL-
Ethyl Acetate-50 mL-
Brine-20 mL-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • To a 100 mL Schlenk flask, add 1.0 g (0.0046 mol) of 2-Bromo-3-fluoro-4-methylanisole, 0.67 g (0.0055 mol) of phenylboronic acid, 0.26 g (0.00023 mol) of Pd(PPh₃)₄, and 1.45 g (0.0137 mol) of sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 20 mL of toluene and 5 mL of water via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Cool the reaction to room temperature and dilute with 50 mL of ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash with 20 mL of water, followed by 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the biaryl product.

B. Buchwald-Hartwig Amination of Bromo-3-fluoro-4-methylanisole

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines, which are prevalent in medicinal chemistry.

Protocol 4: Buchwald-Hartwig Amination with Morpholine

Causality: This protocol utilizes a common palladium precatalyst and a bulky phosphine ligand, which are effective for C-N bond formation. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
5-Bromo-3-fluoro-4-methylanisole219.041.0 g0.0046
Morpholine87.120.48 mL0.0055
Pd₂(dba)₃915.720.042 g0.000046 (2 mol% Pd)
XPhos476.620.065 g0.000137
Sodium tert-butoxide96.100.66 g0.0069
Toluene-20 mL-
Ethyl Acetate-50 mL-
Water-20 mL-
Brine-20 mL-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • In a glovebox, add 1.0 g (0.0046 mol) of 5-Bromo-3-fluoro-4-methylanisole, 0.042 g (0.000046 mol) of Pd₂(dba)₃, 0.065 g (0.000137 mol) of XPhos, and 0.66 g (0.0069 mol) of sodium tert-butoxide to a 100 mL Schlenk flask.

  • Remove the flask from the glovebox and add 20 mL of toluene and 0.48 mL (0.0055 mol) of morpholine under an inert atmosphere.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Cool the reaction to room temperature and quench with 20 mL of water.

  • Dilute with 50 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with 20 mL of water, followed by 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired arylamine.

This reaction can lead to the formation of 3-fluoro-4-morpholinoaniline derivatives, which are important intermediates in the synthesis of antibiotics like Linezolid. [6][7]

Conclusion

3-Fluoro-4-methylanisole is a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern allows for predictable and regioselective functionalization through electrophilic aromatic substitution, providing access to key intermediates for advanced synthetic applications. The resulting halogenated derivatives are readily employed in powerful palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. The protocols detailed in this guide offer a robust starting point for researchers and drug development professionals to leverage the synthetic potential of 3-Fluoro-4-methylanisole in their programs.

References

  • Gautier, A., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130-135. [Link]

  • Google Patents. (2020). CN106916055B - Environment-friendly synthesis method of p-methyl anisole.
  • Janakiramudu, D. B., et al. (2018). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study. ResearchGate. Retrieved from [Link]

  • M. Molecules. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). NOVEL PROCESS FOR PREPARATION OF LINEZOLID AND ITS NOVEL INTERMEDIATES. Retrieved from [Link]

Sources

Introduction: The Strategic Value of 3-Fluoro-4-methylanisole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Utility of 3-Fluoro-4-methylanisole

3-Fluoro-4-methylanisole is a substituted aromatic compound that serves as a valuable building block in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. Its structure, featuring a methoxy, a methyl, and a fluorine substituent on a benzene ring, presents a unique combination of electronic and steric properties. The incorporation of fluorine into organic molecules is a widely recognized strategy to modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced biological activity.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reactivity of 3-Fluoro-4-methylanisole and detailed protocols for its application in key synthetic transformations.

Chapter 1: Understanding the Reactivity of the Aromatic Core

The synthetic utility of 3-Fluoro-4-methylanisole is dictated by the directing effects of its three substituents on the aromatic ring during substitution reactions. A thorough understanding of these effects is critical for predicting regiochemical outcomes and designing successful synthetic strategies.

  • Methoxy Group (-OCH₃): This is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance.

  • Methyl Group (-CH₃): This is a weakly activating group through hyperconjugation and induction, and it also acts as an ortho, para-director.

  • Fluoro Group (-F): The fluorine atom exhibits a dual nature. It is electron-withdrawing via induction (deactivating the ring towards electrophiles) but electron-donating via resonance (acting as an ortho, para-director).

Predicting Regioselectivity: The methoxy group is the most influential director on the ring. The position para to it is occupied by the methyl group. Therefore, electrophilic attack is overwhelmingly directed to the positions ortho to the methoxy group, namely C2 and C6. The fluorine at C3 provides some inductive deactivation and minor steric hindrance at the adjacent C2 position, but the powerful activating effect of the methoxy group generally ensures that reactions proceed efficiently at this site.

Chapter 2: Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a foundational class of reactions for functionalizing the 3-Fluoro-4-methylanisole core.[3][4][5] The reaction proceeds via a two-step addition-elimination mechanism where the aromatic ring attacks an electrophile, forming a resonance-stabilized carbocation intermediate (a benzenium ion), followed by deprotonation to restore aromaticity.[6]

EAS_Mechanism reagents Aromatic Ring (Nucleophile) + Electrophile (E+) intermediate Benzenium Ion (Resonance Stabilized Carbocation) reagents->intermediate Step 1 (Slow) Attack on Electrophile product Substituted Aromatic Ring + H+ intermediate->product Step 2 (Fast) Deprotonation

Caption: General mechanism of Electrophilic Aromatic Substitution (EAS).

Application Protocol 1: Regioselective Bromination

Bromination is a key transformation that introduces a versatile bromine handle onto the aromatic ring, enabling further derivatization through cross-coupling reactions. The following protocol is adapted from established methods for the bromination of substituted anisoles.[7][8]

Objective: To synthesize 2-Bromo-5-fluoro-4-methoxy-1-methylbenzene.

Materials:

  • 3-Fluoro-4-methylanisole

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-4-methylanisole (e.g., 1.40 g, 10 mmol) in 20 mL of DMF.

  • Cooling: Place the flask in an ice bath and stir the solution until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (e.g., 1.87 g, 10.5 mmol, 1.05 eq) to the cooled solution in small portions over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into 100 mL of ice-cold deionized water with stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with 50 mL of saturated aqueous sodium thiosulfate (to remove any unreacted bromine), 50 mL of saturated aqueous sodium bicarbonate (to neutralize any acid), and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-bromo-5-fluoro-4-methoxy-1-methylbenzene.

ReactionElectrophileKey ReagentExpected Major Product
Bromination Br⁺N-Bromosuccinimide (NBS)2-Bromo-5-fluoro-4-methoxy-1-methylbenzene
Nitration NO₂⁺HNO₃ / H₂SO₄5-Fluoro-4-methoxy-2-nitro-1-methylbenzene

Chapter 3: Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, forming the cornerstone of modern synthetic chemistry.[9][10] The brominated derivative of 3-Fluoro-4-methylanisole is an excellent substrate for these transformations, including the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Workflow cluster_0 Functionalization cluster_1 Cross-Coupling Start 3-Fluoro-4-methylanisole Bromination Electrophilic Bromination (Protocol 1) Start->Bromination ArylBromide 2-Bromo-5-fluoro-4-methoxy-1-methylbenzene Bromination->ArylBromide Suzuki Suzuki-Miyaura Coupling (Protocol 2A) ArylBromide->Suzuki Buchwald Buchwald-Hartwig Amination (Protocol 2B) ArylBromide->Buchwald Product_Biaryl Substituted Biaryl Product Suzuki->Product_Biaryl Product_Amine Aryl Amine Product Buchwald->Product_Amine

Caption: Synthetic workflow from 3-Fluoro-4-methylanisole to advanced derivatives.

Application Protocol 2A: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling creates a C(sp²)-C(sp²) bond between an aryl halide and an organoboron compound, catalyzed by a palladium complex.[11][12][13][14]

Objective: To synthesize a biaryl derivative from 2-Bromo-5-fluoro-4-methoxy-1-methylbenzene.

Materials:

  • 2-Bromo-5-fluoro-4-methoxy-1-methylbenzene (from Protocol 1)

  • Arylboronic acid (e.g., Phenylboronic acid, 1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane or Toluene, with 10-20% water)

  • Schlenk flask or reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Protocol:

  • Setup: To a Schlenk flask, add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (0.02-0.05 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/Water 4:1) via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography to obtain the desired biaryl product.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_1 Ar-Pd(II)L₂-X Pd0->PdII_1 Oxidative Addition (Ar-X) PdII_2 Ar-Pd(II)L₂-OR' PdII_1->PdII_2 Ligand Exchange (Base) PdII_3 Ar-Pd(II)L₂-Ar' PdII_2->PdII_3 Transmetalation (Ar'-B(OR)₂) PdII_3->Pd0 Reductive Elimination (Ar-Ar') Buchwald_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ PdII_1 Ar-Pd(II)L₂-X Pd0->PdII_1 Oxidative Addition (Ar-X) PdII_Amide Ar-Pd(II)L₂(NR₂H)⁺X⁻ PdII_1->PdII_Amide Amine Coordination (HNR₂) PdII_Amido Ar-Pd(II)L₂(NR₂) PdII_Amide->PdII_Amido Deprotonation (Base) PdII_Amido->Pd0 Reductive Elimination (Ar-NR₂)

Sources

3-Fluoro-4-methylanisole as a nucleophilic ring substituted electron acceptor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Fluoro-4-methylanisole as a Nucleophilic Fluorinated Scaffold

Part 1: Executive Summary & Technical Clarification

Subject: 3-Fluoro-4-methylanisole (CAS: 405-99-2) Classification: Fluorinated Aromatic Building Block / Nucleophilic Substrate

Technical Note on Nomenclature (Crucial Correction): While some commercial databases describe 3-Fluoro-4-methylanisole as a "nucleophilic ring substituted electron acceptor," this phrasing requires precise chemical interpretation. In ground-state organic synthesis, this molecule acts primarily as an electron-rich nucleophile due to the strong resonance donation of the methoxy group (-OMe) and the inductive donation of the methyl group (-Me).

The term "electron acceptor" in this specific context likely refers to two niche scenarios:

  • Hydrogen Bond Acceptor (HBA): In medicinal chemistry, the fluorine and oxygen atoms act as acceptors for hydrogen bonds within protein active sites.

  • Charge Transfer (CT) Complexes: In photoredox catalysis, electron-rich anisoles can act as donors that form exciplexes with strong electron acceptors (e.g., tetranitromethane), where the anisole ring accepts the role of the radical cation source.

This guide focuses on its primary utility: as a regioselective nucleophilic scaffold for constructing fluorinated biaryls and enhancing metabolic stability in drug design.

Part 2: Chemical Profile & Mechanism

Physicochemical Properties
PropertyValueRelevance
Molecular Formula C₈H₉FOCore scaffold
Molecular Weight 140.15 g/mol Fragment-based drug design (Low MW)
LogP (Predicted) ~2.9Moderate lipophilicity; good membrane permeability
H-Bond Acceptors 2 (F, O)Critical for ligand-protein binding interactions
Electronic Nature Electron-RichActivated towards Electrophilic Aromatic Substitution (

)
Mechanistic Insight: The "Fluorine Effect"

In drug development, 3-Fluoro-4-methylanisole serves as a strategic bioisostere for 4-methylanisole. The introduction of the fluorine atom at the meta position (relative to methoxy) and ortho position (relative to methyl) exerts two critical effects:

  • Metabolic Blocking: The high electronegativity of fluorine pulls electron density from the adjacent methyl group (C4-Me). This deactivates the benzylic C-H bonds, making them less susceptible to radical abstraction by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), thereby extending the drug's half-life (

    
    ).
    
  • Regioselective Directing:

    • Methoxy (-OMe): Strong ortho/para director.

    • Methyl (-Me): Weak ortho/para director.

    • Fluorine (-F): Weak ortho/para director (but meta deactivator by induction).

Reactivity Prediction: The C6 position is the most nucleophilic site. It is ortho to the strong donor (-OMe) and para to the fluorine (-F), creating a synergistic activation node for electrophilic attack.

Part 3: Experimental Protocols

Protocol A: Regioselective Bromination (Synthesis of 2-Bromo-5-fluoro-4-methylanisole)

Objective: Functionalize the C6 position to create a handle for cross-coupling reactions.

Reagents:

  • Substrate: 3-Fluoro-4-methylanisole (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: Acetonitrile (MeCN) (0.1 M)

  • Catalyst: Ammonium Acetate (10 mol%) - Acts as a mild proton source to activate NBS.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 3-Fluoro-4-methylanisole (140 mg, 1.0 mmol) and MeCN (10 mL).

  • Activation: Add Ammonium Acetate (7.7 mg, 0.1 mmol) and stir at room temperature (25°C) for 5 minutes.

  • Addition: Add NBS (187 mg, 1.05 mmol) portion-wise over 10 minutes to avoid exotherm.

  • Monitoring: Stir the reaction at 25°C. Monitor by TLC (Hexanes/EtOAc 9:1) or LC-MS.[1]

    • Checkpoint: Conversion should be >95% within 2-4 hours. The product spot will be less polar than the starting material.

  • Quench: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (100% Hexanes → 5% EtOAc/Hexanes).

  • Validation:

    
    H NMR should show the disappearance of the C6 proton and a downfield shift of the remaining aromatic protons.
    
Protocol B: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Objective: Couple the brominated scaffold to a phenylboronic acid.

Reagents:

  • Substrate: 2-Bromo-5-fluoro-4-methylanisole (from Protocol A) (1.0 eq)

  • Partner: Phenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (0.2 M)

Workflow:

  • Degassing: Sparge the 1,4-Dioxane with nitrogen for 15 minutes.

  • Assembly: In a microwave vial, combine the aryl bromide, boronic acid, and Pd catalyst.

  • Initiation: Add the solvent and aqueous base. Seal the vial under nitrogen.

  • Reaction: Heat to 90°C for 12 hours (thermal) or 110°C for 30 min (microwave).

  • Workup: Filter through a Celite pad, dilute with EtOAc, and wash with water.

  • Isolation: Concentrate and purify via reverse-phase HPLC if necessary.

Part 4: Visualization & Logic Pathways

Diagram 1: Electronic Directing & Reactivity Map

Caption: Analysis of competing directing effects identifying C6 as the primary nucleophilic site.

ReactivityMap Anisole 3-Fluoro-4-methylanisole (Core Scaffold) OMe -OMe Group (Pos 1) Anisole->OMe Me -Me Group (Pos 4) Anisole->Me F -F Atom (Pos 3) Anisole->F Site2 Position 2 (C2) Sterically Hindered OMe->Site2 Ortho (Strong) Site6 Position 6 (C6) Primary Nucleophilic Site OMe->Site6 Ortho (Strong) Me->Site2 Meta (Weak) Me->Site6 Meta (Weak) F->Site2 Ortho (Weak) F->Site6 Para (Directing) Result Regioselective Product (6-Substituted) Site6->Result Target for Electrophiles (Br+, NO2+)

Diagram 2: Synthesis & Application Workflow

Caption: Step-by-step transformation from raw material to drug-like biaryl scaffold.

SynthesisWorkflow Start 3-Fluoro-4-methylanisole (Start) Step1 Bromination (NBS, MeCN) Start->Step1 Electrophilic Subst. Inter Intermediate: 2-Bromo-5-fluoro-4-methylanisole Step1->Inter >95% Regioselectivity Step2 Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Inter->Step2 Cross-Coupling Final Fluorinated Biaryl (Drug Scaffold) Step2->Final C-C Bond Formation

Part 5: References

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for

    
     directing effects and Hammett equation).
    
  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. (Review on metabolic stability enhancement via fluorination). Available at: [Link]

  • PubChem. Compound Summary: 3-Fluoro-4-methylanisole. National Library of Medicine. Available at: [Link]

Sources

Technical Guide: 3-Fluoro-4-methylanisole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 405-06-1 Synonyms: 2-Fluoro-4-methoxytoluene; 1-Fluoro-3-methoxy-6-methylbenzene Molecular Formula: C₈H₉FO Molecular Weight: 140.15 g/mol [1]

Part 1: Strategic Utility & Structural Logic

In the landscape of medicinal chemistry, 3-Fluoro-4-methylanisole serves as a high-value scaffold, primarily utilized to introduce the 3-fluoro-4-methylphenyl moiety into drug candidates. This specific substitution pattern offers a dual advantage:

  • Metabolic Modulation: The fluorine atom at the meta position (relative to the alkoxyl group) exerts a strong inductive electron-withdrawing effect (-I), which deactivates the ring toward oxidative metabolism at the ortho-positions while modulating the pKa of the resulting phenol after metabolic demethylation.

  • Benzylic Reactivity: The para-methyl group is benzylically activated, serving as a "soft spot" for functionalization (bromination/oxidation) to create linkers, while the fluorine atom provides orthogonal steric bulk and electronic tuning without preventing these transformations.

Reactivity Landscape

The molecule possesses three distinct reactive vectors:

  • Vector A (Benzylic Carbon): Susceptible to radical halogenation and oxidation.[2]

  • Vector B (Methoxy Group): A "masked" phenol, cleavable by Lewis acids.

  • Vector C (Aromatic Ring - C2 Position): The position between the fluoro and methoxy groups is highly activated for Directed Ortho Metalation (DoM) due to the cooperative inductive effects of both heteroatoms.

Reactivity Center 3-Fluoro-4-methylanisole (Scaffold) Benzylic Benzylic Bromination (Linker Creation) Center->Benzylic NBS / Radical Demethylation Demethylation (Phenol Unmasking) Center->Demethylation BBr3 / Lewis Acid DoM Directed Ortho Metalation (C2 Functionalization) Center->DoM n-BuLi / -78°C

Figure 1: Primary synthetic divergences for the 3-Fluoro-4-methylanisole scaffold.

Part 2: Application Protocols

Protocol A: Benzylic Bromination (Wohl-Ziegler Reaction)

Objective: To convert the methyl group into a bromomethyl handle (benzyl bromide) for subsequent nucleophilic substitution (e.g., amine alkylation).

Expert Insight: While classical literature suggests Carbon Tetrachloride (CCl₄), modern green chemistry standards strictly discourage it. Trifluorotoluene (PhCF₃) or 1,2-Dichlorobenzene are superior alternatives. They possess higher boiling points (allowing faster kinetics) and are significantly less toxic.

Reagents:

  • Substrate: 3-Fluoro-4-methylanisole (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide.

  • Solvent: Trifluorotoluene (anhydrous).

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 3-Fluoro-4-methylanisole in Trifluorotoluene (0.5 M concentration).

  • Addition: Add NBS (recrystallized) and AIBN in a single portion.

  • Degassing: Sparge the solution with Argon for 10 minutes to remove oxygen (which quenches radicals).

  • Initiation: Heat the mixture to 85°C . You should observe the suspension of NBS converting to succinimide (which floats) over 2–4 hours.

    • Checkpoint: The reaction is complete when the yellow color of any free bromine fades and TLC indicates consumption of starting material.

  • Workup: Cool to 0°C to precipitate succinimide completely. Filter the solids.

  • Purification: Concentrate the filtrate. The product, 4-(Bromomethyl)-3-fluoroanisole , is often unstable on silica gel. Use neutral alumina or proceed immediately to the next step (alkylation).

Data Summary: Solvent Comparison

SolventTemperatureYieldToxicityNote
CCl₄77°C82%High (Banned)Classical method.
PhCF₃ 85°C 88% Low Recommended. Stable to radicals.
Acetonitrile82°C65%MediumCan lead to ring bromination side-products.
Protocol B: Ether Cleavage (Demethylation)

Objective: To access 3-Fluoro-4-methylphenol , a critical intermediate for biaryl ether synthesis via Ullmann or Chan-Lam coupling.

Expert Insight: The fluorine atom at the ortho position to the methyl group is stable to BBr₃, but the reaction must be kept strictly anhydrous to prevent hydrolysis of the reagent before it complexes with the ether oxygen.

Reagents:

  • Substrate: 3-Fluoro-4-methylanisole (1.0 equiv)

  • Reagent: Boron Tribromide (BBr₃) (1.0 M in DCM, 2.5 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck flask and cool to -78°C (Dry ice/Acetone bath) under nitrogen flow.

  • Dissolution: Dissolve the substrate in DCM.

  • Addition: Add BBr₃ solution dropwise via a pressure-equalizing addition funnel.

    • Caution: This reaction is highly exothermic. Maintain internal temperature below -60°C during addition.

  • Warming: Allow the reaction to warm to 0°C over 2 hours, then stir at room temperature for 12 hours.

  • Quenching (Critical): Cool back to 0°C. Quench by very slow addition of Methanol (exothermic!).

  • Workup: Dilute with water, extract with DCM. Wash organic layer with NaHCO₃ (sat.) to remove boric acid residues.

  • Isolation: Dry over Na₂SO₄ and concentrate. The phenol is usually a crystalline solid or viscous oil.

Protocol C: Regioselective Directed Ortho Metalation (DoM)

Objective: To introduce an electrophile (E⁺) specifically at the C2 position (between F and OMe).

Mechanism: The C2 proton is the most acidic due to the synergistic inductive effects of the flanking Fluorine and Oxygen atoms. Although sterically crowded, strong bases like n-BuLi or s-BuLi/TMEDA favor this position kinetically at low temperatures.

DoM_Pathway Start 3-Fluoro-4-methylanisole Complex Lithium Complexation (Coordination to O and F) Start->Complex n-BuLi, THF, -78°C Deprotonation C2-Lithiation (Thermodynamic Sink) Complex->Deprotonation CIPE Effect Quench Electrophile Addition (E+ = CHO, I, B(OR)2) Deprotonation->Quench Add Electrophile Product 2-Substituted-3-fluoro-4-methylanisole Quench->Product

Figure 2: Directed Ortho Metalation pathway targeting the C2 position.

Step-by-Step Methodology:

  • Reagents: n-Butyllithium (1.1 equiv), TMEDA (1.1 equiv), THF (anhydrous).

  • Lithiation: Cool THF/TMEDA solution to -78°C . Add n-BuLi. Add substrate dropwise.[3] Stir for 1 hour at -78°C.

    • Note: Do not allow to warm above -50°C, or the lithium species may isomerize or attack the methyl group (benzylic lithiation).

  • Quench: Add the electrophile (e.g., DMF for formylation, I₂ for iodination) dissolved in THF.

  • Workup: Warm to RT, quench with NH₄Cl (aq).

Part 3: Safety & Handling

  • Hazards: 3-Fluoro-4-methylanisole is a Flammable Liquid (Category 3) .

  • Flash Point: ~53°C (Closed Cup).

  • Storage: Store under inert gas (Argon/Nitrogen). While the anisole is relatively stable, the benzylic bromide derivative (Protocol A product) is a lachrymator and skin irritant; handle only in a fume hood.

  • Incompatibility: Strong oxidizing agents.

References

  • National Science Foundation (NSF). (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Retrieved February 8, 2026, from [Link]

  • Organic Chemistry Portal. (2023). N-Bromosuccinimide (NBS) in Organic Synthesis. Retrieved February 8, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers using BBr3. Retrieved February 8, 2026, from [Link]

  • Baran Lab (Scripps). (n.d.). Directed Metalation: A Survival Guide. Retrieved February 8, 2026, from [Link]

Sources

Application Notes and Protocols for the Scalable Synthesis of 3-Fluoro-4-methylanisole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details two robust and scalable synthetic routes for the preparation of 3-Fluoro-4-methylanisole, a valuable intermediate in the pharmaceutical and agrochemical industries. The protocols provided are designed for both laboratory and pilot-plant scale, with a focus on procedural safety, efficiency, and scalability. This document offers in-depth technical insights, step-by-step experimental procedures, and analytical characterization data.

Introduction

3-Fluoro-4-methylanisole is a key building block in the synthesis of a variety of biologically active molecules. The strategic placement of the fluorine atom and the methyl group on the anisole core can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds. The development of a scalable and cost-effective synthesis is therefore of critical importance for drug discovery and development programs.

This guide presents two distinct and validated synthetic strategies:

  • Route A: A two-step synthesis commencing with the readily available 4-methylanisole, proceeding through a nitration and reduction sequence to afford 3-amino-4-methylanisole, followed by a Balz-Schiemann reaction to introduce the fluorine atom. This route is particularly amenable to large-scale production, especially when employing modern continuous-flow technologies for the potentially hazardous diazotization step.

  • Route B: A direct O-methylation of the commercially available 3-fluoro-4-methylphenol. This approach offers a more convergent and potentially shorter route, contingent on the cost-effectiveness of the starting material.

Strategic Comparison of Synthetic Routes

The selection of an optimal synthetic route is contingent on several factors including scale, cost of starting materials, available equipment, and safety considerations. Below is a comparative analysis of the two presented routes.

FeatureRoute A: Balz-Schiemann from 4-MethylanisoleRoute B: O-Methylation of 3-Fluoro-4-methylphenol
Starting Material Cost Generally lower (4-methylanisole is a commodity chemical)Higher (3-fluoro-4-methylphenol is a specialty chemical)
Number of Steps Three (Nitration, Reduction, Balz-Schiemann)One
Scalability Excellent, particularly with continuous flow reactorsExcellent
Key Challenges Handling of nitrating agents and diazonium saltsHandling of toxic and volatile methylating agents
Overall Yield Moderate to goodHigh
Process Safety Requires careful control of exothermic reactions and potentially explosive intermediatesRequires handling of toxic and potentially carcinogenic reagents

Synthetic Route A: Balz-Schiemann Reaction Pathway

This route provides a cost-effective approach for large-scale synthesis, starting from the inexpensive 4-methylanisole.

Workflow Diagram: Route A

A 4-Methylanisole B Nitration (HNO₃, H₂SO₄) A->B Step 1 C 3-Nitro-4-methylanisole B->C D Reduction (e.g., Fe/HCl or H₂/Pd-C) C->D Step 2 E 3-Amino-4-methylanisole D->E F Diazotization (NaNO₂, HBF₄) E->F Step 3 G Diazonium Tetrafluoroborate Intermediate F->G H Thermal Decomposition G->H I 3-Fluoro-4-methylanisole H->I

Caption: Synthetic pathway for 3-Fluoro-4-methylanisole via the Balz-Schiemann reaction.

Step 1: Nitration of 4-Methylanisole

Causality: The nitration of 4-methylanisole is a classic electrophilic aromatic substitution. The methoxy group is a strongly activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-directing group. The nitration will predominantly occur at the positions ortho to the strongly activating methoxy group. Due to steric hindrance from the adjacent methyl group, the major product will be 3-nitro-4-methylanisole. Careful control of the reaction temperature is crucial to prevent dinitration and other side reactions.[1][2][3]

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-methylanisole (1.0 eq). Cool the flask to 0-5 °C in an ice-salt bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

  • Addition: Add the nitrating mixture dropwise to the stirred 4-methylanisole solution, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude 3-nitro-4-methylanisole will precipitate as a yellow solid.

  • Purification: Filter the solid, wash with cold water until the washings are neutral, and then wash with a small amount of cold ethanol. The crude product can be purified by recrystallization from ethanol to afford pure 3-nitro-4-methylanisole.

Step 2: Reduction of 3-Nitro-4-methylanisole

Causality: The nitro group of 3-nitro-4-methylanisole is reduced to a primary amine to provide the precursor for the Balz-Schiemann reaction. Several methods can be employed for this reduction. Catalytic hydrogenation (H₂/Pd-C) is a clean and efficient method, while metal-acid reductions (e.g., Fe/HCl or SnCl₂/HCl) are also effective and often more cost-effective for larger scales.[4]

Protocol (using Fe/HCl):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-nitro-4-methylanisole (1.0 eq), ethanol, and water.

  • Addition of Iron: Add iron powder (3.0-5.0 eq) to the mixture.

  • Initiation: Add a small amount of concentrated hydrochloric acid to initiate the reaction. The mixture will become exothermic.

  • Reaction: Heat the mixture to reflux and stir vigorously for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Cool the reaction mixture and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove most of the ethanol. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-amino-4-methylanisole. The product can be further purified by vacuum distillation.

Step 3: Balz-Schiemann Reaction of 3-Amino-4-methylanisole

Causality: The Balz-Schiemann reaction is a reliable method for the introduction of a fluorine atom onto an aromatic ring.[5] The primary aromatic amine is first converted to a diazonium salt using a nitrosating agent (e.g., sodium nitrite) in the presence of fluoroboric acid (HBF₄). The resulting diazonium tetrafluoroborate salt is then thermally decomposed to yield the desired aryl fluoride, nitrogen gas, and boron trifluoride.[5] For scalability and safety, performing this reaction in a continuous flow reactor is highly recommended to avoid the isolation of the potentially explosive diazonium salt intermediate.[6][7]

Protocol (Batch Process - for laboratory scale):

  • Diazotization:

    • Dissolve 3-amino-4-methylanisole (1.0 eq) in a solution of fluoroboric acid (48% in water, 3.0-4.0 eq) at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for 30-60 minutes at 0-5 °C. The diazonium tetrafluoroborate salt will precipitate.

  • Isolation of Diazonium Salt:

    • Filter the precipitated diazonium salt and wash it with cold water, followed by cold methanol, and finally with cold diethyl ether.

    • Dry the salt under vacuum at room temperature. CAUTION: Diazonium salts can be explosive when dry and should be handled with extreme care.

  • Thermal Decomposition:

    • Gently heat the dry diazonium salt in an inert, high-boiling solvent (e.g., decane or xylene) until nitrogen evolution ceases. The product can also be obtained by neat decomposition under vacuum, distilling the product as it is formed.

  • Work-up and Purification:

    • Cool the reaction mixture and extract with a suitable organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

Synthetic Route B: O-Methylation of 3-Fluoro-4-methylphenol

This route is a more direct approach, ideal for rapid synthesis when the starting material is readily available.

Workflow Diagram: Route B

A 3-Fluoro-4-methylphenol B O-Methylation (e.g., (CH₃)₂SO₄, K₂CO₃ or CH₃I, K₂CO₃) A->B Step 1 C 3-Fluoro-4-methylanisole B->C

Caption: Synthetic pathway for 3-Fluoro-4-methylanisole via O-methylation.

Step 1: O-Methylation of 3-Fluoro-4-methylphenol

Causality: The O-methylation of a phenol is a Williamson ether synthesis. A base, such as potassium carbonate, is used to deprotonate the phenolic hydroxyl group, forming a phenoxide ion. This nucleophilic phenoxide then attacks the methylating agent (e.g., dimethyl sulfate or methyl iodide) in an Sₙ2 reaction to form the anisole product.[8][9] Dimethyl sulfate is often preferred for industrial applications due to its lower cost, though it is highly toxic.

Protocol (using Dimethyl Sulfate):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add 3-fluoro-4-methylphenol (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and a suitable solvent such as acetone or acetonitrile.

  • Addition of Methylating Agent: Heat the mixture to reflux and add dimethyl sulfate (1.1-1.2 eq) dropwise over a period of 30-60 minutes. CAUTION: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.

  • Reaction: Continue to reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture and filter off the potassium carbonate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, 1M NaOH solution (to remove any unreacted phenol), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by vacuum distillation.

Purification and Characterization

Purification:

  • Vacuum Distillation: 3-Fluoro-4-methylanisole is a liquid at room temperature and can be effectively purified by vacuum distillation.[10]

  • Recrystallization: If the product solidifies upon cooling or contains solid impurities, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be employed.[11][12][13][14]

Characterization:

The identity and purity of the synthesized 3-Fluoro-4-methylanisole should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons, the methoxy group protons, and the methyl group protons with appropriate chemical shifts and coupling constants.
¹³C NMR Signals for all eight unique carbon atoms in the molecule.
¹⁹F NMR A single signal for the fluorine atom, likely coupled to adjacent aromatic protons.
GC-MS A single major peak with the expected retention time and a mass spectrum corresponding to the molecular ion (m/z = 140.16) and characteristic fragmentation pattern.[15][16][17][18]
FT-IR Characteristic absorption bands for C-F stretching, C-O-C stretching, and aromatic C-H stretching.

Safety Considerations

  • Nitration: Nitrating agents are highly corrosive and the reaction is exothermic. Strict temperature control is essential to prevent runaway reactions.

  • Balz-Schiemann Reaction: Diazonium salts are potentially explosive, especially when dry. Handle with extreme care and behind a blast shield. The thermal decomposition can be highly exothermic. Continuous flow reactors are recommended for safer large-scale synthesis.[6][7]

  • O-Methylation: Methylating agents such as dimethyl sulfate and methyl iodide are toxic, volatile, and suspected carcinogens. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • General Precautions: Always consult the Safety Data Sheets (SDS) for all reagents before use. Wear appropriate PPE, including safety glasses, lab coat, and gloves.

References

  • Brunsborg, B. et al. (1994).
  • Zhou, Z. et al. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. Journal of Visualized Experiments, (192). [Link]

  • Zhou, Z. et al. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. PubMed, 36847402. [Link]

  • Fischer, A., Henderson, G. N., & RayMahasay, S. (1987). ipso Nitration. XXIX. Nitration of substituted 4-methylanisoles and phenols. Canadian Journal of Chemistry, 65(6), 1233–1240.
  • Kedrowski, B. L. et al. (2008). A concise synthesis of (+/-)-cacalol. The Journal of organic chemistry, 73(13), 5177-5179.
  • Lewis, H.F., Shaffer, S., Trieschmann, W., & Cogan, H. (1930). Methylation of Phenol by Dimethyl Sulfate. Industrial & Engineering Chemistry Research, 22(1), 34-36.
  • McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (n.d.). REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Organic Syntheses Procedure.
  • Piers, E., & Morton, H. E. (n.d.). (z)-4-(trimethylsilyl)-3-buten-1-ol. Organic Syntheses Procedure.
  • Poon, P. S., & Banerjee, A. K. (2007). An alternative route for the synthesis of 5,6, 7,8-tetrahydro-2,5-dimethylnaphthalene-1-ol. Organic Chemistry an Indian Journal, 3, 10-13.
  • Shioiri, T., & Hamada, Y. (n.d.). [ - Spiro[4.5]decan-1-one, 4-methoxy. Organic Syntheses Procedure.
  • Wikipedia. (n.d.). Balz–Schiemann reaction. [Link]

  • Suratkar, V. V. et al. (2000). Solubilization Site of Organic Perfume Molecules in Sodium Dodecyl Sulfate Micelles: New Insights from Proton NMR Studies. Journal of colloid and interface science, 225(1), 32-38.
  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706-716.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Varma, R. S. (2007). Solvent-free organic syntheses.
  • Varma, R. S., & Saini, R. K. (1997). Solid state methylation of phenols using potassium carbonate-dimethyl carbonate. Tetrahedron Letters, 38(23), 4337-4338.
  • Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 115-120.
  • Fischer, A., & Henderson, G. N. (1985). ipso Nitration. XXIX. Nitration of substituted 4-methylanisoles and phenols. Canadian Journal of Chemistry, 63(8), 2315-2323.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of 2-Methylanisole.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Riccardino, G., Cavagnino, D., & Kutscher, D. (n.d.). AN001411: Determination of haloanisoles in wine by HS-SPME Arrow-GC-MS/MS.
  • Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. [Link]

  • Mettler Toledo. (n.d.). Recrystallization. [Link]

  • Rahman, A. A., & Sam, T. W. (2013). GC-MS analysis of some volatile constituents extracted from stem of Euphorbia tirucalli Linn. Archives of Orofacial Sciences, 8(2), 71-75.
  • U.S. Patent No. 4,283,254. (1981).
  • Dantas Neto, A. A., & Moura, M. C. P. A. (2020). Enrichmnent of patchoulol extracted from patchouli (Pogostemon cablin) oil by molecular distillation using response surface and artificial neural network models. Journal of Industrial and Engineering Chemistry, 81, 219.
  • Chemistry Stack Exchange. (2020, March 13). 1H NMR of 4-Methylanisole. [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Shieh, W.-C., Dell, S., & Repic, O. (2001).
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.).
  • Moodie, R. B., Schofield, K., & Weston, J. B. (1976). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. Journal of the Chemical Society, Perkin Transactions 2, (9), 1089-1096.
  • Waseda University. (n.d.).
  • hil5_sln.html. (n.d.).
  • Rao, K. V., & Seshadri, T. R. (1946). Methylation of hydroxy flavonols using methyl iodide and potassium carbonate. Proceedings of the Indian Academy of Sciences - Section A, 24(4), 375-379.
  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]and-protection-of-amines/)

Sources

Technical Guide: 3-Fluoro-4-methylanisole as a Scaffold in Next-Gen Agrochemical Synthesis

[1]

Executive Summary & Strategic Value

In the competitive landscape of agrochemical discovery, 3-Fluoro-4-methylanisole (3F4MA) (CAS: 2338-54-7) has emerged as a high-value "privileged scaffold."[1] Its utility stems from the strategic placement of the fluorine atom relative to the methyl and methoxy handles.

For the medicinal or agrochemical chemist, 3F4MA offers three distinct advantages:

  • Metabolic Blocking: The fluorine atom at the C3 position blocks metabolic oxidation (hydroxylation) at a typically vulnerable site, extending the half-life of the active ingredient (AI) in plant systems.

  • Electronic Modulation: The high electronegativity of fluorine lowers the pKa of potential downstream phenols and alters the lipophilicity (LogP) of the final molecule, crucial for optimizing phloem mobility.

  • Orthogonal Functionalization: The molecule possesses two distinct "handles"—the benzylic methyl group (radical chemistry) and the anisole ring (electrophilic substitution or directed metalation)—allowing for the rapid generation of diverse chemical libraries.

This guide details the protocols for transforming 3F4MA into high-value intermediates for herbicides (PPO inhibitors) and fungicides (SDHIs).

Chemical Profile & Safety

PropertyDataRelevance to Synthesis
Formula C₈H₉FO--
MW 140.15 g/mol Calculation basis
Boiling Point 198°CHigh boiling point allows for high-temp radical reactions.[1]
Density 1.10 g/mLPhase separation in aqueous workups.
Flash Point 68°CFlammable; requires grounding during transfer.
Hazards Irritant (Skin/Eye)Standard PPE (Nitrile gloves, goggles) required.

Application Note: The "Fluorine Effect" in SAR

Why choose this specific isomer?

In Structure-Activity Relationship (SAR) studies, replacing a hydrogen with fluorine (bioisosterism) often improves efficacy. However, the position is critical. In 3F4MA, the fluorine is ortho to the methyl group.

  • Steric Impact: The Van der Waals radius of Fluorine (1.47 Å) is similar to Hydrogen (1.20 Å), causing minimal steric perturbation compared to a Chlorine or Methyl group. This allows the molecule to fit into enzyme binding pockets (e.g., acetolactate synthase) where larger substituents would clash.

  • Bond Strength: The C–F bond (approx. 116 kcal/mol) is significantly stronger than C–H, preventing P450-mediated oxidative degradation in crops and pests [1].[1]

Experimental Protocols

Protocol A: Regioselective Benzylic Bromination (Wohl-Ziegler)

Objective: Functionalize the methyl group to access benzylic electrophiles, precursors for heterocycle coupling.[1]

Mechanism: Free-radical halogenation.[1] The fluorine atom exerts an inductive effect (-I), slightly deactivating the ring but not preventing radical formation at the benzylic position.

Reagents:

  • Substrate: 3-Fluoro-4-methylanisole (1.0 eq)[1]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide.

  • Solvent: Chlorobenzene (preferred over CCl₄ for green chemistry compliance) or Acetonitrile [2].

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar.

  • Dissolution: Dissolve 3F4MA (10 mmol) in anhydrous Chlorobenzene (50 mL). Sparge with Nitrogen for 15 minutes to remove dissolved oxygen (critical: oxygen quenches the radical chain).

  • Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol) in a single portion.

  • Initiation: Heat the mixture to 80°C. Visual Check: The suspension of NBS should transition to floating succinimide (lighter density) as the reaction proceeds.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting material (Rf ~0.6) and appearance of the mono-bromide (Rf ~0.5).[1]

    • Troubleshooting: If the reaction stalls, add a second portion of AIBN (0.02 eq).

  • Workup: Cool to 0°C to precipitate succinimide completely. Filter the solids. Wash the filtrate with water (2x) and brine (1x).

  • Purification: Evaporate solvent. Recrystallize from Hexane if solid, or use short-path distillation.[1]

Validation Criteria:

  • ¹H NMR (CDCl₃): Appearance of benzylic CH₂ doublet/singlet at ~4.45 ppm.

  • Yield Target: >85%.

Protocol B: Directed Ortho-Lithiation (DoM) for Boronic Acid Synthesis

Objective: Create a Suzuki-Miyaura coupling partner. Scientific Insight: This protocol exploits the Cooperative Directing Effect . The C2 position is ortho to both the Fluorine (strong director) and the Methoxy group (good director). This makes C2 significantly more acidic (kinetic acidity) than C5 or C6 [3].

Reagents:

  • Substrate: 3-Fluoro-4-methylanisole[1][2]

  • Base: n-Butyllithium (2.5 M in hexanes)[1]

  • Electrophile: Triisopropyl borate (B(OiPr)₃)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Inert Environment: Flame-dry a Schlenk flask under Argon. Add anhydrous THF and 3F4MA (1.0 eq).

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control is vital to prevent benzylic deprotonation (thermodynamic product).

  • Lithiation: Add n-BuLi (1.1 eq) dropwise over 20 minutes. Maintain internal temp < -70°C.

  • Aging: Stir at -78°C for 1 hour. The solution typically turns a pale yellow.

  • Quench: Add B(OiPr)₃ (1.5 eq) rapidly.

  • Hydrolysis: Allow to warm to room temperature (RT) overnight. Add 2M HCl (aq) and stir for 30 mins to hydrolyze the boronate ester to the boronic acid.

  • Isolation: Extract with EtOAc. The product, 2-fluoro-6-methoxy-3-methylphenylboronic acid , often precipitates upon concentrating the organic phase.[1]

Protocol C: Demethylation to 3-Fluoro-4-methylphenol

Objective: Expose the phenolic hydroxyl for ether synthesis (e.g., diphenyl ether herbicides).[1]

Methodology: While BBr₃ is standard, it is hazardous and expensive.[1] For process scale, use HBr/Acetic Acid .

  • Reflux 3F4MA in 48% HBr/AcOH (1:3 ratio) for 6-12 hours.

  • Monitor by HPLC.

  • Quench by pouring onto ice water. The phenol product is often a solid that can be filtered directly.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways starting from 3-Fluoro-4-methylanisole.

GStart3-Fluoro-4-methylanisole(The Scaffold)NBSReagent: NBS/AIBN(Wohl-Ziegler)Start->NBSBuLiReagent: n-BuLi / -78°C(Directed Metalation)Start->BuLiBBr3Reagent: BBr3 or HBr(Demethylation)Start->BBr3BenzylBromideBenzylic Bromide(Intermediate)NBS->BenzylBromideRadical SubstitutionHeterocycleCoupling to Heterocycles(Herbicides)BenzylBromide->HeterocycleLithiumSpeciesC2-Lithio Species(Kinetic Control)BuLi->LithiumSpeciesRegioselective DeprotonationBoronicAcidAryl Boronic Acid(Suzuki Partner)LithiumSpecies->BoronicAcidQuench w/ B(OiPr)3BiarylBiaryl Scaffolds(Fungicides)BoronicAcid->BiarylPhenol3-Fluoro-4-methylphenolBBr3->PhenolCleavageEtherDiphenyl Ethers(PPO Inhibitors)Phenol->Ether

Caption: Divergent synthetic pathways from 3-Fluoro-4-methylanisole enabling access to diverse agrochemical classes.

Regioselectivity Logic Map

This diagram explains the "Why" behind Protocol B (Lithiation), visualizing the competing directing effects.

RegioCenter3-Fluoro-4-methylanisoleC2Position C2(Super-Activated)Center->C2C6Position C6(Moderately Activated)Center->C6C5Position C5(Deactivated)Center->C5ResultLithiation ProductC2->ResultPreferred Site(>95% Selectivity)F_EffectFluorine Effect:Strong Ortho DirectorF_Effect->C2Directs HereOMe_EffectMethoxy Effect:Coordination DirectorOMe_Effect->C2Directs HereOMe_Effect->C6Directs Here

Caption: Cooperative Ortho-Lithiation: C2 is activated by both F (inductive) and OMe (coordination).

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1]

  • Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes.[1][3] The Journal of Organic Chemistry, 60(16), 5328-5331.

  • Schlosser, M. (2005). The 2× 3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition, 44(3), 376-393.[1]

  • Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection.[4] ChemBioChem, 11(5), 696-708.[1]

Application Notes and Protocols for 3-Fluoro-4-methylanisole in the Synthesis of Advanced Liquid Crystal Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern materials science, offering a powerful tool to fine-tune key physical and electronic properties. 3-Fluoro-4-methylanisole is a versatile building block poised for the synthesis of high-performance materials, particularly in the field of liquid crystals. The presence of the fluorine atom can significantly influence dielectric anisotropy, viscosity, and thermal stability, while the methoxy and methyl groups provide avenues for further functionalization and control over molecular packing.[1][2] These application notes provide a comprehensive, research-level guide for the synthesis of a novel biphenyl-based nematic liquid crystal utilizing 3-fluoro-4-methylanisole as a key starting material. This guide is intended for researchers and scientists in materials science and drug development, offering not just protocols, but the scientific rationale behind the experimental design.

Core Physicochemical Properties of 3-Fluoro-4-methylanisole:

A thorough understanding of the starting material is critical for successful synthesis.

PropertyValue
Molecular Formula C₈H₉FO
Molecular Weight 140.15 g/mol
Boiling Point 174-175 °C at 762 mmHg
Density 1.07 g/mL at 25 °C
Refractive Index (n20/D) 1.492

Application I: Synthesis of a Novel Fluorinated Biphenyl Liquid Crystal

The objective of this protocol is to synthesize a novel liquid crystal, 4'-cyano-3-fluoro-2-methyl-4-propoxybiphenyl , a molecule designed to exhibit a stable nematic phase. The synthetic strategy is a multi-step process involving a Friedel-Crafts acylation followed by a Suzuki-Miyaura cross-coupling reaction. This approach provides a robust and adaptable pathway to a wide range of functional materials.

Overall Synthetic Workflow:

The synthesis is designed in two main stages: the functionalization of 3-fluoro-4-methylanisole to create a key intermediate, and the subsequent palladium-catalyzed cross-coupling to form the final biphenyl structure.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Liquid Crystal Formation A 3-Fluoro-4-methylanisole B Friedel-Crafts Acylation (Propionyl Chloride, FeCl3) A->B C 1-(2-Fluoro-4-methoxyphenyl)propan-1-one B->C D Bromination & Demethylation C->D E 4-Bromo-2-fluoro-5-methylphenol D->E F Alkylation (1-Bromopropane, K2CO3) E->F G 1-(4-Bromo-2-fluoro-5-propoxyphenyl)ethan-1-one F->G H Suzuki-Miyaura Coupling (4-Cyanophenylboronic acid, Pd(OAc)2) G->H I Final Product: 4'-Cyano-3-fluoro-2-methyl-4-propoxybiphenyl H->I

Caption: Overall workflow for the synthesis of the target liquid crystal.

Protocol 1: Friedel-Crafts Acylation of 3-Fluoro-4-methylanisole

Objective: To introduce a propyl ketone group onto the aromatic ring of 3-fluoro-4-methylanisole. This reaction is a classic electrophilic aromatic substitution.[3][4][5] The methoxy group is a strong activating group and an ortho-, para-director. Given the substitution pattern, the acylation is expected to occur at the position ortho to the methoxy group and meta to the fluorine.

Reaction Scheme:

Materials:

  • 3-Fluoro-4-methylanisole

  • Propionyl chloride

  • Iron(III) chloride (FeCl₃), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ice-cold water

  • 5% aq. Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • 250 mL round-bottom flask

  • Claisen adapter

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a stir bar and a Claisen adapter, add anhydrous FeCl₃ (1.1 equivalents). Add 50 mL of anhydrous CH₂Cl₂ and cool the mixture in an ice bath.

  • Addition of Reactants: Slowly add propionyl chloride (1.05 equivalents) to the stirred suspension. In a separate flask, prepare a solution of 3-fluoro-4-methylanisole (1.0 equivalent) in 20 mL of anhydrous CH₂Cl₂.

  • Reaction Execution: Add the 3-fluoro-4-methylanisole solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature below 10°C. After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly pouring the mixture into 100 mL of ice-cold water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with CH₂Cl₂ (2 x 30 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with 5% aq. NaOH solution (1 x 40 mL) followed by brine (1 x 40 mL). Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ketone.

Expected Characterization Data for 1-(2-Fluoro-5-methyl-4-methoxyphenyl)propan-1-one:

TechniqueExpected Data
¹H NMR Signals corresponding to aromatic protons, methoxy protons, methyl protons, and the ethyl ketone protons.
¹³C NMR Peaks for the carbonyl carbon, aromatic carbons (with C-F couplings), and aliphatic carbons.
IR (Infrared) Characteristic C=O stretch (~1680 cm⁻¹), C-F stretch (~1250 cm⁻¹), and C-O stretch (~1050 cm⁻¹).
Mass Spec (MS) Molecular ion peak corresponding to the product's molecular weight.

Protocol 2: Synthesis of the Biphenyl Core via Suzuki-Miyaura Cross-Coupling

Objective: To couple the functionalized anisole derivative with 4-cyanophenylboronic acid to form the final biphenyl liquid crystal. The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds between aromatic rings.[6][7][8][9]

Precursor Synthesis (Not detailed, but necessary steps):

  • Bromination and Demethylation: The ketone from Protocol 1 would first be brominated at the position para to the ketone. Subsequently, the methoxy group would be demethylated (e.g., using BBr₃) to yield a phenol.

  • Alkylation: The resulting phenol would then be alkylated using 1-bromopropane and a weak base like potassium carbonate to introduce the propoxy tail, yielding the key intermediate for the Suzuki coupling.

Reaction Scheme:

Materials:

  • Functionalized bromo-anisole derivative (from precursor synthesis)

  • 4-Cyanophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene and Ethanol

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL three-necked flask, combine the bromo-anisole derivative (1.0 equivalent), 4-cyanophenylboronic acid (1.2 equivalents), triphenylphosphine (0.04 equivalents), and potassium carbonate (2.0 equivalents).

  • Solvent and Catalyst Addition: Add a 3:1 mixture of toluene and ethanol (100 mL). Purge the mixture with nitrogen or argon for 15 minutes. Add palladium(II) acetate (0.02 equivalents) to the flask.

  • Reaction Execution: Heat the mixture to reflux (around 85-90°C) under a nitrogen atmosphere for 12 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, filter the reaction mixture and add 100 mL of deionized water. Transfer to a separatory funnel.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL).[6] Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.[6] The crude product is then purified by recrystallization or column chromatography.

Workflow for Suzuki-Miyaura Coupling:

G A Combine Reactants (Bromo-anisole, Boronic Acid, Base, Ligand) B Add Solvent & Purge with N2/Ar A->B C Add Pd(OAc)2 Catalyst B->C D Heat to Reflux (12h) C->D E Cool & Filter D->E F Aqueous Work-up & Extraction E->F G Dry & Concentrate F->G H Purify Product G->H

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Characterization of the Final Liquid Crystal Product

Objective: To confirm the structure and characterize the liquid crystalline properties of the synthesized 4'-cyano-3-fluoro-2-methyl-4-propoxybiphenyl .

Techniques and Expected Results:

TechniquePurpose and Expected Outcome
¹H and ¹³C NMR Confirm the final chemical structure, including the presence of both aromatic rings and the correct substitution pattern.
Mass Spectrometry Verify the molecular weight of the final product.
Differential Scanning Calorimetry (DSC) To determine the phase transition temperatures (e.g., crystal to nematic, nematic to isotropic) and their associated enthalpies. This is critical for defining the mesophase range.[10]
Polarized Optical Microscopy (POM) To visually identify the liquid crystal phases (e.g., nematic, smectic) by observing their characteristic textures upon heating and cooling.[10]

Hypothetical Phase Transition Data:

TransitionTemperature (°C)
Crystal to Nematic (Cr-N)~ 55-65 °C
Nematic to Isotropic (N-I)~ 120-135 °C

Discussion of Expected Properties:

The incorporation of the 3-fluoro-4-methylanisole moiety is expected to impart specific properties to the final liquid crystal. The lateral fluorine atom is known to increase the dielectric anisotropy, a key parameter for display applications.[1][11] The methyl group may influence the melting point and the stability of the mesophase. The overall molecular shape, with its semi-rigid core and flexible tail, is designed to promote the formation of a stable nematic phase over a broad temperature range.

References

  • Google Patents. (n.d.). CN102146023A - Method for preparing p-fluoro anisole.
  • YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • MDPI. (n.d.). Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers. Retrieved from [Link]

  • RSC Publishing. (n.d.). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. Retrieved from [Link]

  • Unknown Source. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [No URL Available]
  • ResearchGate. (2015, July 6). Molecular Crystals and Liquid Crystals Synthesis and Liquid Crystal Properties of New Fluorinated Isoxazoles. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021, January 30). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Retrieved from [Link]

  • ResearchGate. (2021, July 1). Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • ResearchGate. (2025, August 9). Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • ResearchGate. (2025, August 7). Fluorinated liquid crystals - Properties and applications. Retrieved from [Link]

  • Hilaris Publisher. (2018, March 27). Synthesis and Characterization of New Soluble Poly (Arylene Ether Ketone)s. Retrieved from [Link]

  • ACS Omega. (2025, July 3). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. Retrieved from [Link]

  • Chemical Society Reviews (RSC Publishing). (2007, September 14). Fluorinated liquid crystals – properties and applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Properties of Novel Fluorinated Poly(arylene ether)s. Retrieved from [Link]

  • SciELO. (2023, December). Different Fluorine Content of Poly(aryleneetherketone) Coated on Polyimide Films to Fabricate Hydrophobic and Low Moisture Absorption Films. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Purification of 3-Fluoro-4-methylanisole by Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 3-Fluoro-4-methylanisole (also known as 2-Fluoro-4-methoxytoluene).[1] While often synthesized via the methylation of 3-fluoro-4-methylphenol, commercial and crude sources frequently contain unreacted phenols, isomeric impurities, and oxidation byproducts.[1]

This guide prioritizes vacuum distillation combined with a critical chemical pre-treatment .[1] Due to the boiling point of this compound (approx. 174–178°C at atm), atmospheric distillation poses significant risks of thermal degradation and ether peroxide formation.

Module 1: Pre-Distillation Assessment & Safety

Q1: Is my crude material safe to distill immediately? A: Stop and Check. Do not distill directly if the material has been stored for long periods or exposed to air.

  • Peroxide Risk: Like many ethers, anisole derivatives can form explosive peroxides upon storage.

  • Protocol: Test with KI (Potassium Iodide) starch paper.[1] If it turns blue/purple, peroxides are present.

  • Remediation: If positive, wash the organic phase with 10% aqueous sodium bisulfite or ferrous sulfate solution before any heating.

Q2: What are the critical impurities I need to remove before distillation? A: Distillation alone is often insufficient to remove the precursor phenol (3-fluoro-4-methylphenol ) because its boiling point is relatively close to the product, and it can codistill.[1]

  • The Fix: You must perform a Caustic Wash .[1] Phenols are acidic (pKₐ ~10); the anisole is neutral.

  • Mechanism: Washing with NaOH converts the phenol into water-soluble sodium phenoxide, which partitions into the aqueous layer, leaving the pure anisole in the organic layer.

Pre-Treatment Workflow (The "Caustic Wash")
  • Dilute: Dissolve crude oil in a low-boiling solvent (e.g., Diethyl Ether or Dichloromethane) if it is too viscous.[1]

  • Wash 1: Wash with 2M NaOH (2x).[1] This removes the phenol.[1]

  • Wash 2: Wash with Brine (saturated NaCl) to remove excess base and water.[1]

  • Dry: Dry over anhydrous MgSO₄ or CaCl₂ .

  • Concentrate: Remove the low-boiling solvent via Rotary Evaporator. Now you are ready to distill.[1][2][3]

Module 2: Distillation Setup & Parameters

Q3: What are the optimal pressure and temperature settings? A: We strongly recommend Vacuum Distillation .

  • Atmospheric BP: ~174–178°C (Estimated based on isomers).[1] Distilling at this temperature promotes oxidation.[1]

  • Target Vacuum: 10–20 mmHg.[1]

  • Target BP: ~65–75°C (at 15 mmHg).

Comparative Boiling Point Data

CompoundPressure (mmHg)Approx.[1][3][4][5][6] Boiling Point (°C)Notes
3-Fluoro-4-methylanisole 760 (Atm) 174 - 178 High thermal stress risk
3-Fluoro-4-methylanisole 15 70 - 75 Recommended Range
3-Fluoro-4-methylphenol760~215 - 220Major Impurity (Precursor)
Water760100Forms Azeotrope

Q4: Which column type should I use? A:

  • For >98% Purity: Use a Vigreux column (15–20 cm).[1] This provides sufficient theoretical plates to separate the anisole from trace high-boiling oligomers without excessive hold-up volume.[1]

  • For Isomer Separation: If you suspect the presence of 2-fluoro-4-methylanisole (isomer), a Vigreux is insufficient.[1] Use a Packed Column (glass helices or Rashig rings) or a Spinning Band column, as the boiling point difference between isomers may be <2°C.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic and purification pathway to ensure high purity.

PurificationWorkflow Start Crude 3-Fluoro-4-methylanisole CheckPeroxide Test for Peroxides (KI Paper) Start->CheckPeroxide PeroxidePos Positive (+) Wash w/ NaHSO3 CheckPeroxide->PeroxidePos Blue Color PeroxideNeg Negative (-) CheckPeroxide->PeroxideNeg No Color CausticWash Caustic Wash (Critical) 2M NaOH Extraction Removes Phenols PeroxidePos->CausticWash PeroxideNeg->CausticWash Drying Dry Organic Layer (MgSO4) & Concentrate CausticWash->Drying Distillation Vacuum Distillation Target: 15 mmHg / ~72°C Drying->Distillation Fractions Fraction Collection Distillation->Fractions Final Pure Product Store under N2 Fractions->Final Main Cut

Figure 1: Logical workflow for the purification of 3-Fluoro-4-methylanisole, emphasizing safety checks and chemical pre-treatment.

Module 4: Troubleshooting Common Issues

Q5: The distillate is cloudy or has water droplets.

  • Cause: The anisole-water azeotrope.[1][7] Anisole and water form a heterogeneous azeotrope.[1]

  • Solution:

    • Stop the distillation.[1]

    • Dry the crude material thoroughly with MgSO₄ or CaH₂ (if strictly necessary) before restarting.[1]

    • If it happens during distillation, collect the cloudy "forerun" separately.[1] The main fraction should be clear.[1]

Q6: My product has a pinkish/reddish tint after distillation.

  • Cause: Oxidation of trace phenols.[1] Even 0.1% remaining phenol can oxidize to quinones, which are highly colored.

  • Solution: Your caustic wash (Module 1) was insufficient.

    • Quick Fix: Pass the distilled liquid through a short pad of Basic Alumina or Silica Gel . This will adsorb the polar phenolic oxidation products, yielding a colorless liquid.

Q7: The vacuum pressure is fluctuating wildly.

  • Cause: Degassing or "bumping" of solvents (DCM/Ether) trapped in the oil.

  • Solution:

    • Ensure the crude was rotovapped to constant weight.[1]

    • Use a Claisen adapter to prevent bump-over into the condenser.[1]

    • Use a magnetic stir bar with a high spin rate (or a capillary bleed) to ensure smooth boiling.[1]

Q8: I cannot separate the product from the starting material (3-fluoro-4-methylphenol).

  • Analysis: As noted in Module 1, their boiling points are distinct but distillation is inefficient for bulk removal.

  • Protocol: Do not rely on distillation. Return to the Caustic Wash . Dissolve the distillate in ether, wash 3x with 2M NaOH, dry, and re-distill.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard protocols for purification of anisole and aromatic ethers).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7731, 4-Methylanisole (Analogous data source for boiling point estimations).[1]

  • Sigma-Aldrich. Safety Data Sheet for 4-Fluoro-3-methylanisole (Isomer safety and physical property reference).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (General reference for Williamson ether synthesis workup and phenol removal).

Sources

Technical Support Center: 3-Fluoro-4-methylanisole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-405061-TS Subject: Troubleshooting Synthesis, Purification, and Analysis of 3-Fluoro-4-methylanisole Assigned Specialist: Senior Application Scientist

Route Selection & Workflow Strategy

Before troubleshooting specific reaction parameters, verify that your synthetic route aligns with your available precursors and safety capabilities. The presence of the fluorine atom at the meta position (relative to the methoxy group) and the methyl group at the para position dictates the optimal pathway.

Decision Matrix: Synthesis Pathway

The following logic gate determines the most robust synthetic route based on starting material availability.

Synthesis_Decision_Tree Start Select Precursor Phenol 3-Fluoro-4-methylphenol Start->Phenol Commercial Availability: High Amine 3-Amino-4-methylanisole Start->Amine Commercial Availability: Med Halo 4-Bromo-2-fluorotoluene Start->Halo Commercial Availability: Med RouteA Route A: Williamson Ether Synthesis (Recommended) Phenol->RouteA Reagents: MeI or DMS Base: K2CO3 RouteB Route B: Balz-Schiemann (High Hazard) Amine->RouteB Reagents: NaNO2, HBF4 Thermal Decomposition RouteC Route C: Pd-Catalyzed Coupling (High Cost) Halo->RouteC Reagents: MeOH, Pd-Cat Buchwald-Hartwig

Figure 1: Strategic decision matrix for selecting the synthesis route. Route A is the industry standard due to safety and yield profiles.

Protocol A: Williamson Ether Synthesis (The Standard)

Context: This is the most common route. You are alkylating 3-fluoro-4-methylphenol using a methylating agent (MeI or Dimethyl Sulfate) and a base.

The "Happy Path" Protocol
  • Substrate: 3-Fluoro-4-methylphenol (1.0 eq)

  • Reagent: Methyl Iodide (MeI) (1.2 - 1.5 eq) [Note: Dimethyl sulfate (DMS) is a cheaper alternative but requires stricter safety protocols]

  • Base: Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Acetone (reflux) or DMF (60°C)

Troubleshooting Guide: Common Failure Modes
Issue 1: Incomplete Conversion (Starting Material Remains)

Symptom: TLC shows a persistent spot for the phenol (


 in Hex/EtOAc) alongside the product (

). Root Cause: The fluorine atom at the 3-position is electron-withdrawing (inductive effect,

). This increases the acidity of the phenol (

) compared to p-cresol (

), making the resulting phenoxide anion less nucleophilic. Corrective Actions:
  • Switch Solvent: If using Acetone, switch to DMF or Acetonitrile . The higher dielectric constant dissociates the phenoxide-potassium ion pair, increasing the reactivity of the "naked" anion.

  • Catalysis: Add 5-10 mol% 18-Crown-6 (if using

    
    ) or NaI  (Finkelstein condition) to accelerate the reaction.
    
  • Stoichiometry: Ensure MeI is not evaporating. If refluxing in acetone, MeI (bp 42°C) may escape. Use a condenser with coolant at 0°C or a sealed tube.

Issue 2: C-Alkylation Impurities

Symptom: Extra spots on TLC or complex multiplets in the alkyl region of NMR (2.0 - 3.0 ppm). Root Cause: Phenoxide is an ambident nucleophile . While O-alkylation is kinetically favored, C-alkylation (ring methylation) can occur under thermodynamic control or with "soft" electrophiles. Mechanism & Fix:

Alkylation_Selectivity cluster_conditions Reaction Conditions Phenoxide 3-Fluoro-4-methyl phenoxide anion PolarAprotic Polar Aprotic Solvent (DMF/Acetone) Phenoxide->PolarAprotic PolarProtic Polar Protic Solvent (MeOH/H2O) Phenoxide->PolarProtic O_Alk O-Alkylation (Target Ether) PolarAprotic->O_Alk Favors Hard-Hard Interaction C_Alk C-Alkylation (Impurity) PolarProtic->C_Alk Solvation shields Oxygen, favors Carbon attack

Figure 2: Solvent influence on regioselectivity. To maximize 3-fluoro-4-methylanisole yield, strictly avoid protic solvents like methanol or water during the alkylation step.

Issue 3: Purification Difficulties (DMF Removal)

Symptom: Product oil contains residual solvent, interfering with crystallization or biological assays. Technical Insight: 3-Fluoro-4-methylanisole has a boiling point of ~174°C [1]. DMF boils at 153°C. Simple distillation often fails to separate them cleanly. Protocol:

  • Aqueous Workup: Dilute reaction mixture with 5x volume of water. Extract with Diethyl Ether (

    
    ) or Hexane. DMF partitions into the aqueous phase.
    
  • The "Base Wash": Wash the organic layer with 1M NaOH . This serves two purposes:

    • Removes residual DMF.

    • Deprotonates and extracts any unreacted starting phenol (which forms water-soluble sodium phenoxide).

Protocol B: Balz-Schiemann (Alternative)

Context: Used when the phenol is unavailable, but 3-amino-4-methylanisole is. Safety Warning: This route involves diazonium salts, which are potential explosion hazards.[1]

Workflow:

  • Diazotization: Amine +

    
     + 
    
    
    
    (at -5°C)
    
    
    Diazonium Tetrafluoroborate salt.
  • Decomposition: Heat the isolated salt to generate the C-F bond.

Troubleshooting:

  • Violent Decomposition: Do not heat the dry salt rapidly. Use an inert solvent like 1,2-dichlorobenzene to act as a heat sink, or use ionic liquids (e.g., [BMIM][

    
    ]) which have been shown to stabilize the intermediate and improve yields [2].
    
  • Low Yield: Moisture is the enemy. Water reacts with the diazonium salt to form the phenol (hydrolysis) rather than the fluoride. Ensure all reagents are anhydrous.

Analytical Validation (QC)

Once synthesized, you must validate the structure. The fluorine atom introduces characteristic splitting patterns in the


 NMR.
Expected NMR Data ( )
MoietyShift (

ppm)
MultiplicityCoupling (

)
Interpretation
-OCH3 3.80 - 3.85SingletN/ACharacteristic methoxy peak.
-CH3 2.20 - 2.25Doublet

Hz
Long-range coupling with F (often looks like a broadened singlet).
Ar-H (C2) 6.50 - 6.60Doublet of Doublets

Hz
Ortho to Fluorine (shielded).
Ar-H (C6) 6.60 - 6.70Doublet of Doublets

Hz
Meta to Fluorine.
Ar-H (C5) 7.00 - 7.10Triplet (pseudo)

Hz
Ortho to Methyl, Meta to Fluorine.

Key QC Check: Look for the Methoxy Singlet at ~3.8 ppm. If this peak is absent, O-alkylation failed. If it is shifted upfield (< 3.5 ppm), suspect contamination or solvent effects.

References

  • Sigma-Aldrich. Product Specification: 4-Methylanisole (Analogous Reference for BP range). Retrieved from .

  • Laali, K. K., & Gettwert, V. J. (2001). Fluorine transfer to aromatic substrates in ionic liquids: The Balz-Schiemann reaction. Journal of Fluorine Chemistry. .

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Troubleshooting. Retrieved from .

  • Biosynth. 3-Fluoro-4-methylanisole Product Data. Retrieved from .

Disclaimer: All procedures described involve hazardous chemicals (alkylating agents, fluorinated aromatics). Standard PPE and fume hood usage are mandatory. Consult local EHS guidelines before scaling up.

Sources

Technical Support Center: 3-Fluoro-4-methylanisole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Fluoro-4-methylanisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high purity of this critical chemical intermediate. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

Introduction to 3-Fluoro-4-methylanisole

3-Fluoro-4-methylanisole (CAS No. 405-06-1) is a substituted anisole derivative widely used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its purity is paramount, as even minor impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications. This guide addresses common challenges encountered during its purification.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address specific issues you may encounter during your purification workflow.

Q1: My crude product is a dark-colored liquid. What is the first step I should take to purify it?

Answer: The presence of color often indicates polymeric or high-molecular-weight impurities. A preliminary purification step before more refined techniques is highly recommended.

Causality: These colored impurities can interfere with crystallization and irreversibly adsorb to silica gel in chromatography. An initial distillation is often the most effective first step. 3-Fluoro-4-methylanisole is a liquid at room temperature, making distillation a suitable primary purification method.[2]

Recommendation:

  • Simple Distillation: Perform a simple distillation under reduced pressure (vacuum distillation). This will separate your product from non-volatile, colored impurities.

  • Activated Charcoal Treatment: If the color persists in the distillate, you can dissolve the product in a non-polar organic solvent (like hexane or diethyl ether) and treat it with a small amount of activated charcoal. Stir for 15-30 minutes, followed by hot filtration to remove the charcoal.[3] Caution: Activated charcoal can adsorb your product as well, so use it sparingly and monitor your yield.

Q2: I'm performing a vacuum distillation, but the purity isn't improving significantly. What could be the issue?

Answer: This is a common issue when dealing with impurities that have boiling points close to your product. Positional isomers, for instance, are frequent by-products in aromatic substitutions and can be difficult to separate by simple distillation.[4]

Expertise & Experience: The key to separating liquids with close boiling points is not simple distillation, but fractional distillation.[5][6] The efficiency of the separation depends on the number of theoretical plates in your distillation column.

Troubleshooting Steps:

  • Use a Fractionating Column: Insert a fractionating column (e.g., Vigreux, packed, or spinning band) between the distillation flask and the condenser. For laboratory scale, a well-insulated Vigreux column is often sufficient.

  • Control the Heating Rate: Heat the distillation flask slowly and steadily to establish a proper temperature gradient in the column. A rapid heating rate will cause the entire mixture to vaporize and travel up the column without proper separation, defeating the purpose of fractionation.[6]

  • Insulate the Column: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss to the surroundings. This helps maintain the temperature gradient essential for efficient separation.[6]

  • Monitor the Head Temperature: The temperature at the top of the column (head temperature) should remain stable during the collection of a pure fraction. A fluctuating temperature indicates that the fractions are not being separated effectively.

Data Presentation: Physical Properties
PropertyValueSource
CAS Number 405-06-1[1]
Molecular Formula C₈H₉FO[1]
Molecular Weight 140.16 g/mol [2]
Boiling Point 216.2°C at 760 mmHg[7]
Density 1.046 g/cm³[8]
Q3: My 3-Fluoro-4-methylanisole is a solid at room temperature and appears impure. Can I use recrystallization?

Answer: While some sources list 3-Fluoro-4-methylanisole as a liquid, it's possible for it to solidify, especially if it's of high purity or if the ambient temperature is low. Recrystallization is an excellent technique for purifying solids.[9]

The Principle of Recrystallization: This technique relies on the differential solubility of your compound and its impurities in a chosen solvent at different temperatures. Ideally, the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while the impurities remain soluble (or insoluble) in the cold solvent.[10]

Troubleshooting Recrystallization:

  • Problem: The compound won't dissolve.

    • Solution: You may not be using enough solvent or the solvent is not hot enough. Add more solvent in small portions and ensure it is at or near its boiling point.[10] If it still doesn't dissolve, you may need to choose a more suitable solvent.

  • Problem: The compound oils out instead of forming crystals.

    • Solution: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of your compound, or when the solution is supersaturated. Try using a lower-boiling point solvent or a solvent mixture. You can also try adding a seed crystal to induce crystallization.[11]

  • Problem: No crystals form upon cooling.

    • Solution: The solution may not be saturated enough. You can try boiling off some of the solvent to concentrate the solution. Gently scratching the inside of the flask with a glass rod at the liquid's surface can also provide nucleation sites for crystal growth. Finally, cooling the solution in an ice bath can promote precipitation.[12]

Recommended Solvent Systems for Recrystallization
Solvent SystemRationale
Hexane/Ethyl Acetate A good starting point for moderately polar compounds. Dissolve in a minimum of hot ethyl acetate and add hot hexane until turbidity appears, then clarify with a few drops of hot ethyl acetate.[3]
Ethanol/Water Suitable for compounds with some polarity. Dissolve in hot ethanol and add hot water until the solution becomes cloudy.[3]
Toluene Can be used as a single solvent for recrystallization.[3]
Q4: How can I confirm the purity of my final product?

Answer: A combination of chromatographic and spectroscopic techniques is essential for unequivocally confirming purity and structure.[13]

  • Gas Chromatography (GC): Given the volatility of 3-Fluoro-4-methylanisole, GC is an excellent method for assessing purity. A single, sharp peak indicates high purity. The area under the peak can be used for quantification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment, especially for identifying non-volatile impurities.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for structural confirmation. The absence of unexpected signals in the spectra is a strong indicator of purity.

  • Mass Spectrometry (MS): Coupled with GC (GC-MS), this technique can help identify the molecular weight of the main component and any impurities present.

Detailed Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol is designed for separating 3-Fluoro-4-methylanisole from impurities with close boiling points.

  • Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Use a Vigreux column of at least 20 cm in length. Ensure all joints are properly sealed for vacuum.

  • Charge the Flask: Add the crude 3-Fluoro-4-methylanisole to the round-bottom flask, along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Slowly apply vacuum to the system. A pressure of 5-10 mmHg is a good starting point.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Equilibration: Allow the vapor to slowly rise through the fractionating column. You should observe a ring of condensate rising.

  • Collect Fractions:

    • Forerun: Collect the first fraction that comes over at a lower temperature. This will contain more volatile impurities.

    • Main Fraction: Once the head temperature stabilizes near the expected boiling point of your product at the applied pressure, switch to a clean receiving flask and collect the main fraction.

    • Final Fraction: As the distillation nears completion, the temperature may rise or fluctuate. Stop the distillation before the flask is completely dry to avoid the formation of peroxides or charring of residues.

  • Analysis: Analyze all fractions by GC or TLC to assess purity.

Visualization: Purification Workflow

G cluster_0 Purification of 3-Fluoro-4-methylanisole Crude Crude Product (Colored Liquid/Solid) Distill Fractional Vacuum Distillation Crude->Distill Recrystal Recrystallization Distill->Recrystal If solid or further purification needed Analysis Purity & Identity Confirmation (GC, NMR, HPLC) Distill->Analysis If liquid & high purity expected Recrystal->Analysis Chrom Column Chromatography (If Necessary) Chrom->Analysis Analysis->Chrom Purity <99% Pure Pure Product (>99%) Analysis->Pure Purity Confirmed

Caption: General workflow for purification and characterization.

Visualization: Troubleshooting Recrystallization

G cluster_1 Recrystallization Troubleshooting Start Crude Solid Dissolved in Hot Solvent Cool Cooling Solution Start->Cool Oiling Compound 'Oils Out'? Cool->Oiling NoCrystals No Crystals Form? Oiling->NoCrystals No Reheat Reheat, Add More Co-solvent (less polar) Oiling->Reheat Yes Success Pure Crystals Form NoCrystals->Success No, Crystals Form Concentrate Concentrate Solution (Boil off some solvent) NoCrystals->Concentrate Yes Scratch Scratch Flask Walls/ Add Seed Crystal NoCrystals->Scratch Still No Crystals Reheat->Cool Concentrate->Cool Scratch->Cool

Caption: Decision tree for troubleshooting recrystallization issues.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Purification of 3-Fluoro-4-Iodopyridine. Retrieved from Benchchem website.[3]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo website.[9]

  • Google Patents. (n.d.). CN102146023B - Method for preparing p-fluoro anisole. Retrieved from Google Patents website.[14]

  • Biosynth. (n.d.). 3-Fluoro-4-methylanisole. Retrieved from Biosynth website.[8]

  • Santa Cruz Biotechnology. (n.d.). 4-Methylanisole. Retrieved from Santa Cruz Biotechnology website.[15]

  • Sigma-Aldrich. (n.d.). Sample Preparation for Chromatographic Purification. Retrieved from Sigma-Aldrich website.[16]

  • Chemistry LibreTexts. (2021, March 5). 5.3: Fractional Distillation. Retrieved from Chemistry LibreTexts website.[5]

  • Chemsrc. (2025, August 20). 4-Methylanisole. Retrieved from Chemsrc website.[17]

  • ECHEMI. (n.d.). Buy 3-FLUORO-4-METHYLANISOLE Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD. Retrieved from ECHEMI website.[7]

  • AOBChem. (n.d.). 3-Fluoro-4-methylanisole. Retrieved from AOBChem website.[18]

  • ResearchGate. (2025, August 7). One-Step Preparation of Some 3-Substituted Anisoles. Retrieved from ResearchGate website.[19]

  • Royal Society of Chemistry. (2016, June 7). Carrying out a fractional distillation [Video]. YouTube.[6]

  • Sigma-Aldrich. (n.d.). 3-Fluoro-4-methylanisole. Retrieved from Sigma-Aldrich website.[2]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from University of Rochester website.[11]

  • PubChem. (n.d.). 3-Fluoro-4-methylanisole. Retrieved from PubChem website.[1]

  • Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube.[12]

  • Benchchem. (n.d.). Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers. Retrieved from Benchchem website.[13]

  • LearnStalk Chemistry. (2025, September 10). Fractional Distillation [Video]. YouTube.[20]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.[10]

  • New England Biolabs. (n.d.). PCR Troubleshooting Guide. Retrieved from New England Biolabs website.[21]

  • Sigma-Aldrich. (n.d.). Sample Purification. Retrieved from Sigma-Aldrich website.

  • Wikipedia. (n.d.). Fractional distillation. Retrieved from Wikipedia website.[22]

  • FuseSchool. (2013, July 15). Fractional Distillation | Organic Chemistry | Chemistry [Video]. YouTube.[23]

  • EAST CHEMSOURCES LIMITED. (n.d.). 3-Fluoro-4-Methylanisole. Retrieved from LookChem website.[24]

  • National Institutes of Health. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Retrieved from NIH website.[4]

  • PubChem. (n.d.). 4-Methylanisole. Retrieved from PubChem website.[25]

Sources

Analytical challenges for 3-Fluoro-4-methylanisole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Fluoro-4-methylanisole (CAS 405-06-1) Ticket #8842-QC | Status: Open | Priority: High[1]

Welcome to the Analytical Support Hub

Subject: Advanced Characterization & Troubleshooting for 3-Fluoro-4-methylanisole Assigned Specialist: Senior Application Scientist, Dr. Aris Context: This guide addresses the specific analytical bottlenecks encountered when working with 3-Fluoro-4-methylanisole (also known as 2-Fluoro-4-methoxytoluene). Due to its structural similarity to other fluorinated anisole isomers, standard methods often fail to provide adequate resolution or structural confirmation.[1]

Part 1: The Analytical Profile

Before troubleshooting, verify your target analyte's physicochemical baseline.[1] Discrepancies here often indicate incorrect isomer identification.[1]

PropertyValue / CharacteristicAnalytical Implication
CAS Registry 405-06-1 Use this for all spectral database searches.[1]
Molecular Formula

(MW: 140.15 g/mol )
Mass spec parent ion

.[1]
Boiling Point ~216°C (Predicted)High enough for standard liquid injection; low risk of evaporative loss during concentration compared to non-methylated fluoroanisoles.[1]
LogP ~2.9 (Lipophilic)Poor water solubility.[1] Use ACN or MeOH for reverse-phase HPLC.[1][2]
Key Chromophore Anisole Ring (

nm)
UV detection is viable but non-specific.[1]

Part 2: Troubleshooting Guides (Q&A Format)

Module A: Chromatographic Separation (GC-MS/FID)

User Question: I am seeing a single peak in my GC-MS, but the NMR suggests a mixture of isomers. Why isn't my DB-5 column separating them?

Senior Analyst Response: The boiling points of 3-fluoro-4-methylanisole and its regioisomer (e.g., 2-fluoro-4-methylanisole) are nearly identical.[1] A standard non-polar column (5%-phenyl-methylpolysiloxane, like DB-5 or HP-5) separates primarily by boiling point, resulting in co-elution.[1]

The Fix: Switch to a Polar Stationary Phase . The fluorine atom creates a distinct dipole moment depending on its position relative to the methoxy group. A polar column (Polyethylene Glycol/WAX or Cyanopropyl) interacts with these dipoles to resolve the isomers.[1]

Recommended Protocol:

  • Column: DB-WAX or VF-WAXms (30m

    
     0.25mm 
    
    
    
    0.25µm).[1]
  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).[1]

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 150°C.

    • Ramp 5°C/min to 230°C (Isomer critical resolution zone).

    • Hold 5 min.

GC_Troubleshooting Start Issue: Co-eluting Isomers in GC CheckCol Check Column Type Start->CheckCol IsNonPolar Is it Non-Polar? (DB-1, DB-5, HP-5) CheckCol->IsNonPolar SwitchPolar Action: Switch to Polar Column (WAX or Cyanopropyl) IsNonPolar->SwitchPolar Yes OptimizeTemp Action: Optimize Ramp Rate (Slow down to 2-5°C/min at 140-180°C) IsNonPolar->OptimizeTemp No (Already Polar) CheckMS Check MS Fragmentation SwitchPolar->CheckMS OptimizeTemp->CheckMS VerifyIon Verify Ion Ratio (m/z 140 vs 125 vs 97) CheckMS->VerifyIon

Figure 1: Decision matrix for resolving co-eluting fluoroanisole isomers.

Module B: NMR Interpretation ( and )

User Question: My proton (


) NMR spectrum looks "messy" in the aromatic region. The integration is correct, but the splitting patterns don't match a standard doublet/triplet. Is my sample impure?

Senior Analyst Response: Likely not impure. You are observing Heteronuclear Spin-Spin Coupling (


-coupling) between the Fluorine-19 nucleus and the aromatic Protons. 

is 100% naturally abundant and spin-active (

).[1]

The Mechanism:

  • 
     - 
    
    
    
    Coupling:
    The fluorine at position 3 will split the protons at positions 2 (ortho) and 6 (para-like/meta).
  • Coupling Constants (

    
     values): 
    
    • 
       (Ortho, H-2): Expect ~8–10 Hz.[1]
      
    • 
       (Meta, H-6): Expect ~5–7 Hz.[1]
      
    • 
       (Methyl group): The methyl protons at position 4 may show a small doublet splitting (~1–2 Hz) due to the adjacent fluorine.
      

Validation Protocol (Self-Validating System):

  • Run

    
     NMR:  Confirm a single sharp peak around -110 to -120 ppm (typical for aryl fluorides).[1] If you see two peaks, you have an isomer mix.[1]
    
  • Run

    
    :  If your instrument allows, run a carbon spectrum with both proton and fluorine decoupling. This simplifies the spectrum to singlets, confirming the carbon skeleton without the confusing splitting.
    

NMR_Logic Input Messy Aromatic Region (1H NMR) Step1 Check Integration (Sum = 3 Aromatic H) Input->Step1 Step2 Identify Coupling Sources Step1->Step2 Coupling F-H Coupling Present? (J = 6-10 Hz) Step2->Coupling Action1 Run 19F NMR (Confirm Single Peak) Coupling->Action1 Yes Action2 Run 13C{19F} Decoupled (Collapse Quartets to Singlets) Action1->Action2 Result Structure Confirmed Action2->Result

Figure 2: Workflow for deconvoluting Fluorine-Proton coupling effects.

Module C: Mass Spectrometry (Fragmentation)

User Question: I'm trying to build a reaction monitoring method. What are the specific diagnostic ions for 3-Fluoro-4-methylanisole?

Senior Analyst Response: The fragmentation of anisoles is well-documented, but the fluorine atom adds stability.

Fragmentation Pathway:

  • Molecular Ion (

    
    ): 
    
    
    
    (Usually strong/base peak due to aromatic stability).[1]
  • Loss of Methyl Radical (

    
    ): 
    
    
    
    .[1] The loss of the methyl group from the ether oxygen (or the ring methyl, though less likely) generates a phenoxy-cation species.
  • Loss of Formaldehyde (

    
    ): 
    
    
    
    .[1] Characteristic of anisoles.
  • Loss of Carbonyl (

    
     from phenoxy): 
    
    
    
    (Fluorotoluene cation).[1]

Differentiation Note: Isomers often have identical mass spectra.[1] Do not rely on MS library matching alone.[1] You must rely on Retention Time (RT) established with a certified reference standard on a polar column (see Module A).[1]

Part 3: Synthesis & Impurity Profiling

Understanding the origin of your material helps predict "ghost" peaks.

Common Synthesis Route: Methylation of 3-Fluoro-4-methylphenol.[1] Potential Impurities:

  • Unreacted Phenol: 3-Fluoro-4-methylphenol.[1]

    • Detection: Broad peak in GC (tailing); shift in UV max.[1]

  • Over-Methylation: If reaction conditions are harsh, methylation might occur on the ring (rare) or produce polymethylated byproducts.[1]

  • Regioisomers: If the starting phenol was impure (e.g., contained 2-fluoro-4-methylphenol), the anisole product will carry this impurity through.[1] This is the hardest impurity to remove.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68103, 3-Fluoro-4-methylanisole.[1] Retrieved from [Link][1]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists.[1] Wiley-Interscience.[1] (Standard text for F-H coupling constants).

Sources

Validation & Comparative

1H NMR spectrum of 3-Fluoro-4-methylanisole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: 1H NMR Spectral Fingerprinting of 3-Fluoro-4-methylanisole

Executive Summary & Strategic Relevance

This guide provides a rigorous analysis of the (CAS: 405-06-1) . As a fluorinated building block frequently used in the synthesis of kinase inhibitors and agrochemicals, its spectral characterization is critical for verifying regio-purity during scale-up.

Unlike its non-fluorinated parent (4-methylanisole), this molecule presents a complex spin system due to the


 nucleus (spin 1/2, 100% abundance) . This results in significant 

coupling that transforms simple singlets and doublets into multiplets, often misinterpreted as impurities by automated software.

Key Technical Insight: The diagnostic "fingerprint" of this molecule is not the aromatic region, but the doublet splitting of the methyl group at ~2.2 ppm , caused by long-range coupling (


), which distinguishes it instantly from the 2-fluoro isomer.

Comparative Spectral Analysis

To understand the spectrum of 3-Fluoro-4-methylanisole, we must benchmark it against its non-fluorinated parent and a common regioisomer.

Table 1: Comparative Chemical Shift & Multiplicity Data

Solvent: CDCl₃ (7.26 ppm ref) | Freq: 400 MHz

Feature3-Fluoro-4-methylanisole (Target)4-Methylanisole (Parent Control)2-Fluoro-4-methylanisole (Regioisomer)
-OCH₃ 3.82 ppm (s) 3.78 ppm (s)3.85 ppm (s)
-CH₃ 2.21 ppm (d,

Hz)
2.29 ppm (s)2.30 ppm (s)
Aromatic System ABCX System (Complex)AA'BB' System (Sym. Doublets)ABCX System
H-2 (Ortho to F) 6.55 ppm (dd)

Hz
6.80 ppm (d)6.90 ppm (t)
H-5 (Meta to F) 7.05 ppm (t/dd)

Hz
7.08 ppm (d)6.85 ppm (d)
H-6 (Para to F) 6.60 ppm (dd) 6.80 ppm (d)6.95 ppm (m)
Detailed Analysis of the "Fluorine Effect"
  • The Methyl Doublet (

    
    ):  In the parent 4-methylanisole, the methyl group is a sharp singlet. In the target molecule, the fluorine atom at position 3 exerts a through-space/through-bond coupling on the methyl protons at position 4. This splits the methyl signal into a distinct doublet with a coupling constant of ~1.8 Hz. This is the primary purity check. 
    
  • Shielding of H-2: The proton at position 2 is sandwiched between the Methoxy group and the Fluorine. While Fluorine is electronegative (inductive withdrawal), it also exhibits resonance donation. However, the dominant effect here is the strong shielding from the ortho-Methoxy group, pushing this signal upfield to ~6.55 ppm.

  • Coupling Constants (

    
     Values): 
    
    • 
       (Ortho):  Large coupling (~11-12 Hz) observed on H-2.
      
    • 
       (Meta):  Moderate coupling (~6-8 Hz) observed on H-5.
      
    • 
       (Para):  Small coupling (< 2 Hz) often unresolved on H-6, leading to peak broadening rather than distinct splitting.
      

Experimental Protocol: High-Resolution Acquisition

To resolve the fine coupling described above, standard "quick-scan" protocols are insufficient. The following protocol ensures resolution of the methyl doublet and accurate integration.

Workflow Visualization

NMR_Workflow cluster_decision Critical Decision Point Sample Sample Prep 10mg in 0.6mL CDCl3 Tube Tube Selection High-Precision 5mm Sample->Tube Shim Shimming Gradient Shim (TopShim) Tube->Shim Param Pulse Sequence ZG30 vs ZGIG (19F Decoupled) Shim->Param Acq Acquisition TD=64k, AQ=3.0s Param->Acq Process Processing LB=0.3Hz, Zero Fill Acq->Process

Figure 1: Optimized workflow for fluorinated aromatic analysis. Note the decision point on 19F decoupling.

Step-by-Step Methodology

1. Sample Preparation:

  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS.
    
    • Why:

      
       minimizes hydrogen bonding with the methoxy oxygen, providing sharper lines than DMSO-
      
      
      
      .
  • Concentration: 10-15 mg per 0.6 mL.

    • Caution: Over-concentration leads to viscosity broadening, obscuring the small Methyl-Fluorine coupling.

2. Instrument Parameters (400 MHz+ recommended):

  • Pulse Sequence: Standard zg30 (30° pulse).

  • Acquisition Time (AQ): > 3.0 seconds.

    • Reasoning: High digital resolution is required to separate the ~1.8 Hz splitting on the methyl group.

  • Relaxation Delay (D1): 2.0 seconds (5.0s if performing qNMR).

  • Spectral Width: -2 to 14 ppm (standard).

3. Advanced Technique:


 Decoupling (Optional but Recommended): 
  • If the aromatic region is too complex to assign due to overlapping multiplets, run a

    
    -decoupled 
    
    
    
    experiment
    (e.g., zgig with O2 set to F frequency).
  • Result: This collapses all F-splittings. The Methyl doublet becomes a singlet; the H-2 doublet of doublets becomes a simple doublet (coupled only to meta-H). This confirms the presence of Fluorine by "turning off" its effect.

Troubleshooting & Impurity Analysis

When analyzing crude reaction mixtures, specific impurities often co-elute.

Impurity SignalChemical ShiftOrigin
Residual Toluene 2.36 ppm (s)Common solvent; overlaps near Methyl doublet.
Water 1.56 ppm (s)Wet

; usually distinct.
4-Methylanisole 2.29 ppm (s)Unreacted starting material (if via fluorination).
Isomer (2-Fluoro) 2.30 ppm (s)Regioisomer; look for lack of splitting on Me.

Self-Validating Check: Calculate the coupling constant of the methyl doublet.



  • If

    
     Hz: Confirms 3-Fluoro  position (Ortho to Methyl).
    
  • If Singlet: Indicates 2-Fluoro position (Meta to Methyl, coupling too small to resolve) or missing Fluorine.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): 1H NMR of Anisole Derivatives.[1][1]

  • Sigma-Aldrich. (2023). NMR Chemical Shifts of Common Laboratory Solvents and Impurities.[2]

  • PubChem. (2023).[3] 3-Fluoro-4-methylanisole Compound Summary (CID 2774571).[3][3]

  • Reich, H. J. (2023). WinPLT NMR Coupling Constants: Fluorine Coupling. University of Wisconsin-Madison.

Sources

13C NMR data for 3-Fluoro-4-methylanisole

Technical Comparison Guide: C NMR Characterization of 3-Fluoro-4-methylanisole

Executive Summary & Strategic Importance

In modern drug discovery, the strategic incorporation of fluorine is a pivotal tactic to modulate metabolic stability (blocking P450 oxidation) and lipophilicity. 3-Fluoro-4-methylanisole represents a critical scaffold where the bioisosteric replacement of hydrogen with fluorine creates a unique NMR signature.

Unlike its non-fluorinated analog (4-methylanisole), the

heteronuclear spin-spin coupling (

)

This guide provides:

  • Definitive Assignment Logic: distinguishing carbons based on

    
    -coupling magnitude.
    
  • Comparative Data: Benchmarking against the non-fluorinated parent.

  • Experimental Protocols: Optimized parameters for detecting split quaternary carbons.

Structural Analysis & Theoretical Basis

The fluorine atom (


The "Fingerprint" of Fluorine Substitution
  • Ipso Carbon (C3): Experiences a massive deshielding effect (~+35 ppm) and a large coupling constant (

    
     Hz).
    
  • Ortho Carbons (C2, C4): Experience shielding (~-13 ppm) and medium coupling (

    
     Hz).
    
  • Meta Carbons (C1, C5): Experience minor deshielding and small coupling (

    
     Hz).
    
Graphviz Diagram: Coupling Logic Flow

The following diagram illustrates the decision tree for assigning carbons based on their splitting patterns.

GStartAnalyze 13C SignalIsSplitIs the Signal Split(Doublet)?Start->IsSplitMeasureJMeasure CouplingConstant (J in Hz)IsSplit->MeasureJYesCheckChemShiftCheck Chemical ShiftIsSplit->CheckChemShiftNoJ_LargeJ > 200 Hz(1J Coupling)MeasureJ->J_LargeJ_MedJ = 15-25 Hz(2J Coupling)MeasureJ->J_MedJ_SmallJ = 3-10 Hz(3J/4J Coupling)MeasureJ->J_SmallAssign_IpsoAssignment:C3 (Ipso to F)J_Large->Assign_IpsoAssign_OrthoAssignment:C2 or C4 (Ortho to F)J_Med->Assign_OrthoAssign_MetaParaAssignment:C1, C5, C6 (Meta/Para)J_Small->Assign_MetaParaAssign_MeOMeAssignment:Methyl or Methoxy(Usually Singlets*)CheckChemShift->Assign_MeOMe

Caption: Logic flow for assigning


Comparative Data Analysis

The table below contrasts the predicted/empirical shifts of the target molecule against 4-methylanisole. Note how the fluorine atom breaks the symmetry and splits the signals.

Solvent: CDCl

Field Strength:
Carbon PositionAssignment4-Methylanisole (

ppm)
3-Fluoro-4-methylanisole (

ppm)
Multiplicity

(Hz)
C1 Ipso to OMe157.6158.2 Doublet~9 (

)
C2 Ortho to OMe114.0101.5 Doublet~24 (

)
C3 Ipso to F 129.8 (H)161.5 Doublet ~243 (

)
C4 Ipso to Me129.8117.8 Doublet~18 (

)
C5 Meta to OMe129.8131.2 Doublet~6 (

)
C6 Para to F114.0109.5 Doublet~3 (

)
OMe Methoxy55.255.6 Singlet-
Me Methyl20.414.2 Doublet*~1-2

*Note: The methyl group may appear as a singlet or a broadened doublet depending on resolution, due to long-range coupling.

Key Observations for Validation:
  • The C3 "Ghost" Signal: The carbon attached directly to fluorine (C3) is often missed in quick scans. It is split into a wide doublet (243 Hz apart) and has a long relaxation time (

    
    ) because it has no attached protons.
    
  • C2 vs C6: In the non-fluorinated parent, these are equivalent. In the fluoro-analog, C2 is ortho to F (large splitting, shielded to ~101 ppm), while C6 is para to F (tiny splitting, ~109 ppm).

Experimental Protocol: Optimizing for Fluorine

Standard 13C parameters often fail to detect the quaternary C-F carbons due to signal splitting (which lowers peak height) and saturation.

Protocol: "Fluorine-Safe" Carbon Acquisition
  • Sample Prep:

    • Concentration: >20 mg in 0.6 mL CDCl

      
      .
      
    • Tube: High-quality 5mm tube (avoid paramagnetic impurities).

  • Acquisition Parameters:

    • Pulse Sequence: zgpg30 (Power-gated decoupling) is standard.

    • Relaxation Delay (D1): Increase to 2.0 - 3.0 seconds .

      • Reasoning: C3 and C1 are quaternary. Short D1 leads to incomplete relaxation and signal loss.

    • Spectral Width (SW): Ensure range covers 0–200 ppm.

    • Scans (NS): Minimum 1024 scans (due to splitting reducing S/N ratio).

  • Processing:

    • Line Broadening (LB): Apply 1.0 – 2.0 Hz.

      • Reasoning: Reduces noise, making the low-intensity wings of the C-F doublets easier to identify.

Graphviz Diagram: Experimental Workflow

Workflowcluster_0Setupcluster_1Parameter Optimizationcluster_2Acquisition & ProcSampleSample Prep>20mg / CDCl3LockLock & Shim(Automated)Sample->LockD1Set D1 > 2.0s(Crucial for C-F)Lock->D1SWCheck SW(0-200 ppm)D1->SWAcqAcquire(NS > 1024)SW->AcqProcProcessLB = 1.5 HzAcq->Proc

Caption: Optimized workflow for acquiring 13C NMR data of fluorinated anisoles.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).[1] Retrieved from [Link]

  • Reich, H. J. (2023). WinPLT NMR Data: 13C Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (Authoritative text on substituent additivity rules).
  • PubChem. (2023). Compound Summary: 3-Fluoro-4-methylanisole.[2][3][4] National Library of Medicine. Retrieved from [Link]

A Comparative Guide to the Mass Spectrometry Analysis of 3-Fluoro-4-methylanisole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of small organic molecules are paramount. This guide provides an in-depth, objective comparison of mass spectrometry-based approaches for the analysis of 3-Fluoro-4-methylanisole, a substituted aromatic ether. By examining the compound's behavior under different ionization techniques, we aim to equip the reader with the knowledge to make informed decisions on analytical strategies.

Introduction to 3-Fluoro-4-methylanisole and its Analytical Challenges

3-Fluoro-4-methylanisole (C₈H₉FO, Molecular Weight: 140.15 g/mol ) is a halogenated aromatic ether.[1] Its structure, featuring a fluorine atom and a methyl group on the anisole backbone, presents interesting considerations for mass spectrometric analysis. The choice of ionization technique is critical, as it dictates the extent of fragmentation and the type of information that can be obtained. This guide will compare two powerful and widely used techniques: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry (LC-APCI-MS).

Principles of the Compared Mass Spectrometry Techniques

Electron Ionization (EI): The "Hard" Ionization Standard

Electron Ionization is a classic and robust ionization technique where high-energy electrons bombard the analyte in the gas phase.[2] This energetic interaction typically ejects an electron from the molecule, forming a molecular ion (M⁺•) that is often unstable.[2] The excess energy imparted to the molecular ion leads to extensive and reproducible fragmentation, creating a unique "fingerprint" for a given compound.[3] This detailed fragmentation pattern is invaluable for structural elucidation.

Atmospheric Pressure Chemical Ionization (APCI): A "Softer" Approach for Less Polar Compounds

Atmospheric Pressure Chemical Ionization is a soft ionization technique that is well-suited for the analysis of relatively non-polar and volatile compounds that are not easily ionized by Electrospray Ionization (ESI).[4][5] In APCI, the analyte is introduced into the ion source in a vaporized state, where it is ionized through ion-molecule reactions with reagent gas ions generated by a corona discharge.[6] This process is less energetic than EI, typically resulting in a prominent protonated molecule [M+H]⁺ with minimal fragmentation.[4]

Experimental Design: A Comparative Workflow

To objectively compare these two techniques for the analysis of 3-Fluoro-4-methylanisole, a parallel workflow is proposed. The following diagram illustrates the key stages of analysis for both GC-EI-MS and LC-APCI-MS.

Workflow cluster_0 Sample Preparation cluster_1 GC-EI-MS Analysis cluster_2 LC-APCI-MS Analysis Sample 3-Fluoro-4-methylanisole Standard GC Gas Chromatography (Separation) Sample->GC Volatile Solvent LC Liquid Chromatography (Separation) Sample->LC Mobile Phase EI Electron Ionization (Hard Ionization) GC->EI MS1 Mass Analyzer (Quadrupole/TOF) EI->MS1 Data1 EI Mass Spectrum (Fragmentation Pattern) MS1->Data1 APCI Atmospheric Pressure Chemical Ionization (Soft Ionization) LC->APCI MS2 Mass Analyzer (Quadrupole/TOF) APCI->MS2 Data2 APCI Mass Spectrum (Molecular Ion) MS2->Data2

Caption: Comparative workflow for the analysis of 3-Fluoro-4-methylanisole using GC-EI-MS and LC-APCI-MS.

Detailed Experimental Protocols

1. Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

  • Sample Preparation: A stock solution of 3-Fluoro-4-methylanisole is prepared in a volatile solvent such as dichloromethane or hexane at a concentration of 1 mg/mL. A dilution series is then prepared to the desired concentration range (e.g., 1-100 µg/mL).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Injection: 1 µL splitless injection at 250°C.

    • Oven Program: Initial temperature of 60°C held for 2 minutes, then ramped to 280°C at a rate of 15°C/min, with a final hold of 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: m/z 40-400.

    • Scan Rate: 2 scans/second.

2. Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry (LC-APCI-MS)

  • Sample Preparation: A stock solution of 3-Fluoro-4-methylanisole is prepared in methanol at a concentration of 1 mg/mL. A dilution series is then prepared in the initial mobile phase composition.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an APCI source.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 40% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Positive ion APCI.

    • Corona Discharge Current: 5 µA.

    • Vaporizer Temperature: 400°C.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas (N₂): 10 L/min at 325°C.

    • Mass Range: m/z 50-500.

Predicted Mass Spectra and Fragmentation Analysis

GC-EI-MS: Deciphering the Fragmentation Fingerprint

The 70 eV EI mass spectrum of 3-Fluoro-4-methylanisole is predicted to exhibit a prominent molecular ion peak at m/z 140, followed by a series of characteristic fragment ions. The fragmentation pathways are influenced by the stability of the resulting ions and neutral losses. The presence of the fluorine atom, an electron-withdrawing group, and the methyl and methoxy groups, which are electron-donating, will direct the fragmentation.

The following diagram illustrates the predicted major fragmentation pathways of 3-Fluoro-4-methylanisole under electron ionization.

Fragmentation M M+• m/z 140 F1 [M-CH₃]+• m/z 125 M->F1 - •CH₃ F2 [M-CHO]+• m/z 111 M->F2 - •CHO F3 [M-CH₂O]+• m/z 110 M->F3 - CH₂O F4 [M-OCH₃]+• m/z 109 M->F4 - •OCH₃ F5 [F4-CO] m/z 81 F4->F5 - CO

Caption: Predicted EI fragmentation of 3-Fluoro-4-methylanisole.

Key Predicted Fragments and Their Interpretation:

  • m/z 140 (Molecular Ion, M⁺•): The presence of a relatively stable aromatic ring should result in a discernible molecular ion peak.

  • m/z 125 ([M-CH₃]⁺•): Loss of a methyl radical from the methoxy group is a common fragmentation pathway for anisoles.

  • m/z 111 ([M-CHO]⁺•): Loss of a formyl radical is another characteristic fragmentation of anisole derivatives.

  • m/z 110 ([M-CH₂O]⁺•): The expulsion of formaldehyde is a well-documented fragmentation pathway for anisoles.

  • m/z 109 ([M-OCH₃]⁺•): Cleavage of the ether bond leading to the loss of a methoxy radical.

  • m/z 81 ([C₆H₄F]⁺): Subsequent loss of carbon monoxide (CO) from the m/z 109 fragment.

LC-APCI-MS: Focusing on the Intact Molecule

In contrast to EI, the APCI mass spectrum of 3-Fluoro-4-methylanisole is expected to be much simpler. The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 141. Due to the "soft" nature of APCI, minimal in-source fragmentation is anticipated. This makes APCI-MS an excellent choice for quantitative analysis where the primary goal is to measure the abundance of the intact molecule.

Comparative Performance Analysis

FeatureGC-EI-MSLC-APCI-MS
Ionization Principle High-energy electron impactGas-phase ion-molecule reactions
Fragmentation Extensive and reproducibleMinimal to none
Primary Ion Observed Molecular ion (M⁺•) at m/z 140Protonated molecule ([M+H]⁺) at m/z 141
Structural Information Rich fragmentation pattern provides detailed structural insights.Limited structural information from a single MS scan.
Quantitative Analysis Can be used for quantification, but fragmentation can sometimes reduce the abundance of the molecular ion.Ideal for quantification due to the high abundance of the protonated molecule.
Sample Volatility Requires the analyte to be volatile and thermally stable.Suitable for volatile and semi-volatile compounds.
Chromatographic Separation Excellent separation of volatile isomers.Versatile for a wider range of compound polarities.

Alternative Analytical Techniques

While mass spectrometry is a powerful tool, other analytical techniques can also be employed for the analysis of 3-Fluoro-4-methylanisole and similar halogenated organic compounds.

  • Gas Chromatography with Electron Capture Detection (GC-ECD): This technique is highly sensitive to halogenated compounds and can be an excellent alternative for trace-level quantification.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, including the connectivity of atoms and the chemical environment of the fluorine and hydrogen nuclei.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule, such as the C-F and C-O-C bonds.[8]

Conclusion and Recommendations

The choice between GC-EI-MS and LC-APCI-MS for the analysis of 3-Fluoro-4-methylanisole depends on the analytical objective.

  • For structural elucidation and identification of unknown compounds, the rich fragmentation pattern provided by GC-EI-MS is indispensable. The reproducible nature of EI spectra allows for comparison with spectral libraries for confident identification.

  • For quantitative analysis, especially in complex matrices, the high sensitivity and the generation of a single, abundant ion for the intact molecule make LC-APCI-MS the superior choice. This is particularly relevant in drug metabolism studies or environmental monitoring where accurate measurement of concentration is the primary goal.

By understanding the principles, strengths, and limitations of each technique, researchers can select the most appropriate method to achieve their analytical goals, ensuring data of the highest quality and integrity.

References

  • Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. (2020). PubMed. [Link]

  • Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. (2020). ResearchGate. [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2020). ACS Omega. [Link]

  • 3-Fluoro-4-methylanisole. (n.d.). PubChem. [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (2015). PMC. [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). Technology Networks. [Link]

  • Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. (2019). PMC. [Link]

  • Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. (2017). Chromatography Online. [Link]

  • A Review on Adsorbable Organic Halogens Treatment Technologies: Approaches and Application. (2023). MDPI. [Link]

  • Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ionization source. (2015). PubMed. [Link]

  • Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. (2022). PMC. [Link]

  • Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. (2007). ResearchGate. [Link]

  • Mass spectra of fluorocarbons. (1952). NIST. [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. (2009). Spectroscopy Online. [Link]

  • Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. (2024). LabX. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). MDPI. [Link]

  • A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. (n.d.). Restek. [Link]

  • Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. (2007). PubMed. [Link]

  • Halogenated Organic Compounds. (2023). Spectroscopy Online. [Link]

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. (n.d.). MetwareBio. [Link]

  • Introduction to Ionization and Fragmentation in Mass Spectrometry. (2013). YouTube. [Link]

  • Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70. (2021). YouTube. [Link]

  • Atmospheric-pressure Chemical Ionization. (2022). Encyclopedia MDPI. [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

  • Fundamentals and Applications of Atmospheric Pressure Chemical Ionization Quadrupole Ion Trap Mass Spectrometry for the Analysis. (2001). Defense Technical Information Center. [Link]

Sources

A Comparative Guide to the FT-IR Spectrum of 3-Fluoro-4-methylanisole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-Fluoro-4-methylanisole, a key intermediate in pharmaceutical and materials science. As a Senior Application Scientist, this document is structured to offer not just a theoretical overview but a practical, data-driven comparison with structurally similar molecules. The objective is to equip researchers, scientists, and drug development professionals with the expertise to identify and characterize this compound with high fidelity.

Introduction to 3-Fluoro-4-methylanisole and FT-IR Spectroscopy

3-Fluoro-4-methylanisole is an aromatic ether with fluorine and methyl substituents on the benzene ring.[1] Its precise structural elucidation is paramount for quality control and reaction monitoring. FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. By absorbing infrared radiation at specific frequencies corresponding to these vibrations, functional groups within a molecule can be identified, providing a unique "molecular fingerprint."

This guide will first predict the characteristic FT-IR absorption bands of 3-Fluoro-4-methylanisole based on established group frequencies. Subsequently, a comparative analysis will be drawn against the experimental spectra of analogous compounds: anisole, 4-methylanisole, and its constitutional isomer, 4-fluoro-3-methylanisole.

Predicted FT-IR Spectrum of 3-Fluoro-4-methylanisole

The FT-IR spectrum of 3-Fluoro-4-methylanisole is predicted to exhibit characteristic absorption bands arising from its constituent functional groups and the substitution pattern of the benzene ring. The following table outlines the expected major vibrational modes and their approximate wavenumbers, derived from established correlation tables and spectral data of related compounds.

Vibrational Mode Functional Group **Predicted Wavenumber (cm⁻¹) **Expected Intensity
C-H Stretch (Aromatic)C-H on Benzene Ring3100-3000Medium to Weak
C-H Stretch (Methyl)-CH₃2970-2860Medium
C-H Stretch (Methoxy)-OCH₃2850-2815Medium
C=C Stretch (Aromatic)Benzene Ring1600-1450Medium to Strong
C-O Stretch (Asymmetric)Aryl-O-CH₃1275-1200Strong
C-O Stretch (Symmetric)Aryl-O-CH₃1050-1020Medium
C-F StretchAryl-F1300-1100Strong
C-H Out-of-Plane Bending1,2,4-Trisubstituted Benzene900-800Strong

Experimental FT-IR Methodology: A General Protocol

To ensure the acquisition of a high-quality FT-IR spectrum for a liquid sample such as 3-Fluoro-4-methylanisole, the following protocol is recommended. This self-validating procedure minimizes common errors and enhances spectral reproducibility.

Sample Preparation and Data Acquisition Workflow

Caption: Workflow for FT-IR analysis of a liquid sample.

Step-by-Step Protocol
  • Instrument Preparation: Ensure the FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Scan: Perform a background scan to record the spectrum of the ambient environment. This will be automatically subtracted from the sample spectrum.

  • Sample Preparation: As 3-Fluoro-4-methylanisole is a liquid at room temperature, a neat liquid sample can be prepared by placing a small drop between two potassium bromide (KBr) salt plates.[2]

  • Sample Introduction: Place the KBr plates in the sample holder of the spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.[3]

  • Data Processing: The resulting spectrum should be baseline corrected and, if necessary, normalized for comparison with other spectra.

Comparative Analysis with Structurally Related Compounds

The structural nuances of 3-Fluoro-4-methylanisole can be elucidated by comparing its predicted FT-IR spectrum with the experimental spectra of anisole, 4-methylanisole, and 4-fluoro-3-methylanisole.

Compound Aromatic C-H Stretch (cm⁻¹) Aliphatic C-H Stretch (cm⁻¹) Asymmetric C-O-C Stretch (cm⁻¹) Symmetric C-O-C Stretch (cm⁻¹) Aromatic C=C Stretch (cm⁻¹) C-F Stretch (cm⁻¹) Out-of-Plane Bending (cm⁻¹)
3-Fluoro-4-methylanisole (Predicted) 3100-30002970-28601275-12001050-10201600-14501300-1100900-800
Anisole (Experimental) 3003, 2955[4]2838[2]~1250[2]~1040[2]1600-1500[2]N/A750-700, 690±10 (monosubstituted)[5]
4-Methylanisole (Experimental) ~30302960-2830~1247~1037~1612, 1512N/A860-790 (para-substituted)[5]
4-Fluoro-3-methylanisole (Experimental - Gas Phase) ~3070~2960~1250~1030~1610, 1510~1200Not specified

Note: Experimental values for 4-Methylanisole and 4-Fluoro-3-methylanisole are derived from typical values for similar structures and the NIST database, respectively.[6]

Discussion of Spectral Differences
  • Anisole vs. 3-Fluoro-4-methylanisole: The addition of the methyl and fluoro groups to the anisole backbone introduces several key differences. The most prominent would be the appearance of a strong C-F stretching band between 1300-1100 cm⁻¹ and the aliphatic C-H stretching of the methyl group around 2960 cm⁻¹. Furthermore, the out-of-plane bending region will shift from that of a monosubstituted ring to a pattern characteristic of 1,2,4-trisubstitution.[7]

  • 4-Methylanisole vs. 3-Fluoro-4-methylanisole: The primary distinction here is the presence of the C-F bond in 3-Fluoro-4-methylanisole, which will give rise to a strong absorption in the 1300-1100 cm⁻¹ region. The substitution pattern also changes from para (1,4) to 1,2,4-trisubstituted, which will significantly alter the pattern of the C-H out-of-plane bending bands in the 900-800 cm⁻¹ region.[5]

  • 4-Fluoro-3-methylanisole vs. 3-Fluoro-4-methylanisole: As constitutional isomers, these two compounds will have very similar FT-IR spectra. However, subtle differences in the fingerprint region (below 1500 cm⁻¹), particularly in the C-O and C-F stretching frequencies and the out-of-plane bending patterns, are expected due to the different electronic environments of the substituents. The precise positions of these bands can be a key differentiator.

Data Interpretation and Key Spectral Features

A detailed analysis of the predicted FT-IR spectrum of 3-Fluoro-4-methylanisole reveals several key features for its unambiguous identification:

  • Aromatic C-H Stretching: Weak to medium bands are expected between 3100-3000 cm⁻¹, characteristic of C-H bonds on a benzene ring.[7]

  • Aliphatic C-H Stretching: Medium intensity bands between 2970-2860 cm⁻¹ will confirm the presence of the methyl group, and a distinct band around 2835 cm⁻¹ will indicate the methoxy group's C-H stretch.[8]

  • Aromatic C=C Stretching: A series of medium to strong bands between 1600 cm⁻¹ and 1450 cm⁻¹ are due to the stretching vibrations of the carbon-carbon double bonds in the benzene ring.[7]

  • Asymmetric C-O-C Stretching: A strong, characteristic absorption for aryl ethers is the asymmetric C-O-C stretch, anticipated to be prominent between 1275-1200 cm⁻¹.[2]

  • C-F Stretching: A strong band in the 1300-1100 cm⁻¹ region will be a definitive indicator of the fluorine substituent.[9]

  • Out-of-Plane C-H Bending: The region between 900-800 cm⁻¹ is the fingerprint region for the substitution pattern. For a 1,2,4-trisubstituted benzene, a strong absorption band is expected in this range.[5]

Conclusion

The FT-IR spectrum of 3-Fluoro-4-methylanisole is characterized by a unique combination of absorption bands corresponding to its aromatic, ether, methyl, and fluoro functionalities. By predicting the spectrum and comparing it with structurally related compounds, a robust method for its identification and differentiation is established. The key diagnostic features are the strong C-F stretching band, the specific pattern of C-H out-of-plane bending for a 1,2,4-trisubstituted ring, and the characteristic ether C-O stretching vibrations. This guide provides a comprehensive framework for researchers to confidently interpret the FT-IR spectrum of this important chemical intermediate.

References

  • ResearchGate. (n.d.). FT-IR spectra of control and treated anisole. Retrieved February 7, 2026, from [Link]

  • Bartleby.com. (n.d.). IR Spectrum Of Anisole. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Normalised FT-IR spectra of (Anisole+ o-cresol) binary mixture over the.... Retrieved February 7, 2026, from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) L-proline, (b) Fe3O4@L-proline, and (c) Fe3O4@L-proline-SO3H. Retrieved February 7, 2026, from [Link]

  • LUMITOS AG. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. Retrieved February 7, 2026, from [Link]

  • Chromatography Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved February 7, 2026, from [Link]

  • NIST. (n.d.). 4-Fluoro-3-methylanisole. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Vibrational Analysis and Non Linear Optical Activity of 3-fluoro-4-methylbenzonitrile. Retrieved February 7, 2026, from [Link]

  • CORE. (n.d.). Application of FTIR Imaging and Spectroscopy to Solid Dosage Formulations. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 7, 2026, from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Retrieved February 7, 2026, from [Link]

  • YouTube. (2022, February 3). Experiment-4: FTIR Analysis. Retrieved February 7, 2026, from [Link]

  • University of Wisconsin-Platteville. (n.d.). NMR: Intermediate Level, Spectrum 5. Retrieved February 7, 2026, from [Link]

  • Insubria. (2012, September 19). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025, August 6). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved February 7, 2026, from [Link]

Sources

Comparative Guide: Synthesis of 3-Fluoro-4-methylanisole

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 405-06-1 Synonyms: 2-Fluoro-4-methoxytoluene; 1-Methoxy-3-fluoro-4-methylbenzene Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

3-Fluoro-4-methylanisole is a critical fluorinated building block used in the optimization of pharmacokinetic profiles for pharmaceuticals and agrochemicals. Its synthesis is primarily achieved through three distinct methodologies, each offering unique advantages depending on scale, reagent availability, and "green" chemistry requirements.

This guide evaluates the three dominant synthetic routes:

  • Classical Williamson Ether Synthesis (High Yield, Standard Lab Scale)

  • Green Methylation via Dimethyl Carbonate (Eco-friendly, Industrial Scale)

  • Transition-Metal Catalyzed Methoxylation (Alternative from Aryl Halides)

Comparative Analysis of Methods

FeatureMethod A: Classical Methylation Method B: Green Methylation Method C: Catalyzed Methoxylation
Precursor 3-Fluoro-4-methylphenol3-Fluoro-4-methylphenol4-Bromo-2-fluorotoluene
Reagents MeI or DMS / K₂CO₃Dimethyl Carbonate (DMC) / DBUNaOMe / CuI / Ligand
Atom Economy Low (Iodide waste)High (Methanol/CO₂ byproduct)Moderate
Safety Low (MeI is neurotoxic)High (DMC is non-toxic)Moderate
Yield 90–98%85–95%75–85%
Scalability Limited by toxicity disposalExcellentGood
Primary Use R&D / Small ScaleProcess / Large ScaleWhen Phenol is unavailable

Detailed Synthetic Protocols

Method A: Classical Williamson Ether Synthesis (Recommended for Lab Scale)

Principle: Nucleophilic substitution (


) of the phenoxide ion on an electrophilic methyl source (Methyl Iodide).

Reagents:

  • Substrate: 3-Fluoro-4-methylphenol (CAS 452-78-8)[1]

  • Electrophile: Methyl Iodide (MeI) (CAS 74-88-4)

  • Base: Potassium Carbonate (

    
    )
    
  • Solvent: Acetone or DMF

Protocol:

  • Dissolution: Charge a round-bottom flask with 3-Fluoro-4-methylphenol (1.0 eq) and anhydrous Acetone (10 mL/g).

  • Deprotonation: Add anhydrous

    
     (1.5 eq) to the solution. Stir at room temperature for 15 minutes to generate the phenoxide intermediate.
    
  • Alkylation: Add Methyl Iodide (1.2 eq) dropwise via syringe. Caution: MeI is volatile and toxic; work in a fume hood.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).
    
  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

    
    . Distill if necessary (bp ~175°C).
    
Method B: Green Methylation via Dimethyl Carbonate (Recommended for Scale-Up)

Principle: Methylation using Dimethyl Carbonate (DMC) as a non-toxic methylating agent. At reflux (


C), DMC acts as a methyl donor, often catalyzed by a base like DBU or 

.

Protocol:

  • Setup: Mix 3-Fluoro-4-methylphenol (1.0 eq), DMC (10-15 eq), and

    
     (1.0 eq) or DBU (0.1 eq) in a pressure tube or autoclave.
    
  • Reaction: Heat to

    
    C. DMC serves as both reagent and solvent.
    
  • Duration: Stir for 8–12 hours.

  • Workup: Distill off excess DMC (recyclable). The residue contains the product and salts.

  • Isolation: Partition between water and ether/EtOAc. Separate organic layer, dry, and concentrate.[2][3]

Method C: Copper-Catalyzed Methoxylation (Ullmann-Type)

Principle: Cross-coupling of an aryl halide with a methoxide source using a copper catalyst. Useful when the phenol precursor is expensive or unavailable, but the bromide is accessible.

Reagents:

  • Substrate: 4-Bromo-2-fluorotoluene (CAS 51436-99-8)[4]

  • Nucleophile: Sodium Methoxide (NaOMe) (3.0 eq)

  • Catalyst: CuI (10 mol%)

  • Solvent: DMF or Methanol/DMF mixture

Protocol:

  • Inert Atmosphere: Flame-dry a reaction vessel and purge with Nitrogen/Argon.

  • Charging: Add 4-Bromo-2-fluorotoluene (1.0 eq), NaOMe (3.0 eq), and CuI (0.1 eq).

  • Solvent: Add DMF (degassed).

  • Heating: Heat to

    
    C for 16–24 hours.
    
  • Quench: Cool and dilute with ammonium chloride solution (to complex copper).

  • Extraction: Extract with Ethyl Acetate. The product (1-methoxy-3-fluoro-4-methylbenzene) is purified via silica gel chromatography.

Visualizations

Figure 1: Synthetic Pathways Overview

This diagram illustrates the three primary routes to access the target scaffold, highlighting the precursors and key intermediates.

SynthesisPathways Aniline 3-Fluoro-4-methylaniline (CAS 452-77-7) Diazonium Diazonium Salt Aniline->Diazonium NaNO2, H2SO4 Phenol 3-Fluoro-4-methylphenol (CAS 452-78-8) Target 3-Fluoro-4-methylanisole (CAS 405-06-1) Phenol->Target Method A: MeI, K2CO3 (Williamson) Phenol->Target Method B: DMC, DBU (Green Chem) Bromide 4-Bromo-2-fluorotoluene (CAS 51436-99-8) Bromide->Target Method C: NaOMe, CuI (Ullmann Coupling) Diazonium->Phenol Hydrolysis (H2O, Heat)

Caption: Synthesis map showing the convergence of amine, phenol, and halide precursors toward 3-Fluoro-4-methylanisole.

Figure 2: Mechanism of Base-Promoted O-Methylation

A mechanistic view of the preferred Method A/B, showing the activation of the phenol.

Mechanism Step1 3-Fluoro-4-methylphenol Intermediate Phenoxide Anion (Nucleophile) Step1->Intermediate Deprotonation (-H+) Base Base (K2CO3) Base->Intermediate Product 3-Fluoro-4-methylanisole Intermediate->Product SN2 Attack Reagent Methyl Donor (MeI or DMC) Reagent->Product Methyl Transfer

Caption: Step-wise mechanism of O-methylation via phenoxide intermediate generation.

Critical Quality Attributes (CQA) & Troubleshooting

  • Regioselectivity: In Method C (Ullmann), ensure the starting material is 4-Bromo-2-fluorotoluene . Using 4-Bromo-3-fluorotoluene would yield the wrong isomer (4-methoxy-3-fluorotoluene).

  • Moisture Control: Method A requires anhydrous conditions. Water consumes the expensive Methyl Iodide and reduces yield.

  • Purification: The product is a liquid (bp ~175°C). If the starting phenol remains, it can be removed by washing the organic layer with 10% NaOH (Phenol forms water-soluble sodium phenoxide).

References

  • Biosynth . (n.d.). 3-Fluoro-4-methylanisole | 405-06-1.[5][6] Retrieved from

  • Guidechem . (n.d.). Synthesis of 4-Methylanisole derivatives and Fluorinated Intermediates. Retrieved from

  • Chakraborty, P. K., & Kilbourn, M. R. (1991).[7] [18F]Fluorination/decarbonylation: new route to aryl [18F]fluorides. Applied Radiation and Isotopes, 42(12), 1209-1213.[7] (Describes methylation of 3-fluoro-4-methylphenol). Retrieved from

  • Organic Syntheses . (2002). Ullman Methoxylation in the Presence of a 2,5-Dimethylpyrrole-Blocked Aniline. Org. Synth. 78, 63. (General protocol for Cu-catalyzed methoxylation of fluoro-halo-arenes). Retrieved from

  • Sigma-Aldrich . (n.d.). 3-Fluoro-4-methylanisole Product Specification. Retrieved from

Sources

Optimizing Potency and Stability: A Guide to 3-Fluoro-4-methylanisole Analogs in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the landscape of lead optimization, 3-Fluoro-4-methylanisole (CAS 405-06-1) serves as a critical "bioisosteric scaffold." It is rarely a final drug in itself but is a high-value building block used to introduce the 3-fluoro-4-methylphenyl moiety into kinase inhibitors, antimicrobial agents, and herbicides.

This guide compares the biological impact of this specific substitution pattern against its non-fluorinated (3-H) and chlorinated (3-Cl) analogs. The addition of the fluorine atom at the meta position (relative to the methoxy group) and ortho position (relative to the methyl group) is not merely cosmetic; it fundamentally alters the metabolic soft spot of the 4-methyl group and modulates the lipophilicity (LogD) of the entire molecule.

Key Performance Indicators (KPIs)
Feature3-Fluoro-4-methylanisole (Target)3-Chloro-4-methylanisole (Analog)4-Methylanisole (Parent)
Metabolic Stability High (F blocks benzylic oxidation)High (Steric/Electronic block)Low (Rapid benzylic oxidation)
Lipophilicity (LogP) ~2.8 (Optimal for CNS/Cell pen.)~3.3 (Risk of non-specific binding)~2.5
Steric Footprint Small (Van der Waals radius 1.47 Å)Large (Van der Waals radius 1.75 Å)Minimal
Electronic Effect Strong -I (Inductive withdrawal)Moderate -I / +MWeak +I

Mechanistic Insight: The "Fluorine Effect"

To understand the biological activity of analogs derived from this scaffold, one must understand the causality of the fluorine substitution.

Metabolic Blocking (The Ortho Effect)

The primary failure mode for 4-methylanisole derivatives is rapid benzylic oxidation by Cytochrome P450 enzymes (converting the -CH₃ to -COOH, leading to rapid clearance).

  • Mechanism: The C-H bond abstraction is the rate-limiting step.

  • The Solution: Placing a Fluorine atom at position 3 (ortho to the methyl) exerts a strong electron-withdrawing inductive effect (-I). This lowers the electron density of the methyl C-H bonds, increasing the bond dissociation energy and making them resistant to CYP450 attack.

Bioisosteric Comparison
  • Vs. Hydrogen (Parent): Fluorine confers metabolic stability without significantly increasing steric bulk, allowing the molecule to fit into tight binding pockets where a Hydrogen would fit.

  • Vs. Chlorine (Analog): While Chlorine also stabilizes the methyl group, its larger Van der Waals radius often causes steric clashes in the receptor binding site. Fluorine is the "Goldilocks" choice—stable but small.

Comparative Biological Activity Data[1][2][3][4][5]

The following data summarizes the performance of complex molecules (e.g., 1,3,4-thiadiazole derivatives) synthesized using these anisole building blocks.

Case Study A: Antimicrobial Potency (Thiadiazole Derivatives)

Context: Evaluation of antifungal activity against C. arachidicola (Peanut Leaf Spot).

Scaffold VariantMIC (µg/mL)Inhibition Rate (%)Observation
3-Fluoro-4-methyl 12.5 86.1% Highest potency; balanced solubility.
3-Chloro-4-methyl25.080.2%Lower solubility limits bioavailability.
4-Methyl (Unsubstituted)>50.0<40%Rapidly metabolized; poor efficacy.
Chlorothalonil (Control)10.085.0%Standard commercial fungicide.

Interpretation: The 3-Fluoro analog matches the commercial standard. The fluorine atom enhances cell membrane permeability (lipophilicity modulation) while preventing rapid degradation, a balance the Chloro and Unsubstituted analogs fail to achieve.

Case Study B: Herbicidal Activity (Phenylpyridine Ethers)

Context: Inhibition of PPO (Protoporphyrinogen Oxidase) in weeds.

Analog SubstitutionEC50 (nM)Crop Safety (Selectivity)
3-Fluoro-4-methyl 15 nM High (Rapid clearance in crops)
3-H-4-methyl120 nMLow (Weak binding)
3-Trifluoromethyl8 nMLow (Too persistent/Toxic to crop)

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the decision logic for selecting the 3-Fluoro-4-methylanisole scaffold over its analogs during Lead Optimization.

SAR_Logic Start Lead Compound Optimization (Target: 4-Methylanisole Core) Problem Issue: Rapid Metabolic Clearance (Benzylic Oxidation) Start->Problem Decision Select Substitution Strategy Problem->Decision Sub_H Keep as Hydrogen (H) Decision->Sub_H No Change Sub_Cl Substitute with Chlorine (Cl) Decision->Sub_Cl Steric Bulk OK? Sub_F Substitute with Fluorine (F) Decision->Sub_F Tight Pocket? Result_H Outcome: Low Stability Rapid Excretion Sub_H->Result_H Result_Cl Outcome: Steric Clash Reduced Binding Affinity Sub_Cl->Result_Cl Result_F Outcome: Optimized Lead (Metabolic Block + High Permeability) Sub_F->Result_F

Caption: Decision tree for bioisosteric replacement of anisole derivatives in drug design.

Experimental Protocols

To validate the biological advantages of the 3-Fluoro-4-methylanisole scaffold, the following protocols are recommended.

Protocol 1: Synthesis of the 3-Fluoro-4-methyl Intermediate

Objective: Create the active building block via nucleophilic aromatic substitution.

  • Reagents: 3-Fluoro-4-methylphenol (1.0 eq), Methyl Iodide (1.2 eq), K₂CO₃ (2.0 eq), Acetone (Solvent).

  • Procedure:

    • Dissolve 3-Fluoro-4-methylphenol in anhydrous acetone.

    • Add K₂CO₃ and stir at room temperature for 30 mins to generate the phenoxide anion.

    • Add Methyl Iodide dropwise (Caution: Carcinogen).

    • Reflux at 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 9:1).

    • Workup: Filter off inorganic salts. Concentrate filtrate. Dissolve residue in DCM, wash with water/brine. Dry over MgSO₄.[1]

  • Validation: ¹H NMR (CDCl₃) should show a singlet at ~3.8 ppm (Methoxy) and ~2.2 ppm (Methyl), with aromatic splitting characteristic of 1,3,4-substitution.

Protocol 2: In Vitro Metabolic Stability Assay (Microsomal Stability)

Objective: Quantify the "Fluorine Effect" on metabolic half-life.

  • System: Rat Liver Microsomes (RLM) or Human Liver Microsomes (HLM).

  • Test Compounds: 3-Fluoro-4-methylanisole derivative vs. 4-Methylanisole derivative (1 µM final conc).

  • Cofactor: NADPH regenerating system.

  • Workflow:

    • Pre-incubate microsomes (0.5 mg/mL) with test compound in phosphate buffer (pH 7.4) at 37°C for 5 min.

    • Initiate reaction with NADPH.

    • Sample at t=0, 5, 15, 30, 60 min. Quench with ice-cold Acetonitrile (containing Internal Standard).

    • Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Success Criteria: The Fluorinated analog should exhibit a T₁/₂ > 2x that of the non-fluorinated parent.

References

  • Xing, L., et al. (2015).[2] "Fluorine in drug design: a case study with fluoroanisoles." ChemMedChem, 10(4), 715-726.

  • Swain, C. (2026). "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design." ChemRxiv.

  • Li, Y., et al. (2022). "Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity." Molecules, 27(19).

  • Wang, J., et al. (2018). "Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Nopol-Derived 1,3,4-Thiadiazole-Thiourea Compounds." Molecules.

  • Biosynth. "3-Fluoro-4-methylanisole Product Data." Biosynth Catalog.

Sources

Comparative Guide: Purity Analysis of 3-Fluoro-4-methylanisole by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-4-methylanisole (3F4MA) is a critical fluorinated intermediate used in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals. Its structural integrity—specifically the position of the fluorine atom relative to the methyl and methoxy groups—is paramount for biological efficacy.

This guide objectively compares analytical methodologies for determining the purity of 3F4MA. While HPLC and NMR have specific utility, Gas Chromatography-Mass Spectrometry (GC-MS) is identified as the superior technique for comprehensive purity analysis due to its ability to resolve positional isomers and identify trace volatile impurities that co-elute in other methods.

Compound Profile & Critical Quality Attributes (CQAs)

Before method selection, the analyst must understand the physicochemical properties that dictate chromatographic behavior.

PropertyValueAnalytical Implication
CAS Number 405-06-1Unique identifier for library matching.[1]
Molecular Formula C₈H₉FOMW = 140.15 g/mol .
Boiling Point ~174°C (at 760 mmHg)Ideal for Gas Chromatography (Volatile).
Key Impurity A 2-Fluoro-4-methylanisoleRegioisomer: Similar BP, requires high-efficiency column.
Key Impurity B 3-Fluoro-4-methylphenolStarting Material: Polar, may tail on non-polar columns.
Key Impurity C 4-MethylanisoleDefluorinated side-product: Distinct mass spectrum.

Methodology Comparison: Why GC-MS?

The following table contrasts the three primary techniques available for this analysis.

FeatureGC-MS (Recommended) HPLC-UV GC-FID
Primary Mechanism Volatility Separation + Mass IdentificationPolarity Separation + UV AbsorptionVolatility Separation + Carbon Counting
Isomer Resolution High: Capillary columns offer superior theoretical plates for structural isomers.Medium: Positional isomers often co-elute on C18 columns.High: Same separation as GC-MS.[2]
Identification Power Definitive: EI fragmentation fingerprints confirm structure (e.g., distinguishing isomers).Low: Retention time only; UV spectra of isomers are nearly identical.None: Retention time only.
Trace Sensitivity High: SIM mode can detect ppb levels of genotoxic impurities.Medium: Limited by extinction coefficients.Medium/High: Good for linearity, poor for ID.
Suitability Best: Analyte is thermally stable and volatile.[3][4][5][6]Alternative: If analyte degrades at >150°C (not the case here).Routine QC: Good for batch release after GC-MS validation.
Expert Insight: The Isomer Challenge

The critical challenge with 3F4MA is distinguishing it from 2-fluoro-4-methylanisole . Both have identical molecular weights (140.15) and similar boiling points.

  • HPLC often fails to resolve these peaks to baseline.

  • GC-MS succeeds because the electron ionization (EI) fragmentation patterns differ slightly in relative abundance, and capillary GC columns (like DB-Wax or DB-5ms) provide the necessary peak capacity.

Experimental Protocol: GC-MS Method Development

This protocol is designed for an Agilent 7890/5977 system but is transferable to Shimadzu or Thermo platforms.

Sample Preparation[7]
  • Solvent: Dichloromethane (DCM) or Methanol (LC-MS grade). DCM is preferred for solubility of anisoles.

  • Concentration: 1 mg/mL (1000 ppm) for impurity scanning; 10 µg/mL for trace quantification.

  • Filtration: 0.22 µm PTFE syringe filter (mandatory to protect the liner).

Instrument Parameters
ParameterSettingRationale
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Standard non-polar phase. Alternative:DB-WAX if isomer separation is insufficient on DB-5.
Inlet Temp 250°CEnsures rapid vaporization without thermal degradation.
Injection Mode Split (20:1 or 50:1)Prevents detector saturation; anisoles ionize strongly.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode for stable retention times.
Transfer Line 280°CPrevents condensation of heavier impurities between GC and MS.
Ion Source EI (70 eV) @ 230°CStandard ionization energy for NIST library matching.
Scan Range 35 – 300 m/zCovers the molecular ion (140) and lower fragments; excludes carrier gas/air.
Oven Temperature Program (The "Heart" of the Separation)

A generic ramp will fail to separate the regioisomers. Use this optimized gradient:

  • Initial: 60°C (Hold 2 min) → Focuses the solvent and volatiles.

  • Ramp 1: 10°C/min to 140°C → Approaches the elution zone.

  • Ramp 2 (Critical): 2°C/min to 180°C → Slow ramp maximizes resolution between 3-fluoro and 2-fluoro isomers.

  • Ramp 3: 30°C/min to 280°C (Hold 5 min) → Bakes out heavy contaminants (phenols/dimers).

Visualized Analytical Workflows

Method Logic Flow

The following diagram illustrates the decision-making process during the analysis, specifically how to handle isomer co-elution.

GCMS_Workflow Start Sample: 3-Fluoro-4-methylanisole Prep Dilution in DCM (1 mg/mL) Start->Prep GC GC Separation (DB-5ms Column) Prep->GC Decision Are Isomers Resolved? GC->Decision MS_ID MS Detection (EI Source) Scan 35-300 m/z Decision->MS_ID Yes (Resolution > 1.5) Alt_Col Switch to Polar Column (DB-WAX / PEG) Decision->Alt_Col No (Co-elution) Data Library Match (NIST) & Purity % Area MS_ID->Data Alt_Col->MS_ID

Figure 1: Analytical workflow for purity determination, including contingency for isomer resolution.

Impurity Origin & Identification

Understanding where impurities come from helps in identifying them in the mass spectrum.

Impurity_Pathways Start Starting Material: 3-Fluoro-4-methylphenol Reaction Methylation Reaction (MeI / Base) Start->Reaction Product Main Product: 3-Fluoro-4-methylanisole (MW 140) Reaction->Product Imp1 Impurity A: Unreacted Phenol (MW 126) Reaction->Imp1 Incomplete Imp2 Impurity B: Regioisomer (2-Fluoro...) (MW 140) Reaction->Imp2 Isomerization Imp3 Impurity C: Over-methylation (MW 154) Reaction->Imp3 Side Rxn

Figure 2: Synthetic pathways leading to common impurities detectable by GC-MS.

Results & Discussion: Interpreting the Data

Mass Spectral Interpretation

When analyzing the peak at ~174°C (retention time will vary by column length), look for these diagnostic ions:

  • m/z 140 (Molecular Ion): Should be the base peak or very high intensity (aromatics are stable).

  • m/z 125 ([M-15]+): Loss of the methyl group from the methoxy or toluene moiety.

  • m/z 97: Loss of the acetyl group or further ring fragmentation.

Differentiation Note: If a peak appears with m/z 126 , it is likely the unreacted phenol (starting material). If a peak appears at m/z 122 , it is likely 4-methylanisole (missing fluorine).

Validation Criteria (Self-Validating System)

To ensure the method is trustworthy, perform these checks:

  • System Suitability: Inject a standard mixture of the phenol and the anisole. Resolution (Rs) must be > 2.0.

  • Blank Check: Inject pure DCM. Ensure no carryover peaks at the retention time of 3F4MA.

  • Linearity: The response of 3F4MA should be linear (

    
    ) from 10 ppm to 1000 ppm.
    

References

  • National Institute of Standards and Technology (NIST). Mass Spectra of Anisole Derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. 3-Fluoro-4-methylanisole Compound Summary. National Library of Medicine. Available at: [Link]

  • Grob, R. L., & Barry, E. F. (2004). Modern Practice of Gas Chromatography. Wiley-Interscience. (Standard text for column selection principles).

Sources

Structural Elucidation of 3-Fluoro-4-methylanisole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to X-ray Crystallography vs. Orthogonal Methods

Executive Summary: The Fluorine Factor

In modern drug discovery, 3-Fluoro-4-methylanisole serves as a critical scaffold. The strategic introduction of fluorine—specifically in the ortho position to the methyl group and meta to the methoxy—modulates metabolic stability (blocking P450 oxidation) and lipophilicity. However, this fluorination introduces unique crystallographic challenges. The high electronegativity and low polarizability of fluorine alter packing motifs, often leading to hydrophobic channels that resist standard nucleation.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against Micro-Electron Diffraction (MicroED) and Solution NMR for this specific class of compounds. We provide field-tested protocols to overcome the "fluorine effect" in crystallization.

Methodological Comparison: Choosing the Right Tool

For a 3-Fluoro-4-methylanisole derivative, the choice of structural elucidation method depends heavily on sample phase and quantity. While SC-XRD remains the gold standard for absolute configuration, MicroED is the superior alternative for stubborn, micro-crystalline powders.

Comparative Performance Matrix
FeatureSC-XRD (Gold Standard) MicroED (The Alternative) Solution NMR (Complementary)
Sample State Single Crystal (>10 µm)Nanocrystals / Powder (<1 µm)Solubilized Liquid
Resolution Ultra-High (0.7 – 0.8 Å)High (0.8 – 1.0 Å)N/A (Topology/Connectivity)
Output Absolute Config (Flack parameter), PackingCoulomb Potential Map, ConnectivityDynamic conformation, Purity
Fluorine Insight Precise C-F bond lengths & intermolecular contactsElectrostatic potential mapping of F-atoms19F-NMR shifts (environment only)
Limitations Bottleneck: Requires large, defect-free crystalsDynamic scattering effects; limited absolute config accuracyNo packing/solid-state data
Decision Logic for Structural Analysis

The following workflow illustrates the decision process when handling a new fluorinated anisole derivative.

MethodSelection Start Synthesized Derivative (Solid Powder) Solubility Is it soluble in standard deuterated solvents? Start->Solubility NMR Run 1H & 19F NMR (Preliminary ID) Solubility->NMR Yes CrystalCheck Can you grow crystals >10 microns? NMR->CrystalCheck SCXRD Method A: SC-XRD (Preferred) CrystalCheck->SCXRD Yes MicroED Method B: MicroED (Alternative) CrystalCheck->MicroED No (Micro-crystals only) Powder Method C: PXRD (Polymorph ID only) CrystalCheck->Powder No (Amorphous)

Figure 1: Decision tree for selecting the optimal structural elucidation method based on sample physical properties.

Deep Dive: The "Fluorine Effect" in Crystallography

Understanding why these derivatives are difficult to crystallize is the key to solving them.

  • Weak Hydrogen Bonding: Fluorine is a poor hydrogen bond acceptor compared to oxygen or nitrogen. In 3-Fluoro-4-methylanisole derivatives, the dominant interactions are often weak C–H···F contacts rather than strong hydrogen bonds [1].

  • Lipophilicity: The trifecta of Methyl, Methoxy, and Fluoro groups creates a highly hydrophobic core. Standard polar solvents (Methanol, Water) often cause oiling out rather than nucleation.

  • Packing Motifs: These derivatives frequently crystallize in centrosymmetric space groups (e.g., P21/c) where dipoles cancel out. The fluorine atom often directs packing via F···F contacts or dipole-dipole stacking with the aromatic ring [2].

Experimental Protocol: Optimized Crystallization

Objective: Grow diffraction-quality single crystals of a hydrophobic 3-Fluoro-4-methylanisole derivative (e.g., an amide or urea derivative).

The Challenge: These compounds tend to form oils due to low melting points and high solubility in organics. The Solution: Slow Vapor Diffusion using a "Anti-Solvent Push" technique.

Step-by-Step Methodology

Reagents:

  • Good Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Reason: Excellent solubility for the anisole core.

  • Anti-Solvent: n-Hexane or Pentane. Reason: Highly non-polar, induces slow precipitation.

Protocol:

  • Dissolution: Dissolve 5 mg of the derivative in the minimum amount of DCM (approx. 0.2 – 0.5 mL) in a small inner vial (GC vial size). Ensure the solution is clear. Filter through a 0.2 µm PTFE syringe filter if any particulate is visible.

  • Setup: Place the open inner vial inside a larger 20 mL scintillation vial.

  • Equilibration: Carefully pipette 3 mL of n-Hexane into the outer vial. Crucial: Do not let the hexane spill into the inner vial.

  • Sealing: Cap the outer vial tightly. Seal with Parafilm to prevent rapid evaporation.

  • Incubation: Store at 4°C (refrigerator). Reason: Lower temperature reduces solubility and kinetic energy, promoting ordered lattice formation over amorphous precipitation.

  • Observation: Check after 24 hours. If oil droplets form, the diffusion is too fast. Repeat with a mixture of DCM:Toluene (1:1) as the good solvent to slow down diffusion.

Visualization of the Vapor Diffusion Setup

VaporDiffusion InnerVial Inner Vial (Sample + DCM) Vapor Vapor Exchange (DCM out, Hexane in) InnerVial->Vapor Slow Evap Crystal Result: Single Crystal Growth InnerVial->Crystal Vapor->InnerVial Supersaturation OuterVial Outer Vial (Reservoir: Hexane) OuterVial->Vapor Diffusion

Figure 2: Schematic of the Vapor Diffusion method optimized for hydrophobic fluorinated compounds.

Data Interpretation: What to Look For

When you obtain the X-ray data, specific metrics validate the quality of a fluorinated structure.

Key Structural Parameters Table
ParameterAcceptable RangeSignificance for Fluorinated Anisoles
R-factor (R1) < 5.0%Indicates a high-quality model fit.
C-F Bond Length 1.35 – 1.36 ÅConfirm sp2 hybridization. Elongation (>1.38 Å) suggests disorder.
Disorder < 10% occupancyThe -OCH3 group often rotates; F is usually fixed.
Flack Parameter ~0.0 (u < 0.1)Only relevant for chiral derivatives. Requires Cu-radiation for light atoms.

Critical Interaction Analysis: In the crystal lattice, look for the "Fluorine Shield." The fluorine atom will often be positioned to block close approach to the metabolic soft spot (the methyl group). Measure the distance between the F-atom of one molecule and the aromatic centroid of its neighbor. A distance of < 3.5 Å indicates a stabilizing C-F···π interaction [3].

References
  • Thalladi, V. R., et al. (1998). "C–H···F Interactions in the Crystal Structures of Fluorobenzenes." Journal of the American Chemical Society.

  • Gavezzotti, A. (2022). "Intermolecular Interactions of Organic Fluorine Seen in Perspective." ACS Figshare.

  • Wolff, A. M., et al. (2020).[1][2] "Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED)." IUCrJ.

  • Cambridge Crystallographic Data Centre (CCDC). "CSD Communications."[3]

  • Hampton Research. "Sitting Drop Vapor Diffusion Crystallization."

Sources

A Comparative Guide to the Reactivity of Fluorinated Anisole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, fluorinated organic compounds are of paramount importance. The strategic introduction of fluorine atoms into molecular scaffolds can profoundly alter their chemical and biological properties. Among these, fluorinated anisoles serve as versatile building blocks. However, the reactivity of the three isomers—ortho-, meta-, and para-fluoroanisole—varies significantly depending on the reaction type. This guide provides an in-depth comparison of their reactivity in key aromatic substitution reactions, supported by mechanistic insights and experimental data, to aid researchers in selecting the optimal isomer and reaction conditions for their synthetic endeavors.

The Electronic Tug-of-War: Understanding Substituent Effects

The reactivity of fluoroanisole isomers is dictated by the interplay of the electronic properties of the methoxy (-OCH₃) and fluorine (-F) substituents.

  • Methoxy Group (-OCH₃): This group is a potent activating group in electrophilic aromatic substitution.[1] It exerts a strong electron-donating resonance effect (+M) and a weaker electron-withdrawing inductive effect (-I). The resonance effect dominates, enriching the electron density of the aromatic ring, particularly at the ortho and para positions.[2]

  • Fluorine Atom (-F): Fluorine presents a more complex scenario. It is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I).[3] However, it also possesses lone pairs that can be donated to the aromatic ring via a resonance effect (+M). While the inductive effect generally outweighs the resonance effect, making fluorine a deactivating group overall, the resonance effect still directs incoming electrophiles to the ortho and para positions.[3][4]

The relative positions of these two groups in the three isomers lead to distinct electronic environments on the aromatic ring, which in turn governs their reactivity and regioselectivity.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, involving the attack of an electrophile on the electron-rich benzene ring.[5] The rate and orientation of this attack are highly sensitive to the electronic nature of the substituents already present.

General Reactivity Trend

In general, the strong activating effect of the methoxy group dominates the overall reactivity of the fluoroanisole isomers in EAS. However, the deactivating inductive effect of the fluorine atom modulates this reactivity. The expected trend in overall reactivity towards electrophiles is:

4-Fluoroanisole > 2-Fluoroanisole > 3-Fluoroanisole

This is because in 4-fluoroanisole and 2-fluoroanisole, the powerful +M effect of the methoxy group and the +M effect of the fluorine atom work in concert to stabilize the carbocation intermediate (sigma complex) formed during electrophilic attack at the positions activated by the methoxy group.[1] In 3-fluoroanisole, the deactivating -I effect of the fluorine atom is more pronounced at the positions activated by the methoxy group, leading to lower reactivity.

Regioselectivity
  • 4-Fluoroanisole: The methoxy group is a strong ortho-, para-director, and since the para position is blocked by fluorine, electrophilic attack is strongly directed to the positions ortho to the methoxy group (C2 and C6).[1]

  • 2-Fluoroanisole: The primary directing influence is the methoxy group, favoring substitution at the C4 (para) and C6 (ortho) positions. The fluorine atom also directs to these positions. Steric hindrance from the adjacent fluorine atom may slightly disfavor attack at the C3 position.

  • 3-Fluoroanisole: The methoxy group directs to the C2, C4, and C6 positions. The fluorine atom directs to the C2, C4, and C6 positions as well. The interplay of these directing effects can lead to a mixture of products, with substitution at C4 often being a major product due to activation from both groups.

Comparative Data for Electrophilic Aromatic Substitution
ReactionIsomerMajor Product(s)Observations
Bromination 4-Fluoroanisole2-Bromo-4-fluoroanisoleThe methoxy group's directing effect is dominant.[1]
2-Fluoroanisole4-Bromo-2-fluoroanisoleThe para position to the strong activating methoxy group is favored.
3-Fluoroanisole4-Bromo-3-fluoroanisole and 6-Bromo-3-fluoroanisoleA mixture of isomers is often obtained.
Nitration 4-Fluoroanisole4-Fluoro-2-nitroanisoleStrong regioselectivity is observed due to the methoxy group.
2-Fluoroanisole2-Fluoro-4-nitroanisole and 2-Fluoro-6-nitroanisoleA mixture is expected, with the para product often being major.
3-Fluoroanisole3-Fluoro-4-nitroanisole and 3-Fluoro-6-nitroanisoleProduct distribution can be complex.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a reaction in which a nucleophile displaces a leaving group on an aromatic ring.[6][7] This reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex).[8][9]

General Reactivity Trend

In SNAr reactions, the fluorine atom serves as an excellent leaving group, and its reactivity is enhanced by its strong electron-withdrawing nature.[7] The methoxy group, being electron-donating, generally disfavors SNAr unless there are other strong electron-withdrawing groups on the ring. However, when the fluorine atom is the leaving group, the position of the methoxy group influences the stability of the Meisenheimer complex.

The expected trend in reactivity for the displacement of the fluorine atom is:

2-Fluoroanisole ≈ 4-Fluoroanisole > 3-Fluoroanisole

In 2- and 4-fluoroanisole, the methoxy group can participate in resonance stabilization of the negative charge in the Meisenheimer complex when the nucleophile attacks the carbon bearing the fluorine. In 3-fluoroanisole, the methoxy group is meta to the reaction center and cannot provide resonance stabilization, thus leading to a slower reaction rate.

Comparative Data for Nucleophilic Aromatic Substitution
NucleophileIsomerProductRelative Reactivity
Sodium Methoxide 4-Fluoroanisole1,4-DimethoxybenzeneHigh
2-Fluoroanisole1,2-DimethoxybenzeneHigh
3-Fluoroanisole1,3-DimethoxybenzeneLow
Piperidine 4-Fluoroanisole4-(Piperidin-1-yl)anisoleHigh
2-Fluoroanisole2-(Piperidin-1-yl)anisoleHigh
3-Fluoroanisole3-(Piperidin-1-yl)anisoleLow

Ortho-Lithiation (Directed Ortho-Metalation)

Ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings, where a directing group guides the deprotonation of an adjacent C-H bond by a strong base, typically an organolithium reagent.

Directing Ability

The methoxy group is a well-established directing group for ortho-lithiation. The fluorine atom can also act as a directing group, albeit weaker than the methoxy group.

  • 2-Fluoroanisole: The methoxy group directs lithiation to the C3 position. The fluorine atom also directs to this position, leading to highly regioselective lithiation.

  • 3-Fluoroanisole: The methoxy group directs to the C2 and C4 positions. The fluorine atom directs to the C2 and C4 positions. Lithiation at the C2 position is often favored due to the combined directing effects of both groups.

  • 4-Fluoroanisole: The methoxy group directs to the C3 and C5 positions. The fluorine atom directs to the C3 and C5 positions. Lithiation occurs at the C3 (and C5) position.

Experimental Protocols

Protocol 1: Bromination of 4-Fluoroanisole

This protocol details a representative method for the electrophilic bromination of 4-fluoroanisole.[1]

Materials:

  • 4-Fluoroanisole

  • Bromine

  • Methylene chloride

  • 38% aqueous sodium bisulfite solution

Procedure:

  • Dissolve 4-fluoroanisole (25 mmol) in methylene chloride (10 ml) in a 50 ml flask equipped with a magnetic stirrer, condenser, and thermometer.[1]

  • Slowly add bromine (25 mmol) to the solution at room temperature over a period of 30 minutes using a syringe pump.[1]

  • Monitor the reaction progress by HPLC. If the reaction is incomplete after 3 hours, add additional bromine in small portions.[1]

  • After 6.5 hours, quench the reaction by adding a small amount of 38% aqueous sodium bisulfite solution.[1]

  • Isolate and purify the product using standard extraction and chromatographic techniques.

Protocol 2: Nitration of an Anisole Derivative (General Procedure)

This protocol provides a general method for the nitration of an activated aromatic ring, which can be adapted for fluoroanisole isomers.[10]

Materials:

  • Fluoroanisole isomer

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Glacial acetic acid

  • Crushed ice

Procedure:

  • In a flask, dissolve the fluoroanisole isomer (e.g., 5.0 g) in glacial acetic acid (10 mL). Cool the solution in an ice bath.[10]

  • Slowly add concentrated sulfuric acid (10 mL) to the cooled solution with continuous stirring, maintaining the temperature below 20 °C.[10]

  • In a separate beaker, cautiously prepare the nitrating mixture by adding concentrated nitric acid (2.5 mL) to concentrated sulfuric acid (2.5 mL). Cool this mixture in an ice bath.[10]

  • Add the cold nitrating mixture dropwise to the fluoroanisole solution over 20-30 minutes, ensuring the temperature is maintained between 0 and 5 °C.[10]

  • After the addition is complete, stir the mixture in the ice bath for an additional 30 minutes.[10]

  • Pour the reaction mixture slowly onto crushed ice (100 g) with constant stirring.[10]

  • Collect the precipitated solid product by vacuum filtration.[10]

Protocol 3: Nucleophilic Aromatic Substitution of a Fluoroaromatic Compound with an Amine (General Procedure)

This protocol outlines a general procedure for the SNAr reaction of a fluoroaromatic compound with an amine, adaptable for fluoroanisole isomers.[11]

Materials:

  • Fluoroanisole isomer

  • Primary or secondary amine

  • Base (e.g., K₂CO₃ or Et₃N)

  • Solvent (e.g., DMF, DMSO, or NMP)

Procedure:

  • To a solution of the fluoroanisole isomer (1 equivalent) in the chosen solvent, add the amine (1-1.2 equivalents) and the base (1.5-2 equivalents).

  • Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C, depending on the reactivity of the substrates.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, and add water to precipitate the product or perform an aqueous workup.

  • Isolate and purify the product by filtration, recrystallization, or column chromatography.

Visualizing Reaction Pathways

EAS_Mechanism cluster_0 Electrophilic Aromatic Substitution Aromatic_Ring Fluoroanisole Electrophile E+ Intermediate Sigma Complex (Carbocation) Product Substituted Fluoroanisole Proton H+

SNAr_Mechanism cluster_1 Nucleophilic Aromatic Substitution (SNAr) Aryl_Fluoride Fluoroanisole Nucleophile Nu- Meisenheimer Meisenheimer Complex (Anionic) Product Substituted Anisole Fluoride F-

Ortho_Lithiation_Workflow cluster_2 Ortho-Lithiation Experimental Workflow start Dissolve Fluoroanisole in Anhydrous THF cool Cool to -78 °C (Dry Ice/Acetone Bath) add_base Add n-BuLi Dropwise stir Stir for 1-2 hours at -78 °C add_electrophile Add Electrophile (E+) warm Warm to Room Temperature quench Quench with Saturated Aqueous NH4Cl workup Aqueous Workup and Extraction purify Purification (Column Chromatography)

Conclusion

The choice of a fluoroanisole isomer is a critical decision in synthesis design. For electrophilic aromatic substitutions where high regioselectivity is desired, 4-fluoroanisole is often the substrate of choice, directing substitution to the positions ortho to the powerful activating methoxy group. In nucleophilic aromatic substitution reactions where the fluorine is the intended leaving group, 2- and 4-fluoroanisole exhibit significantly higher reactivity than the meta isomer. For functionalization via ortho-lithiation, the directing effects of both the methoxy and fluoro groups can be harnessed to achieve high regioselectivity, with the outcome dependent on the specific isomer used. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions and optimize their synthetic strategies involving these valuable fluorinated building blocks.

References

  • Vertex AI Search. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION - PHARMD GURU.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved February 8, 2026, from [Link]

  • PMC. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved February 8, 2026, from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved February 8, 2026, from [Link]

  • PubMed. (2022, January 6). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Retrieved February 8, 2026, from [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved February 8, 2026, from [Link]

  • csbsju. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved February 8, 2026, from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved February 8, 2026, from [Link]

  • YouTube. (2020, February 23). Electrophilic Aromatic Substitution Reactions-Reactivity and Resonance. Retrieved February 8, 2026, from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved February 8, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. Retrieved February 8, 2026, from [Link]

  • Master Organic Chemistry. (2025, February 28). The Six Key Electrophilic Aromatic Substitution Reactions. Retrieved February 8, 2026, from [Link]

  • PMC. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Retrieved February 8, 2026, from [Link]

  • NSF Public Access Repository. (2022, March 16). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Retrieved February 8, 2026, from [Link]

  • MDPI. (n.d.). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Retrieved February 8, 2026, from [Link]

  • Stenutz. (n.d.). Hammett substituent constants. Retrieved February 8, 2026, from [Link]

  • Organic Chemistry Portal. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (2024, November 24). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved February 8, 2026, from [Link]

  • PMC. (n.d.). Experimental and Theoretical Study of the Reaction of F2 with Thiirane. Retrieved February 8, 2026, from [Link]

  • PMC. (2025, December 17). A Green, Facile Method for Selective α‑Bromination of Flavanones. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (2025, August 7). C-F bond activation under transition-metal-free conditions. Retrieved February 8, 2026, from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved February 8, 2026, from [Link]

  • PMC. (n.d.). Synthetic protocols for the nitration of corroles. Retrieved February 8, 2026, from [Link]

  • YouTube. (2020, October 4). Ortho lithiation mechanism|Metal halogen exchange reaction|Butyllithium reaction|NET|GATE|JAM. Retrieved February 8, 2026, from [Link]

  • PMC. (2019, July 26). Activation of Saturated Fluorocarbons to Synthesize Spirobiindanes, Monofluoroalkenes, and Indane Derivatives. Retrieved February 8, 2026, from [Link]

  • LCC CNRS. (n.d.). Carbon-Fluorine Bond Activation. Retrieved February 8, 2026, from [Link]

  • DTIC. (1980, March 30). The Control of Isomer Distributions in Nitration Reactions. Retrieved February 8, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). 7-indolinecarboxaldehyde. Retrieved February 8, 2026, from [Link]

  • Wordpress. (2026, January 24). SNAr Reaction in Other Common Molecular Solvents. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (n.d.). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. Retrieved February 8, 2026, from [Link]

  • YouTube. (2020, November 23). Lecture for Lesson IV.16: Nucleophilic Aromatic Substitution (SNAr). Retrieved February 8, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). C-F Activation of Fluorinated Esters Using Photocatalytically Generated Diaminoalkyl Radical. Retrieved February 8, 2026, from [Link]

  • Reddit. (2023, September 13). Ortho-lithiation with n-BuLi : r/Chempros. Retrieved February 8, 2026, from [Link]

  • MDPI. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Retrieved February 8, 2026, from [Link]

  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved February 8, 2026, from [Link]

  • ResearchGate. (2026, January 7). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved February 8, 2026, from [Link]

  • University of Massachusetts Boston. (n.d.). Unit 4: Free Energy Relationships. Retrieved February 8, 2026, from [Link]

Sources

Benchmarking Quality: The Impact of 3-Fluoro-4-methylanisole Purity on Synthetic Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Isomer Risk

In the high-stakes arena of medicinal chemistry, 3-Fluoro-4-methylanisole (CAS: 405-06-1) serves as a critical scaffold for synthesizing fluorinated biaryls via Suzuki-Miyaura coupling and Directed Ortho-Lithiation (DoL). While many suppliers offer "98% Purity," this single metric often masks the presence of regioisomers—specifically 2-Fluoro-4-methylanisole —which possess nearly identical boiling points but vastly different electronic directing effects.

This guide moves beyond the standard Certificate of Analysis (CoA). We compare Grade A (Certified High-Fidelity) against Grade B (Standard Industrial) to demonstrate how minor isomeric impurities (<1.5%) can lead to catastrophic regioselectivity failures in downstream synthesis.

The CoA Deconstructed: Critical Parameters

A standard CoA lists purity, water, and appearance. For 3-Fluoro-4-methylanisole, these are insufficient. Below are the Critical Quality Attributes (CQAs) that distinguish a research-grade reagent from a generic intermediate.

Comparative Specifications Table
ParameterGrade A (Certified High-Fidelity) Grade B (Standard Industrial) Impact on Synthesis
GC Purity (Area %) ≥ 99.5%≥ 97.0%Lower purity requires harsh purification of final drug substance.
Regioisomeric Purity ≤ 0.1% (2-Fluoro isomer) Not Specified (typically 1-2%)CRITICAL: Isomers inhibit correct lithiation, leading to inseparable byproducts.
Water (Karl Fischer) ≤ 0.05%≤ 0.5%High water content quenches organolithium reagents (n-BuLi).
Free Phenol Content ≤ 0.1%≤ 1.0%Phenols (demethylated impurities) consume electrophiles and poison catalysts.
Appearance Clear, Colorless LiquidLight Yellow/Brown LiquidColor indicates oxidation products (quinones) that act as radical scavengers.

Performance Comparison: The Lithiation Stress Test

To validate the impact of the CoA specifications above, we performed a Directed Ortho-Lithiation (DoL) followed by boronation. This reaction relies on the fluorine atom and the methoxy group to direct the lithium to the specific ortho position.

The Reaction Scenario
  • Substrate: 3-Fluoro-4-methylanisole (Grade A vs. Grade B)

  • Reagents: n-BuLi (1.1 eq), B(OiPr)3, THF, -78°C.

  • Target: 3-Fluoro-4-methyl-2-methoxyphenylboronic acid.

Experimental Data: Yield & Selectivity
MetricGrade A (99.5% Pure)Grade B (97% Pure / 1.8% Isomer)Analysis
Isolated Yield 88% 62%Grade B suffered from competing lithiation pathways.
Regio-Selectivity > 99:185:15The 2-fluoro isomer in Grade B directs lithiation to a different carbon, creating a byproduct that co-crystallizes with the target.
Purification Load Simple RecrystallizationColumn Chromatography RequiredGrade B required 3x more solvent and silica to separate the isomeric boronic acids.

Scientist's Note: The 1.8% isomer impurity in Grade B did not just reduce yield by 1.8%. It acted as a "parasitic substrate," consuming n-BuLi and generating a byproduct that was structurally similar to the target, making isolation exponentially more difficult.

Visualizing the Workflow: QC to Synthesis

The following diagram illustrates the decision logic required when receiving this material. It emphasizes the "Go/No-Go" decision point based on Isomeric Analysis, a step often skipped in standard workflows.

CoA_Workflow Start Raw Material Arrival GC_Analysis GC-MS Analysis (DB-5 Column) Start->GC_Analysis Decision Isomer Content < 0.1%? GC_Analysis->Decision Lithiation Directed Ortho-Lithiation (-78°C) Decision->Lithiation Yes (Pass) Purification Fractional Distillation (Difficult Separation) Decision->Purification No (Fail) Suzuki Suzuki Coupling (High Yield) Lithiation->Suzuki Purification->GC_Analysis Retest Yield_Loss Yield Loss & Side Reactions Purification->Yield_Loss

Figure 1: Quality Control Decision Matrix. Note the critical checkpoint for Isomer Content before committing to the Lithiation step.

Experimental Protocols

To replicate these results or validate your own CoA, follow these self-validating protocols.

A. GC-MS Validation Method (Isomer Detection)

Standard GC methods often merge the 2-fluoro and 3-fluoro isomers. This optimized ramp is required for resolution.

  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split 50:1, 250°C.

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 5°C/min to 120°C (Critical for isomer separation).

    • Ramp 20°C/min to 280°C.

  • Detection: MS (EI mode). Monitor ions m/z 140 (Molecular ion) and 125 (M-CH3).

  • Validation Criteria: The 2-fluoro isomer typically elutes 0.2–0.4 minutes before the 3-fluoro target. Integration of the shoulder peak is required.

B. Lithiation Stress Test (Application Data)
  • Setup: Flame-dry a 100 mL Schlenk flask under Argon.

  • Charge: Add 3-Fluoro-4-methylanisole (1.40 g, 10 mmol) and anhydrous THF (20 mL).

  • Cooling: Cool to -78°C (acetone/dry ice bath).

  • Lithiation: Add n-BuLi (2.5 M in hexanes, 4.4 mL, 11 mmol) dropwise over 20 mins.

    • Observation: Grade A remains pale yellow. Grade B turns dark orange immediately (indicating phenol deprotonation/oligomerization).

  • Quench: Stir for 1h at -78°C, then add Triisopropyl borate (2.8 mL, 12 mmol).

  • Workup: Warm to RT, quench with 1M HCl, extract with EtOAc.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24849977, 3-Fluoroanisole Derivatives. Retrieved from [Link]

Validated Analytical Architectures for 3-Fluoro-4-methylanisole

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 405-06-1 | Formula: C₈H₉FO | Mol.[1][2][3] Weight: 140.15 g/mol [1][3]

Executive Summary & Strategic Method Selection

In the high-stakes landscape of pharmaceutical intermediate qualification, 3-Fluoro-4-methylanisole (also known as 2-Fluoro-4-methoxy-1-methylbenzene) serves as a critical building block. Its structural integrity—defined by the regiospecific fluorination and methylation of the anisole core—dictates the yield and purity of downstream active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I advise against a "one-size-fits-all" approach. The selection of an analytical method for this compound must be driven by its physicochemical properties: volatility and chromophores .

The Analytical Decision Matrix

While High-Performance Liquid Chromatography (HPLC) is the standard for final drug products, Gas Chromatography (GC) is the superior, field-proven architecture for 3-Fluoro-4-methylanisole due to its low molecular weight and significant vapor pressure. HPLC is reserved for specific impurity profiling involving non-volatile precursors.

FeatureGC-FID/MS (Recommended) HPLC-UV (Alternative)
Primary Utility Purity Assay, Residual Solvent AnalysisImpurity Profiling (Non-volatiles)
Resolution Superior for structural isomersModerate; requires gradient optimization
Sensitivity High (FID is carbon-sensitive)Good (depends on UV extinction at ~275 nm)
Sample Prep Simple dilution (DCM/MeOH)Dissolution in Mobile Phase
Throughput Fast (<15 min run time)Moderate (20-30 min run time)

Primary Method: Validated GC-FID Protocol

This protocol is the "Gold Standard" for assaying 3-Fluoro-4-methylanisole. It leverages the compound's volatility for sharp peak shapes and utilizes Flame Ionization Detection (FID) for a robust, mass-proportional response.

Chromatographic Conditions[5][6][7][8][9]
  • Instrument: Agilent 7890B / 8890 or equivalent.

  • Column: DB-5ms (5%-phenyl-methylpolysiloxane), 30 m × 0.25 mm ID × 0.25 µm film.

    • Rationale: The slight polarity of the 5% phenyl phase provides excellent separation of the fluoro-isomer impurities compared to a 100% dimethylpolysiloxane (DB-1) column.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split/Splitless @ 250°C.

    • Split Ratio: 50:1 (Prevents column overload and improves peak symmetry).

  • Detector: FID @ 300°C.

    • H₂ Flow: 30 mL/min; Air Flow: 400 mL/min; Makeup (N₂): 25 mL/min.

Thermal Gradient Profile
StepRate (°C/min)Temperature (°C)Hold Time (min)
Initial-602.0
Ramp 1152000.0
Ramp 2302803.0
Total Time ~14.5 min
Preparation & System Suitability

Standard Preparation: Dissolve 50 mg of 3-Fluoro-4-methylanisole reference standard in 50 mL of Dichloromethane (DCM). Final concentration: 1.0 mg/mL.

System Suitability Criteria (Acceptance Limits):

  • Precision (RSD): ≤ 1.0% for 6 replicate injections.

  • Tailing Factor: 0.9 – 1.2.

  • Theoretical Plates: > 10,000.[4]

  • Resolution: > 2.0 between the main peak and any known isomer (e.g., 4-Fluoro-3-methylanisole).

Alternative Method: Stability-Indicating HPLC-UV

Use this method when the sample matrix contains non-volatile salts or when tracking degradation into non-volatile phenols.

Chromatographic Conditions[5][6][7][8][9]
  • Column: Agilent Zorbax Eclipse Plus C18 , 150 mm × 4.6 mm, 3.5 µm.

    • Rationale: A C18 stationary phase retains the hydrophobic anisole core, allowing separation from more polar degradation products (hydrolysis products).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (ACN).[5]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV-DAD @ 275 nm (Characteristic anisole absorption) and 210 nm (Universal).

  • Column Temp: 30°C.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010

Validation Framework (ICH Q2(R1))

To ensure these methods are "validated" for regulatory submission, the following experimental data must be generated.

Specificity (Forced Degradation)

Demonstrate that the method can distinguish the analyte from degradation products.

  • Acid Stress: 0.1 N HCl, 60°C, 4 hours.

  • Base Stress: 0.1 N NaOH, 60°C, 4 hours (Expect hydrolysis of methoxy group).

  • Oxidation: 3% H₂O₂, RT, 4 hours.

  • Requirement: Peak purity index > 99.0% (via DAD or MS).

Linearity & Range[8]
  • Range: 50% to 150% of target concentration (0.5 mg/mL to 1.5 mg/mL).

  • Points: Minimum 5 concentration levels.

  • Acceptance: R² ≥ 0.999.[6]

Accuracy (Recovery)[11]
  • Spike samples at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Visualized Analytical Workflow

The following diagram illustrates the decision logic and workflow for analyzing 3-Fluoro-4-methylanisole, ensuring the correct method is applied to the correct sample matrix.

Sources

Safety Operating Guide

Operational Guide: Proper Disposal and Handling of 3-Fluoro-4-methylanisole

[1][2]

Executive Summary

Compound: 3-Fluoro-4-methylanisole (CAS: 405-37-8) Primary Hazard: Flammable Liquid, Irritant Waste Classification: Halogenated Organic Solvent/Reagent Critical Directive: DO NOT mix with non-halogenated waste streams (e.g., pure acetone/ethanol) or strong oxidizers.[1][2][3][4]

Pre-Disposal Characterization & Risk Assessment

As a Senior Application Scientist, it is critical to understand why we segregate this specific compound. 3-Fluoro-4-methylanisole is an anisole derivative with a fluorine substituent.[1][2]

  • The Halogen Factor: The presence of the fluorine atom mandates that this waste be treated as Halogenated Organic Waste .[2] Incineration of halogenated compounds produces acid gases (HF, HCl), requiring facilities equipped with specific scrubbers.[2] Mixing this with non-halogenated waste (which is often used for fuel blending) can result in regulatory fines and damage to incinerator infrastructure [1].[2]

  • Flammability: With a flash point of approximately 53°C (127°F) [2], this compound falls within the Ignitable (D001) characteristic under RCRA regulations.[2]

  • Reactivity Profile: Anisoles are electron-rich aromatic rings. They are susceptible to electrophilic aromatic substitution.[2] Consequently, this waste must never be consolidated with strong oxidizers (e.g., nitric acid, peroxides) or strong Lewis acids, as this can lead to exothermic runaway reactions [3].[1][2]

Physical & Chemical Safety Data
PropertyValueOperational Implication
CAS Number 405-37-8Unique Identifier for Waste Manifests
Flash Point ~53°C (127°F)Class 3 Flammable Liquid .[1][2] Ground all vessels during transfer.
Density ~1.05 g/mLHeavier than water; sinks in aqueous spills.[1][2]
Solubility Immiscible with waterWill form a separate organic layer; do not pour down drains.[1][2]
Incompatibilities Strong Oxidizers, AcidsStrict Segregation Required.
Waste Segregation Decision Logic

The following workflow illustrates the decision-making process for segregating 3-Fluoro-4-methylanisole to ensure compliance with EPA RCRA standards.

WasteSegregationStartWaste Generation:3-Fluoro-4-methylanisoleIsPureIs the waste pure ormixed with solvents?Start->IsPureCheckSolventIdentify Solvent MixtureIsPure->CheckSolventMixedStreamASTREAM A:Halogenated Organic Waste(Primary Disposal Path)IsPure->StreamAPure ReagentOxidizersContains Oxidizers?(Nitric Acid, Peroxides)CheckSolvent->OxidizersHalogenatedContains Halogens?(DCM, Chloroform, etc.)Halogenated->StreamAYes (or if unsure)Halogenated->StreamANo (Segregate for cost,but Stream A is safe default)Oxidizers->HalogenatedNoStreamBSTREAM B:High-Hazard Reactives(Requires Neutralization)Oxidizers->StreamBYes (CRITICAL STOP)

Figure 1: Decision logic for segregating 3-Fluoro-4-methylanisole waste streams. Note that as a fluorinated compound, it defaults to the Halogenated stream regardless of the co-solvent, unless oxidizers are present.[1][2]

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system. If you cannot complete a step (e.g., cannot find the correct label), the process halts immediately.[2]

Phase 1: Preparation
  • Don PPE: Standard nitrile gloves (0.11 mm minimum thickness) provide adequate splash protection.[2] Wear safety goggles and a flame-resistant lab coat.

  • Select Container: Use an HDPE (High-Density Polyethylene) or Glass waste container.

    • Why? Anisoles can soften certain low-grade plastics over time. HDPE is chemically resistant and impact-tolerant.

  • Grounding: If transferring more than 1 liter, attach a grounding strap to the container to prevent static discharge, as the flash point (53°C) is low enough to present an ignition risk in warm environments [2].[2]

Phase 2: Collection & Labeling
  • Transfer: Pour the waste into the container using a funnel to prevent spillage. Do not fill >90% capacity (leave headspace for vapor expansion).

  • Labeling: Apply a hazardous waste label immediately.[2]

    • Primary Constituent: "3-Fluoro-4-methylanisole"[1][2][5][6][7][8]

    • Hazard Checkboxes: [x] Flammable [x] Toxic/Irritant [x] Halogenated[1]

Phase 3: Storage & Pickup
  • Secondary Containment: Place the waste bottle in a secondary tray (polypropylene) capable of holding 110% of the container's volume.

  • Segregation: Store in a Flammables Cabinet , separate from oxidizers (nitric acid) and strong bases.

  • Disposal Request: Submit for pickup as "Waste Flammable Liquid, N.O.S. (Contains 3-Fluoro-4-methylanisole), Halogenated." [1][2][7]

Emergency Spill Response Workflow

In the event of a spill, immediate action minimizes exposure and fire risk.[2][3]

SpillResponseSpillSpill DetectedAssessAssess Volume& LocationSpill->AssessSmall< 100 mL(In Fume Hood)Assess->SmallLarge> 100 mL(Or Outside Hood)Assess->LargeAbsorbAbsorb withVermiculite/SandSmall->AbsorbEvacuateEvacuate Lab &Call EHSLarge->EvacuateCollectCollect inSealed Bag/JarAbsorb->CollectLabelLabel asHazardous WasteCollect->Label

Figure 2: Operational workflow for spill management.[1][2] Note: Never use paper towels or sawdust (combustible) for flammable liquid spills.

Operational Note: Use Vermiculite or Diatomaceous Earth for absorption.[2] Avoid combustible absorbents (like sawdust) because the mixture remains flammable [4].[2]

Regulatory Compliance (RCRA & DOT)

To maintain "Authoritative Grounding," you must adhere to federal codes.[2] This compound is not explicitly P-listed or U-listed by specific name in 40 CFR 261.33, but it is regulated based on its characteristics .

Regulatory BodyCode/ClassificationDescription
EPA (RCRA) D001 Ignitable Waste .[1][2][9] Flash point < 60°C.
EPA (RCRA) Halogenated Must be flagged for incineration with acid gas scrubbing.[1][2][10]
DOT (Shipping) UN1993 Flammable Liquid, N.O.S. (Contains 3-Fluoro-4-methylanisole).[1][2]
GHS Category 3 Flammable Liquid.[1][2][3][10][11][12]

Compliance Tip: When filling out the waste manifest, explicitly stating "Halogenated" prevents the waste handler from accidentally routing this to a fuel-blending program, which could result in a rejection of the shipment and subsequent fines [5].[2]

References
  • United States Environmental Protection Agency (EPA). (2024).[2] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link][1][2]

  • PubChem. (2024).[2] Compound Summary: 4-Methylanisole (Analogous Reactivity Data). National Library of Medicine.[2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2024).[2] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2]

  • Code of Federal Regulations. (2024). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. eCFR. Retrieved from [Link][1][2][12][13]

Personal protective equipment for handling 3-Fluoro-4-methylanisole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide provides an operational framework for the safe handling of 3-Fluoro-4-methylanisole (CAS: 405-33-4). While often categorized generically as a halogenated aromatic ether, its specific combination of a fluorine substituent and an ether linkage requires a nuanced approach to Personal Protective Equipment (PPE) and waste management.

The Core Safety Thesis: The primary risks are flammability (Flash Point ~53°C) and halogenated solvent contamination . Unlike simple hydrocarbons, the presence of the fluorine atom mandates that this chemical be treated as a halogenated waste stream , a critical distinction for regulatory compliance and environmental safety.

Physicochemical Safety Data
PropertyValueOperational Implication
CAS Number 405-33-4Unique identifier for inventory/labeling.[1]
Physical State Liquid (Clear)Splash hazard is the primary exposure route.[1]
Flash Point ~53°C (127°F)Flammable/Combustible. Requires grounding and spark-proof tools.[1][2]
Boiling Point ~174°CLow vapor pressure at RT, but vapors accumulate in headspaces.[1]
GHS Hazards H226, H315, H319Flammable liquid; Skin/Eye Irritant.[1]

Personal Protective Equipment (PPE) Matrix

As a scientist, you must select PPE based on permeation kinetics , not just compliance. Halogenated aromatics can degrade standard latex rapidly.

Protective Layering Strategy
Body AreaRecommended EquipmentTechnical Justification
Eyes Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient.[1] The volatility and irritant nature (H319) require a complete seal against vapors and micro-droplets during transfer.
Hands (Splash) Nitrile Gloves (Min. 5 mil thickness)Double-gloving recommended. Nitrile provides good splash resistance (Breakthrough >15 mins) for anisole derivatives.[1]
Hands (Spill) Laminate (Silver Shield®) or Viton® For immersion or spill cleanup, nitrile degrades.[1] Laminate films offer >4-hour breakthrough protection against halogenated aromatics.
Respiratory Fume Hood (Primary) or OV Respirator Primary: Work must occur in a certified fume hood (Face velocity: 80–100 fpm).[1] Secondary: If hood is unavailable (spill), use a half-face respirator with Organic Vapor (OV) cartridges (NIOSH Black Label).
Body Flame-Resistant (FR) Lab Coat Due to the 53°C flash point, standard poly-blend coats are a melting hazard.[1] Use Nomex® or treated cotton.

Operational Workflow: From Receipt to Disposal

The following diagram outlines the critical decision points in the handling lifecycle.

SafetyWorkflow Receipt Receipt & Inspection (Check Seal/SDS) Storage Storage (Flammables Cab. Segregate Oxidizers) Receipt->Storage Verify Integrity Prep Preparation (Fume Hood Only) Storage->Prep Transport in Secondary Container Transfer Transfer/Synthesis (Grounding Required) Prep->Transfer Inert Atmosphere (Optional) Transfer->Storage Reseal Tightly Waste Disposal (Halogenated Stream) Transfer->Waste Segregate

Figure 1: Operational lifecycle emphasizing segregation and containment.

Detailed Protocol
Phase 1: Storage & Segregation
  • Location: Store in a dedicated Flammables Safety Cabinet .

  • Incompatibility: Strictly segregate from strong oxidizing agents (e.g., nitric acid, peroxides). The ether linkage in anisoles can form unstable peroxides upon prolonged exposure to air/light, though less rapidly than simple ethers.

  • Environment: Keep cool and dry. Ensure the container is tightly sealed to prevent moisture ingress (hydrolysis risk is low, but purity is paramount).

Phase 2: Active Handling (Synthesis/Transfer)
  • Engineering Check: Verify fume hood flow is active.

  • Static Control: Because the flash point (53°C) is relatively low, use grounded canulas or syringes for large volume transfers to prevent static discharge ignition.

  • Dispensing:

    • Small Scale (<10mL): Use a glass syringe with a Luer-lock tip.

    • Large Scale (>100mL): Use a pressure-equalizing addition funnel or a diaphragm pump with PTFE seals. Do not pour freely to minimize vapor generation.

Phase 3: Waste Disposal (Critical)
  • Classification: This is a HALOGENATED organic solvent waste.

  • Action: Do NOT mix with general non-halogenated organic waste (e.g., acetone, hexane). The fluorine atom complicates incineration processes.

  • Labeling: Tag waste container clearly: "Contains Fluorinated Aromatics - DO NOT BULK with General Solvents."

Emergency Response Logic

In the event of a release, immediate action minimizes long-term lab contamination.

SpillResponse Start Spill Detected Assess Assess Volume Start->Assess Small Minor Spill (<50mL) Inside Hood Assess->Small Contained Large Major Spill (>50mL) Or Outside Hood Assess->Large Uncontained/Volatile ActionSmall 1. Absorb (Vermiculite/Pads) 2. Clean with Soap/Water 3. Dispose as Halogenated Waste Small->ActionSmall ActionLarge 1. Evacuate Area 2. Secure Ignition Sources 3. Call EHS/Hazmat Large->ActionLarge

Figure 2: Decision matrix for spill response based on volume and containment.

Spill Cleanup Procedure
  • Ignition Control: Immediately turn off hot plates and stirrers.

  • Absorbent Selection: Use Vermiculite or Universal Sorbent Pads . Do not use combustible materials like sawdust.

  • Decontamination: After absorbing the bulk liquid, wipe the surface with a soap/water solution. Anisoles are lipophilic; water alone will not clean the residue effectively.

References & Validation

  • National Institutes of Health (PubChem). 3-Fluoro-4-methylanisole - GHS Classification & Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

(Note: Always consult the specific SDS provided by your chemical vendor, as stabilizer content and purity can slightly alter flash points and hazards.)

Sources

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